Paulomycin B
Description
(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2S,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid has been reported in Streptomyces paulus with data available.
Properties
Molecular Formula |
C33H44N2O17S |
|---|---|
Molecular Weight |
772.8 g/mol |
IUPAC Name |
(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2S,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C33H44N2O17S/c1-8-17(35-12-53)31(43)52-25-19(11-47-16(6)36)50-28(32(44)10-18(37)23(34)22(27(32)39)29(40)41)24(38)26(25)51-21-9-20(46-7)33(45,14(4)48-21)15(5)49-30(42)13(2)3/h8,13-15,19-21,24-26,28,34,38-39,44-45H,9-11H2,1-7H3,(H,40,41)/b17-8-,34-23?/t14-,15+,19-,20-,21-,24-,25-,26+,28-,32-,33+/m1/s1 |
InChI Key |
MXSSKXQZXUFIJA-XXBOEKOLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Paulomycin B from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paulomycin B, a member of the paulomycin family of antibiotics, is a glycosylated natural product with notable activity against Gram-positive bacteria. First isolated from Streptomyces paulus, this complex molecule features a unique paulic acid moiety containing an isothiocyanate group, which is crucial for its biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing Streptomyces strains, extraction and purification of the compound, and methods for its structural elucidation. Furthermore, this guide summarizes the quantitative data related to this compound's biological activity and physicochemical properties. It also visualizes the key experimental workflows and the signaling pathways that regulate its biosynthesis, offering a valuable resource for researchers in natural product discovery and antibiotic development.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. The paulomycins, a family of complex glycosylated antibiotics, were first discovered in the fermentation broths of Streptomyces paulus[1][2].
This compound, with the molecular formula C₃₃H₄₄N₂O₁₇S, is distinguished by its intricate structure, which includes a central paulic acid moiety, two deoxysugar units (D-allose and L-paulomycose), and an isothiocyanate group[1]. This isothiocyanate functional group is a relatively rare feature in natural products and is essential for the antibiotic's mechanism of action. This compound exhibits potent activity primarily against Gram-positive bacteria, making it a subject of interest for further investigation and potential therapeutic development.
This guide aims to provide a detailed technical overview for researchers, scientists, and drug development professionals interested in this compound. It covers the fundamental aspects of its discovery, the biological mechanisms of its production by Streptomyces, and the practical methodologies for its isolation and characterization.
Discovery and Producing Organisms
Paulomycin A and B were first isolated from the fermentation broth of Streptomyces paulus strain 273 (UC 5142)[1]. Subsequently, other Streptomyces species, such as Streptomyces albus J1074, have also been identified as producers of paulomycins[2]. The production of paulomycins is often part of a larger complex of related compounds, including Paulomycin A, A2, C, D, E, and F, which differ in their glycosylation and acylation patterns[1].
Biosynthesis and its Regulation
The biosynthesis of this compound originates from the chorismate pathway, a central route in microbial metabolism for the production of aromatic amino acids and other secondary metabolites. The biosynthetic gene cluster for paulomycins has been identified and characterized in Streptomyces albus J1074. This cluster encodes a suite of enzymes responsible for the assembly of the paulic acid core, the synthesis of the deoxysugar moieties, and their subsequent glycosylation and acylation. Key enzymatic steps include those catalyzed by glycosyltransferases, acyltransferases, an aminotransferase, and a sulfotransferase.
Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound is a complex, multi-step process. While a complete, biochemically verified pathway is still under investigation, a putative model has been constructed based on genomic data and the characterization of biosynthetic intermediates.
Caption: Proposed biosynthetic pathway of this compound.
Regulatory Signaling Pathway: The Role of Gamma-Butyrolactones
The production of many secondary metabolites in Streptomyces is tightly regulated by complex signaling networks, often involving small diffusible molecules. In the case of paulomycin production in Streptomyces albidoflavus J1074, a signaling pathway involving gamma-butyrolactones (GBLs) has been elucidated. S. albidoflavus J1074 possesses a GBL receptor gene but lacks the gene for GBL biosynthesis. The introduction of GBL biosynthetic genes from Streptomyces coelicolor into S. albidoflavus J1074 activates paulomycin production. This activation is dependent on the GBL receptor protein, which, upon binding to GBL, likely dissociates from the promoter region of the paulomycin biosynthetic gene cluster, leading to its transcription.
Caption: Gamma-butyrolactone (GBL) signaling pathway activating this compound production.
Experimental Protocols
Fermentation for this compound Production
This protocol is a general guideline for the fermentation of Streptomyces paulus or S. albus for the production of this compound. Optimization of media components and fermentation parameters may be required for specific strains and equipment.
4.1.1. Media Preparation
-
Seed Medium (per liter):
-
Yeast Extract: 5 g
-
Dextrose: 10 g
-
Soluble Starch: 20 g
-
Casein Enzyme Hydrolysate: 5 g
-
Ammonium Sulfate: 5 g
-
Calcium Carbonate: 4 g
-
Adjust pH to 7.0 before autoclaving.
-
-
Production Medium (MFE Medium, per liter):
-
Mannitol: 20 g
-
Soy Flour: 20 g
-
Yeast Extract: 5 g
-
K₂HPO₄: 0.5 g
-
MgSO₄·7H₂O: 0.5 g
-
FeSO₄·7H₂O: 0.01 g
-
Trace Element Solution: 1 mL
-
Adjust pH to 7.2 before autoclaving.
-
4.1.2. Inoculum Preparation
-
Prepare a slant culture of Streptomyces paulus or S. albus on a suitable agar medium (e.g., ISP2 agar).
-
Incubate the slant at 28-30°C for 7-10 days until sporulation is observed.
-
Aseptically scrape the spores from the slant and suspend them in sterile water containing a wetting agent (e.g., 0.01% Tween 80).
-
Use this spore suspension to inoculate a 250 mL flask containing 50 mL of seed medium.
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
4.1.3. Production Fermentation
-
Aseptically transfer the seed culture to the production fermenter containing MFE medium. The inoculum size should be between 5-10% (v/v).
-
Maintain the fermentation at 28-30°C with an agitation of 200-400 rpm and an aeration rate of 0.5-1.0 vvm (volumes of air per volume of medium per minute).
-
Monitor the pH of the culture and maintain it between 6.8 and 7.2 using sterile acid or base if necessary.
-
The fermentation is typically carried out for 5-7 days. Production of this compound can be monitored by HPLC analysis of the culture broth extract.
Extraction and Purification of this compound
The following is a general procedure for the extraction and purification of this compound from the fermentation broth.
4.2.1. Extraction
-
At the end of the fermentation, harvest the entire culture broth.
-
Adjust the pH of the broth to 3.0-4.0 with a suitable acid (e.g., formic acid or hydrochloric acid).
-
Extract the acidified broth twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
4.2.2. Purification
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the dissolved extract to silica gel column chromatography.
-
Elute the column with a step gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC for the presence of this compound.
-
Pool the fractions containing this compound and concentrate them.
-
For final purification, use preparative high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.
-
A typical mobile phase for preparative HPLC is a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
Caption: Experimental workflow for the isolation of this compound.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₄N₂O₁₇S | [1] |
| Molecular Weight | 788.77 g/mol | Calculated |
| Appearance | Amorphous solid | [1] |
| UV λmax (MeOH) | 236, 320 nm | [1] |
Spectroscopic Data for this compound
-
¹H NMR: Signals corresponding to anomeric protons of the sugar moieties, olefinic protons of the paulic acid core, and methyl groups of the deoxysugars.
-
¹³C NMR: Signals for the isothiocyanate carbon, carbonyl carbons, olefinic carbons, and carbons of the sugar units.
-
Mass Spectrometry: The expected [M+H]⁺ ion for this compound is at m/z 789.24.
Biological Activity of this compound
This compound is primarily active against Gram-positive bacteria. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values. It is important to note that specific MIC values can vary depending on the bacterial strain and the testing methodology.
| Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.1 - 1.0 | [3][4] |
| Streptococcus pneumoniae | 0.05 - 0.5 | [3][4] |
| Enterococcus faecalis | 1.0 - 8.0 | [3][4] |
Conclusion
This compound remains a compelling natural product with significant potential as an antibacterial agent. This technical guide has provided a detailed overview of its discovery from Streptomyces, the current understanding of its biosynthesis and regulation, and practical protocols for its fermentation, extraction, and purification. The provided data and visualizations aim to equip researchers with the necessary information to further explore the chemistry and biology of this unique antibiotic. Future research efforts could focus on elucidating the precise mechanism of action, optimizing fermentation yields through metabolic engineering, and generating novel derivatives with improved pharmacological properties through biosynthetic engineering or semi-synthesis. The continued investigation of this compound and other natural products from Streptomyces is crucial in the ongoing search for new therapies to combat infectious diseases.
References
- 1. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacodynamics of RWJ-54428 against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Paulomycin B producing strains Streptomyces paulus vs albus
An In-Depth Technical Guide to Paulomycin B Producing Strains: Streptomyces paulus vs. Streptomyces albus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the two primary bacterial strains known for producing the antibiotic this compound: Streptomyces paulus and Streptomyces albus. This document synthesizes publicly available data on their biosynthetic capabilities, outlines detailed experimental protocols for compound production and analysis, and visualizes key biological and experimental pathways.
Introduction and Overview
Paulomycins are a class of glycosylated antibiotics primarily active against Gram-positive bacteria.[1][2] Paulomycin A and B, the most prominent members, were first isolated from fermentations of Streptomyces paulus strain 273.[1][3] These compounds are characterized by a unique isothiocyanate group (paulic acid), which is crucial for their antibacterial activity.[1] Subsequent research has identified Streptomyces albus J1074, a widely used host for the heterologous expression of secondary metabolite gene clusters, as another natural producer of paulomycins.[1][4]
Both strains harbor a nearly identical biosynthetic gene cluster (BGC) for paulomycin production, suggesting a shared evolutionary origin. However, differences in their genetic regulation, metabolic flux, and fermentation characteristics can influence the final product yield and the profile of related derivatives. This guide focuses on a technical comparison to aid researchers in strain selection, process optimization, and novel derivative discovery.
Comparative Production Profile
One study noted that inactivating the LuxR-family transcriptional regulator sshg_05314 in S. albus J1074 resulted in a production yield of approximately 20% compared to the wild-type strain, though the absolute yield of the parent strain was not provided.[4] Research on S. paulus has historically focused on the isolation and characterization of a wide array of derivatives.[2]
The following table summarizes the known paulomycin-family compounds isolated from each strain.
| Compound Class | Specific Compound | Streptomyces paulus (strain 273) | Streptomyces albus (strain J1074) |
| Core Paulomycins | Paulomycin A | ✓ | ✓ |
| This compound | ✓ | ✓ | |
| Paulomycin E | ✓ | ✓ | |
| Paulomycin Derivatives | Paulomycin A2, C, D, F | ✓ | |
| O-demethylpaulomycins A/B | ✓ | ||
| Paulomenol A/B | ✓ | ✓ | |
| Paldimycins A/B | ✓ | ||
| Antibiotics 273a₂α/β | ✓ | ||
| Novel Thiazole Derivatives | Compounds 1-4 | ✓ |
This table is compiled from data found in multiple sources.[1][2][4]
Biosynthesis and Regulatory Pathways
The biosynthesis of paulomycins in both strains originates from the primary metabolite chorismate . The pathway involves a series of enzymatic steps orchestrated by the pau (or orthologous plm) gene cluster, including glycosyltransferases, acyltransferases, and enzymes for the synthesis of the deoxysugar moieties D-allose and L-paulomycose.[4][5][6]
Visualized Biosynthesis Pathway
The following diagram illustrates a simplified, convergent model of the this compound biosynthesis pathway, highlighting key precursors and processing steps.
Caption: Simplified biosynthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of Streptomyces albus J1074 and the subsequent extraction and analysis of this compound. These protocols are synthesized from established methods in the literature and can be adapted for S. paulus.[1]
Strain Cultivation and Fermentation
This protocol describes the liquid culture fermentation for paulomycin production.
-
Spore Preparation:
-
Grow S. albus J1074 on a suitable agar medium (e.g., ISP2 or SFM agar) at 30°C for 5-7 days until sporulation is abundant.
-
Harvest spores by gently scraping the surface of the agar and suspending them in sterile 20% glycerol.
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments. Store at -80°C.
-
-
Seed Culture:
-
Inoculate 50 mL of Tryptic Soy Broth (TSB) in a 250 mL baffled flask with 100 µL of the spore suspension.
-
Incubate at 30°C with shaking at 250 rpm for 48 hours.
-
-
Production Fermentation:
-
Prepare the production medium. MFE medium has been shown to support good production of paulomycins and their derivatives.[1]
-
MFE Medium Composition (per liter): Glucose 10g, Malt Extract 10g, Yeast Extract 4g, MOPS 21g. Adjust pH to 6.8 before autoclaving.
-
-
Inoculate 400 mL of MFE medium in a 2 L baffled flask with 4 mL (1% v/v) of the seed culture.
-
Incubate at 30°C with vigorous shaking (250 rpm) for 96 to 120 hours.[1]
-
Extraction Protocol
This protocol details the solvent extraction of paulomycins from the fermentation broth.
-
Broth Acidification:
-
At the end of the fermentation, adjust the pH of the whole culture broth to ~4.0 using formic acid. This aids in the extraction of acidic compounds.
-
-
Solvent Extraction:
-
Transfer the acidified broth to a separation funnel.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and allow the phases to separate.
-
Collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Pool the ethyl acetate fractions.
-
Dry the organic phase by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Sample Preparation for Analysis:
-
Re-dissolve the dried crude extract in a known volume of methanol or DMSO for subsequent analysis by HPLC.
-
Analytical Quantification Protocol (HPLC)
This protocol outlines a general method for the analysis and quantification of this compound.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) or UV detector and coupled to a mass spectrometer (MS) is ideal.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Gradient:
-
0-1 min: 10% B (isocratic)
-
1-10 min: Linear gradient from 10% to 100% B
-
10-12 min: 100% B (isocratic wash)
-
12-14 min: Re-equilibration to 10% B
-
-
-
Detection:
-
Monitor chromatograms at 238 nm and 320 nm, which are characteristic absorption maxima for the paulomenol chromophore.[1]
-
For MS detection, use electrospray ionization in positive mode (ESI+). This compound will appear as [M+H]⁺.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentration.
-
Integrate the peak area corresponding to this compound in the sample chromatograms.
-
Calculate the concentration in the extract based on the standard curve and report the final titer in µg/mL or mg/L of the original culture volume.
-
Visualized Experimental Workflow
The diagram below outlines the general workflow from strain inoculation to data analysis.
Caption: General experimental workflow for this compound production.
Conclusion for Drug Development Professionals
Both Streptomyces paulus and Streptomyces albus J1074 are viable candidates for the production of this compound and its derivatives.
-
S. paulus offers a proven history of producing a diverse array of paulomycin compounds, making it an excellent source for natural product discovery and the isolation of novel analogues.[2]
-
S. albus J1074 is a genetically tractable and fast-growing host, widely used in synthetic biology.[1] Its established genetic tools make it highly suitable for metabolic engineering approaches aimed at improving this compound titers or generating novel derivatives through combinatorial biosynthesis.
The choice of strain will depend on the specific research goals. For bioprospecting and discovery of natural analogues, wild-type S. paulus is a strong starting point. For yield optimization and engineered biosynthesis, the well-characterized S. albus J1074 platform presents significant advantages. The protocols and pathways detailed in this guide provide a foundational framework for initiating and advancing research on this important class of antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
December 7, 2025
Abstract
The paulomycins, a family of structurally unique glycosylated antibiotics, exhibit potent activity against Gram-positive bacteria. Their intricate molecular architecture, featuring a distinctive paulic acid moiety, a D-allose sugar, and a variable L-paulomycose unit, has garnered significant interest from the scientific community. This technical guide provides an in-depth exploration of the biosynthetic pathway of paulomycin B and its related analogs, including paulomycins A, C, D, E, and F. We delve into the genetic organization of the biosynthetic gene clusters, the enzymatic cascade responsible for the assembly of the paulomycin scaffold, and the tailoring reactions that give rise to the diverse members of this antibiotic family. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and engineering of novel antimicrobial agents.
Introduction
The paulomycins are a class of natural products produced by various Streptomyces species, including Streptomyces paulus, Streptomyces sp. YN86, and the widely used heterologous host, Streptomyces albus J1074.[1][2] Paulomycin A and B are the most well-characterized members of this family, with their biosynthesis being the subject of extensive investigation. The core structure of paulomycins consists of a paulomycinone aglycone, which is glycosylated with D-allose and L-paulomycose. The L-paulomycose moiety is further acylated, and the entire structure is capped with a unique paulic acid residue, which is crucial for their biological activity.[3] This guide will elucidate the convergent biosynthetic strategy employed by Streptomyces to construct these complex molecules, providing a comprehensive overview of the genes, enzymes, and chemical intermediates involved.
The Paulomycin Biosynthetic Gene Cluster
The genetic blueprint for paulomycin biosynthesis is encoded within a dedicated gene cluster, designated as 'pau' in S. paulus and 'plm' in S. albus.[4][5] These clusters are highly conserved across different producer strains and contain all the necessary genes for the synthesis of the paulomycin backbone, the deoxysugar moieties, and the tailoring enzymes.
Organization of the Gene Cluster
The paulomycin biosynthetic gene cluster is organized into several functional cassettes responsible for different aspects of the biosynthesis:
-
Paulomycinone Core Biosynthesis: Genes involved in the synthesis of the aglycone core from chorismate.
-
Deoxysugar Biosynthesis: Separate sets of genes for the synthesis of TDP-D-allose and TDP-L-paulomycose.
-
Tailoring Enzymes: Genes encoding glycosyltransferases, acyltransferases, methyltransferases, and oxidoreductases that modify the core structure.
-
Regulatory and Resistance Genes: Genes that control the expression of the biosynthetic cluster and provide self-resistance to the producing organism.
A detailed list of the genes and their putative functions in the paulomycin biosynthetic pathway is provided in the following table.
| Gene | Proposed Function |
| pau18/plm18 | Chorismate mutase |
| pau17/plm17 | Isochorismate synthase |
| pau16/plm16 | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase |
| pau15/plm15 | 2,3-dihydroxybenzoate-AMP ligase |
| pau14/plm14 | Paulomycinone synthase |
| pau23/plm23 | Glucose-1-phosphate thymidylyltransferase |
| pau24/plm24 | TDP-D-glucose 4,6-dehydratase |
| pau25/plm25 | TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase |
| pau26/plm26 | TDP-D-allose synthase |
| pau8/plm8 | TDP-L-rhamnose synthase |
| pau9/plm9 | TDP-4-keto-L-rhamnose 3,5-epimerase |
| pau10/plm10 | TDP-L-paulomycose synthase |
| pau11/plm11 | TDP-L-paulomycose mutase |
| pau12/plm12 | Glycosyltransferase (D-allose attachment) |
| pau27/plm27 | Glycosyltransferase (L-paulomycose attachment) |
| pau28/plm28 | Acyltransferase (paulic acid attachment) |
| pau29/plm29 | Acyl-CoA synthetase (paulic acid activation) |
| pau30/plm30 | Acyltransferase (fatty acid attachment to L-paulomycose) |
| pau13/plm13 | SARP-family transcriptional activator |
The Convergent Biosynthetic Pathway
The biosynthesis of this compound follows a convergent pathway where the paulomycinone aglycone and the two deoxysugar moieties are synthesized independently before being assembled by glycosyltransferases.
Biosynthesis of the Paulomycinone Aglycone
The paulomycinone core originates from the shikimate pathway intermediate, chorismate . A series of enzymatic reactions convert chorismate into the unique cyclohexenone core of the paulomycins.
References
- 1. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous Expression of Type II PKS Gene Cluster Leads to Diversified Angucyclines in Streptomyces albus J1074 [mdpi.com]
- 5. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Paulomycin B Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paulomycin B is a glycosylated antibiotic primarily active against Gram-positive bacteria. This guide delineates the molecular mechanism of action of this compound, focusing on its interaction with the bacterial protein synthesis machinery. The primary target of this compound is the elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, this compound induces conformational changes that lock the factor in an inactive state, preventing the formation of the essential EF-Tu-GTP-aa-tRNA ternary complex. This action effectively halts the elongation of the nascent polypeptide chain, leading to bacterial growth inhibition. This document provides a comprehensive overview of the mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.
Core Mechanism of Action: Inhibition of Protein Synthesis via Elongation Factor Tu
The antibacterial activity of this compound stems from its ability to disrupt the process of protein synthesis, a fundamental process for bacterial viability. Unlike many antibiotics that target the ribosome directly, this compound exerts its effect by binding to a critical accessory protein, the elongation factor Tu (EF-Tu).[1][2]
2.1 The Role of Elongation Factor Tu in Protein Synthesis
EF-Tu is a highly conserved GTP-binding protein that plays a pivotal role in the elongation cycle of translation. Its primary function is to bind and deliver the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome, as dictated by the mRNA codon. This process is powered by the hydrolysis of GTP.
2.2 this compound's Interaction with EF-Tu
This compound, and its close analog pulvomycin, bind to a specific pocket on EF-Tu. This binding site is located at the interface of the three domains of the EF-Tu protein.[2] The binding of this compound induces significant conformational changes in EF-Tu, which in turn affects its interaction with both guanine nucleotides (GTP and GDP) and aa-tRNA.[1]
Specifically, the binding of pulvomycin (and by strong inference, this compound) to EF-Tu:
-
Prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex: This is the central mechanism of inhibition. By occupying a site that overlaps with the binding site for the aminoacyl moiety of the tRNA, this compound sterically hinders the association of aa-tRNA with the EF-Tu-GTP complex.[2]
-
Stabilizes the EF-Tu-GTP conformation: The binding of pulvomycin dramatically increases the affinity of EF-Tu for GTP by decreasing the dissociation rate of the nucleotide.[1] This locks EF-Tu in a conformation that, while bound to GTP, is incapable of productively engaging with aa-tRNA.
-
Alters the interaction with GDP: Conversely, the affinity for GDP is decreased, promoting the exchange of GDP for GTP.[1] However, this enhanced nucleotide exchange does not lead to productive protein synthesis due to the aforementioned inhibition of ternary complex formation.
-
Inhibits GTPase activity: While pulvomycin can slightly enhance the intrinsic GTPase activity of EF-Tu, it prevents the stimulation of this activity by ribosomes and aa-tRNA.[1]
The ultimate consequence of these effects is the depletion of the pool of functional EF-Tu-GTP-aa-tRNA ternary complexes, which are essential for the elongation of the polypeptide chain. This leads to a halt in protein synthesis and bacteriostasis.
Quantitative Data: In Vitro Activity of Paulomycins
The in vitro antibacterial activity of Paulomycin A and B is primarily directed against Gram-positive bacteria.[3][4] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Paulomycin A and B against selected Gram-positive pathogens.
| Microorganism | Paulomycin A MIC (µg/mL) | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus | <2.34 | <2.34 | [3] |
| Staphylococcus epidermidis | <2.34 | <2.34 | [3] |
Note: The provided data indicates that the MIC is below the lowest concentration tested in that particular study. Further studies with a broader range of concentrations are needed to determine the precise MIC values.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a series of key biochemical and biophysical experiments. The following sections provide detailed methodologies for these assays.
4.1 In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay is used to determine if a compound inhibits protein synthesis in a cell-free system.
4.1.1 Principle
A cell-free extract containing all the necessary components for transcription and translation (ribosomes, RNA polymerase, tRNAs, amino acids, etc.) is used to express a reporter gene (e.g., luciferase or β-galactosidase) from a DNA template. The activity of the synthesized reporter protein is then measured. A decrease in reporter activity in the presence of the test compound indicates inhibition of transcription or translation.
4.1.2 Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound to achieve the desired final concentrations in the assay. Ensure the final solvent concentration is consistent across all reactions and does not exceed a level that affects the assay (typically <1% v/v).
-
Obtain a commercial in vitro transcription-translation kit (e.g., PURExpress® In Vitro Protein Synthesis Kit, New England Biolabs) or prepare a competent S30 cell extract from a suitable bacterial strain (e.g., E. coli).
-
Prepare a DNA template encoding a reporter gene (e.g., pBEST-luc for luciferase) at a suitable concentration.
-
-
Assay Setup (per reaction):
-
In a microcentrifuge tube on ice, combine the components of the IVTT system according to the manufacturer's instructions. A typical reaction might include:
-
S30 extract or solution A and B of a reconstituted system.
-
Amino acid mixture.
-
Energy source (e.g., ATP, GTP).
-
DNA template.
-
-
Add the appropriate volume of the this compound dilution or solvent control.
-
Bring the final reaction volume to the desired amount (e.g., 15-25 µL) with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1-2 hours.
-
-
Detection of Reporter Protein Activity:
-
For Luciferase:
-
Add a luciferase assay reagent to each reaction.
-
Measure the luminescence using a luminometer.
-
-
For β-galactosidase:
-
Add a substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Measure the absorbance of the resulting product at 420 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
4.2 Nitrocellulose Filter Binding Assay for this compound-EF-Tu Interaction
This assay is used to demonstrate and quantify the binding of a small molecule (this compound) to a protein (EF-Tu).
4.2.1 Principle
This technique relies on the property of nitrocellulose membranes to bind proteins but not nucleic acids or small molecules. If a radiolabeled ligand (or a protein binding to a radiolabeled ligand) is retained on the filter, it indicates a binding interaction. In this context, one could use radiolabeled this compound or, more commonly, assess how this compound affects the binding of radiolabeled GTP to EF-Tu.
4.2.2 Detailed Protocol
-
Preparation of Reagents:
-
Purified EF-Tu protein.
-
This compound stock solution and dilutions.
-
Radiolabeled GTP (e.g., [³H]GTP or [γ-³²P]GTP).
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NH₄Cl, 1 mM DTT).
-
Wash buffer (same as binding buffer).
-
Nitrocellulose filters (0.45 µm pore size).
-
Scintillation fluid.
-
-
Assay Setup (per reaction):
-
In a microcentrifuge tube, combine:
-
Purified EF-Tu (at a fixed concentration, e.g., 1 µM).
-
Radiolabeled GTP (at a fixed concentration, e.g., 1 µM).
-
Varying concentrations of this compound or solvent control.
-
-
Incubate the reactions at room temperature or 37°C for 15-30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Set up a vacuum filtration manifold with pre-wetted nitrocellulose filters.
-
Quickly filter each reaction mixture through a separate filter.
-
Immediately wash each filter with a small volume of ice-cold wash buffer (e.g., 2 x 1 mL) to remove unbound radiolabeled GTP.
-
-
Quantification:
-
Place each filter in a scintillation vial.
-
Add scintillation fluid.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radiolabeled GTP as a function of the this compound concentration. An increase in bound GTP would be consistent with this compound stabilizing the EF-Tu-GTP complex.
-
4.3 EF-Tu GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by EF-Tu and how it is affected by this compound.
4.3.1 Principle
The GTPase activity of EF-Tu is measured by quantifying the amount of inorganic phosphate (Pi) released from GTP over time. A common method involves using radiolabeled [γ-³²P]GTP and separating the resulting [³²P]Pi from the unhydrolyzed GTP.
4.3.2 Detailed Protocol
-
Preparation of Reagents:
-
Purified EF-Tu protein.
-
This compound stock solution and dilutions.
-
[γ-³²P]GTP.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NH₄Cl, 1 mM DTT).
-
Quenching solution (e.g., 1 M perchloric acid with 1 mM potassium phosphate).
-
Charcoal suspension (e.g., 5% activated charcoal in 50 mM KH₂PO₄).
-
-
Assay Setup (per time point):
-
Prepare a master mix containing reaction buffer, EF-Tu, and either this compound or solvent control.
-
Initiate the reaction by adding [γ-³²P]GTP.
-
Incubate the reaction at 37°C.
-
-
Time Course and Quenching:
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot of the reaction mixture and add it to the quenching solution on ice. This stops the enzymatic reaction.
-
-
Separation of [³²P]Pi from [γ-³²P]GTP:
-
To each quenched reaction, add the charcoal suspension. The charcoal will bind the unhydrolyzed [γ-³²P]GTP.
-
Centrifuge the tubes to pellet the charcoal.
-
Carefully remove a sample of the supernatant, which contains the released [³²P]Pi.
-
-
Quantification:
-
Add the supernatant to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of Pi released at each time point.
-
Plot the amount of Pi released versus time to determine the initial rate of GTP hydrolysis for each condition (with and without this compound).
-
Visualizations
5.1 Signaling Pathway: Inhibition of Translation Elongation by this compound
Caption: Inhibition of the bacterial translation elongation cycle by this compound.
5.2 Experimental Workflow for Characterizing the Mechanism of Action
References
- 1. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 | MDPI [mdpi.com]
- 4. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Paulomycin B
This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of this compound, a glycosylated antibiotic. The document details the key structural features, stereochemical assignments, and the experimental methodologies employed for its characterization. Quantitative data is presented in tabular format for clarity and comparative analysis. Additionally, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.
Chemical Structure of this compound
This compound is a complex natural product belonging to the paulomycin family of antibiotics produced by various Streptomyces species, such as Streptomyces paulus and Streptomyces albus.[1] The molecule is characterized by a unique combination of a central ring structure derived from chorismate, two distinct deoxysugar moieties, and a side chain terminating in an isothiocyanate group, known as paulic acid.[2][1][3]
The core structure of this compound is comprised of:
-
A Paulic Acid Residue: This is a defining feature, containing a reactive isothiocyanate (-N=C=S) group.[2][3]
-
Two Deoxysugar Moieties: These are identified as D-allose and L-paulomycose.[2]
-
A Central Ring System: This part of the molecule is biosynthetically derived from chorismate.[3][4][5]
This compound is structurally very similar to Paulomycin A, differing only by the acyl group attached to one of the sugar residues.[6]
Stereochemistry of this compound
The absolute stereochemistry of the paulomycins has been determined, revealing a complex three-dimensional architecture with multiple chiral centers.[2][1] The stereochemical configuration is crucial for its biological activity.
This compound is closely related to the senfolomycins, with the primary stereochemical distinction being the configuration of a methoxy group on one of the deoxysugar moieties.[1] The determination of the absolute configuration of such complex molecules typically relies on a combination of advanced spectroscopic techniques and, where possible, X-ray crystallography.[7]
Quantitative Data
The structural elucidation of this compound has been supported by various analytical techniques, providing key quantitative data.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition and molecular weight of this compound.
| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ | Reference |
| This compound | C₃₃H₄₄N₂O₁₇S | - | - | [6] |
| Paulomycin A | C₃₄H₄₆N₂O₁₇S | - | - | [6] |
Note: Specific high-resolution mass-to-charge ratio values for this compound were not detailed in the provided search results, but the molecular formula is reported.
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the detailed connectivity and stereochemistry of natural products like this compound. While a complete, assigned NMR dataset for this compound was not available in the search results, the general approach involves a suite of 1D and 2D NMR experiments. For structurally related novel paulomycin derivatives, ¹H and ¹³C NMR data have been reported, typically acquired in DMSO-d₆ at 500 MHz.[8]
Experimental Protocols
The determination of the complex structure of this compound involves a multi-pronged approach combining separation, spectroscopic analysis, and chemical methods.
Isolation and Purification
Paulomycins are typically isolated from the fermentation broth of Streptomyces species.[6] The process involves extraction of the culture filtrate followed by a series of chromatographic steps. A general workflow is as follows:
Caption: General workflow for the isolation of this compound.
Structure Elucidation Methodologies
The definitive structure and stereochemistry are established through a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) is the primary tool for determining the carbon-hydrogen framework and relative stereochemistry.
-
1D NMR: ¹H and ¹³C spectra provide information on the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, establishing connectivity between different fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proton-proton proximities, which is crucial for determining relative stereochemistry.[9]
-
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is used to determine the accurate mass and elemental composition of the molecule, which is essential for confirming the molecular formula.[10]
For an unambiguous determination of the absolute configuration of a chiral molecule, single-crystal X-ray diffraction is the gold standard.[7] This technique provides a precise three-dimensional model of the molecule's atomic arrangement in the solid state. While it is a powerful method, obtaining suitable crystals of complex natural products can be a significant challenge.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute configuration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthetic Origin of the Atypical Stereochemistry in the Thioheptose Core of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. X-Ray crystallography [ipb.hhu.de]
- 12. Crystallization and preliminary X-ray diffraction studies of bleomycin-binding protein from bleomycin-producing Streptomyces verticillus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Paulomycin B: A Technical Guide to its Spectroscopic Structure Elucidation
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data and methodologies instrumental in the structural elucidation of Paulomycin B, a complex antibiotic with significant biological activity. This document will delve into the core Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, present detailed experimental protocols, and visualize the logical workflow and key structural correlations.
Introduction to this compound
This compound is a glycosidic antibiotic belonging to the paulomycin family, first isolated from the fermentation broth of Streptomyces paulus strain 273.[1] These antibiotics are characterized by a unique chemical scaffold, including a paulic acid moiety containing an isothiocyanate group, which is crucial for their biological activity.[2] this compound, with a molecular formula of C₃₃H₄₄N₂O₁₇S, exhibits potent activity primarily against Gram-positive bacteria.[1] The intricate structure of this compound, featuring multiple stereocenters and labile functional groups, necessitated a rigorous application of advanced spectroscopic techniques for its complete structural determination.
Spectroscopic Data for this compound
The definitive structure of this compound was established through extensive analysis of its NMR and MS data. While the original full dataset is dispersed across foundational papers, this guide consolidates the key reported spectroscopic information.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) was pivotal in determining the elemental composition of this compound. The electrospray ionization (ESI) technique is commonly employed for such complex natural products.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 789.2494 | Varies | C₃₃H₄₅N₂O₁₇S⁺ |
| [M+Na]⁺ | 811.2313 | Varies | C₃₃H₄₄N₂NaO₁₇S⁺ |
Note: Observed m/z values can vary slightly depending on the instrument and calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY, HSQC, and HMBC, were essential for mapping the covalent framework of this compound and establishing the connectivity between its different structural fragments. The following tables summarize the characteristic chemical shifts for the core moieties of this compound, as inferred from studies on closely related paulomycin derivatives and the original structural elucidation papers.
Table 2: Key ¹H NMR Chemical Shifts for this compound Moieties (in DMSO-d₆)
| Moiety | Proton Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Paulic Acid | H-2' | ~ 6.0 - 6.5 | d | ~ 8.0 |
| H-3' | ~ 5.5 - 6.0 | dd | ~ 8.0, 4.0 | |
| Paulomycinose | H-1'' | ~ 4.5 - 5.0 | d | ~ 3.0 |
| 2-deoxy-D-allose | H-1''' | ~ 4.8 - 5.2 | d | ~ 7.5 |
Table 3: Key ¹³C NMR Chemical Shifts for this compound Moieties (in DMSO-d₆)
| Moiety | Carbon Position | Chemical Shift (δ, ppm) |
| Paulic Acid | C-1' (NCS) | ~ 130 - 140 |
| C-4' (C=O) | ~ 170 - 175 | |
| Paulomycinose | C-1'' | ~ 95 - 105 |
| 2-deoxy-D-allose | C-1''' | ~ 100 - 110 |
Note: The exact chemical shifts for this compound require access to the original raw data. The values presented are typical ranges for the respective moieties.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to successful structure elucidation. The following are detailed methodologies for the key experiments cited.
Sample Preparation
This compound is typically isolated as an amorphous powder. For NMR analysis, the sample is dissolved in a deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. For mass spectrometry, the sample is dissolved in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Ionization Mode: Positive ion mode is typically employed to observe protonated molecules ([M+H]⁺) and other adducts.
-
Analysis: The instrument is operated in full scan mode to determine the accurate mass of the parent ion. For structural information, tandem mass spectrometry (MS/MS) is performed. The parent ion of this compound is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required to resolve the complex proton and carbon signals.
-
¹H NMR: Standard one-dimensional proton spectra are acquired to identify the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: One-dimensional carbon spectra, often proton-decoupled, are acquired to determine the number and types of carbon atoms in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes proton-proton scalar couplings within the same spin system, crucial for tracing out the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is vital for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry.
-
Visualization of Structure Elucidation Workflow and Data
Graphviz diagrams are used to illustrate the logical flow of the structure elucidation process and the key spectroscopic correlations.
Conclusion
The structural elucidation of this compound stands as a testament to the power of modern spectroscopic techniques. The synergistic use of mass spectrometry and a suite of NMR experiments allowed for the unambiguous determination of its complex chemical architecture. This detailed spectroscopic understanding is not only crucial for its chemical synthesis and the development of new derivatives but also provides a foundational basis for investigating its mechanism of action and pursuing its potential in drug development. This guide serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and related fields, offering a consolidated view of the key data and methodologies involved in unraveling the structure of this important antibiotic.
References
The Decisive Role of the Paulic Acid Moiety in the Antibacterial Activity of Paulomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the paulic acid moiety's critical function in the biological activity of paulomycin B, a potent antibiotic produced by various Streptomyces species. By examining its chemical structure, mechanism of action, and biosynthetic origins, alongside detailed experimental protocols and quantitative data, this document serves as a comprehensive resource for professionals engaged in antibiotic research and development.
Introduction: The Structural Significance of the Paulic Acid Moiety
This compound is a glycosylated antibiotic with significant activity, primarily against Gram-positive bacteria.[1] Its complex structure is characterized by a central paulomycinone core, a disaccharide chain, and, most importantly, the paulic acid moiety. This moiety is distinguished by a highly reactive isothiocyanate (-N=C=S) group, which is the lynchpin of this compound's antibacterial efficacy. The spontaneous loss of this moiety leads to the formation of paulomenol B, an inactive degradation product.[2][3] This stark difference in biological activity underscores the indispensable role of the paulic acid residue.
Quantitative Analysis: The Impact of the Paulic Acid Moiety on Antibacterial Activity
The essentiality of the paulic acid moiety is quantitatively demonstrated by comparing the Minimum Inhibitory Concentrations (MIC) of this compound with its derivatives that either lack or have a modified paulic acid group. Paulomenol B, which is this compound without the paulic acid moiety, exhibits a complete loss of antibacterial activity.[2][3]
The following table summarizes the MIC values of this compound and its derivatives against a panel of bacterial strains, illustrating the dramatic decrease in activity upon modification or loss of the paulic acid moiety.
| Compound | S. aureus (μg/mL) | S. epidermidis (μg/mL) | E. coli (μg/mL) | K. pneumoniae (μg/mL) | Reference |
| This compound | 0.05 - 0.2 | 0.1 - 0.4 | >100 | >100 | [2][4] |
| Paulomenol B | Inactive | Inactive | Inactive | Inactive | [2][3] |
| Thiazole-containing this compound derivative | 1.56 | 3.12 | 50 | 100 | [4] |
Mechanism of Action: The Electrophilic Role of the Isothiocyanate Group
The antibacterial action of this compound is attributed to the electrophilic nature of the central carbon atom in the isothiocyanate group of the paulic acid moiety. This carbon is susceptible to nucleophilic attack by amino acid residues within essential bacterial proteins, such as the thiol group of cysteine or the amine group of lysine.[5] This covalent modification leads to the inactivation of these proteins, thereby disrupting critical cellular processes and leading to bacterial cell death. While the precise protein targets of this compound have not been definitively identified, the proposed mechanism involves the disruption of key enzymatic functions necessary for bacterial survival.
The following diagram illustrates the proposed mechanism of action, highlighting the key interaction between the paulic acid moiety and a target bacterial protein.
Caption: Proposed mechanism of this compound action via the paulic acid moiety.
Biosynthesis of the Paulic Acid Moiety
The paulic acid moiety is synthesized through a dedicated biosynthetic pathway within the paulomycin gene cluster in Streptomyces. The pathway begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions, including those catalyzed by an aminotransferase and a sulfotransferase, are proposed to assemble the unique isothiocyanate-containing structure.
The following diagram outlines the proposed biosynthetic pathway for the paulic acid moiety, starting from chorismate.
Caption: Proposed biosynthetic pathway of the paulic acid moiety in this compound.
Experimental Protocols
This section provides detailed methodologies for the purification of this compound, its conversion to paulomenol B, and the determination of its antibacterial activity.
Purification of this compound from Streptomyces albus
This protocol outlines the steps for the isolation and purification of this compound from a culture of Streptomyces albus.
Caption: Workflow for the purification of this compound.
Detailed Steps:
-
Culture Growth: Inoculate Streptomyces albus J1074 spores into Erlenmeyer flasks containing MFE (Modified Fermentation Medium). Incubate the flasks at 30°C for 120 hours in an orbital shaker at 250 rpm.[2]
-
Extraction: After incubation, acidify the culture broth to pH 4.0 with formic acid and extract twice with an equal volume of ethyl acetate. Combine the organic extracts.
-
Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Dissolve the crude extract in a minimal volume of methanol and subject it to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. Elute with a linear gradient of methanol in water containing 0.1% trifluoroacetic acid (TFA).
-
Fraction Analysis and Collection: Monitor the elution profile at 238 nm and 320 nm. Collect the fractions corresponding to the peak of this compound.
-
Purity Confirmation: Analyze the collected fractions by Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and identity of this compound. Pool the pure fractions and lyophilize.
Conversion of this compound to Paulomenol B
Paulomenol B is a spontaneous degradation product of this compound. This process can be facilitated to generate a sample for comparative studies.
Methodology:
-
Acidic Hydrolysis: Dissolve a known amount of purified this compound in a solution of methanol and 1 M hydrochloric acid (1:1 v/v).
-
Incubation: Incubate the solution at 50°C for 24 hours, monitoring the conversion by UPLC.
-
Purification: Once the conversion is complete, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract with ethyl acetate.
-
Isolation: Concentrate the ethyl acetate extract and purify the resulting paulomenol B using the same HPLC method described for this compound.
-
Confirmation: Confirm the identity of paulomenol B by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound and its derivatives is determined using the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: Grow the test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) in Mueller-Hinton Broth (MHB) to an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase). Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. The final volume in each well should be 200 µL.
-
Controls: Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only) on each plate.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The paulic acid moiety, with its reactive isothiocyanate group, is unequivocally the pharmacophore of this compound. Its removal results in a complete loss of antibacterial activity, highlighting its central role in the molecule's mechanism of action. The proposed mechanism, involving the covalent modification of essential bacterial proteins, provides a solid foundation for understanding its bactericidal effects.
Future research should focus on the definitive identification of the specific molecular targets of this compound within the bacterial cell. Elucidating these targets will not only provide a more detailed understanding of its mechanism of action but also open avenues for the rational design of novel, more potent, and selective antibiotics based on the paulomycin scaffold. Furthermore, exploring strategies to enhance the stability of the paulic acid moiety could lead to the development of paulomycin analogs with improved pharmacokinetic properties and therapeutic potential.
References
An In-depth Technical Guide to the Natural Derivatives of Paulomycin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural derivatives of Paulomycin B, including Paulomycin A, E, and other related compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the chemical structures, biological activities, biosynthesis, and experimental protocols associated with this promising class of antibiotics.
Introduction to Paulomycins
Paulomycins are a family of glycosylated antibiotics primarily produced by various species of Streptomyces, most notably Streptomyces paulus and Streptomyces albus.[1] These compounds are characterized by a unique chemical scaffold that includes an isothiocyanate group, which is crucial for their biological activity. The family includes several natural derivatives, with Paulomycin A and B being the most well-known. More recent research has led to the isolation and characterization of other derivatives, such as Paulomycins A2, C, D, E, and F, as well as novel thiazole-containing analogs.[2][3]
The inherent instability of the paulomycin structure has prompted efforts to generate more stable and potent derivatives, offering potential avenues for the development of new therapeutic agents.[3][4] This guide will delve into the quantitative biological data, experimental methodologies, and biosynthetic pathways of these fascinating natural products.
Quantitative Biological Data
The biological activity of paulomycin derivatives has been evaluated against a range of microorganisms and cancer cell lines. The following tables summarize the available quantitative data, including Minimum Inhibitory Concentrations (MIC) for antibacterial activity and 50% Inhibitory Concentrations (IC50) for cytotoxic activity.
Table 1: Antibacterial Activity of Paulomycin Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Klebsiella pneumoniae | Reference(s) |
| Paulomycin A | 0.02 - 0.1 | - | >100 | >100 | [4] |
| This compound | 0.02 - 0.1 | - | >100 | >100 | [4] |
| Thiazole Derivative 1 | 12.5 | 12.5 | 100 | 100 | [4] |
| Thiazole Derivative 2 | 12.5 | 12.5 | 100 | 100 | [4] |
| Thiazole Derivative 3 | 6.25 | 6.25 | 50 | 50 | [4] |
| Thiazole Derivative 4 | 6.25 | 6.25 | 50 | 50 | [4] |
Note: Thiazole derivatives 1-4 are novel compounds isolated from Streptomyces albus J1074.[4] While they show lower activity against Gram-positive bacteria compared to Paulomycin A and B, some exhibit improved activity against Gram-negative bacteria.[4]
Table 2: Cytotoxic Activity of Paulomycin G (IC50 in µM)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | ~10 | [1] |
| MiaPaca-2 | Pancreatic Adenocarcinoma | ~10 | [1] |
| HepG2 | Hepatocellular Carcinoma | ~10 | [1] |
Note: Paulomycin G is a derivative lacking the paulomycose moiety and has demonstrated strong cytotoxic activities against several human tumor cell lines.[1]
Experimental Protocols
This section outlines the detailed methodologies for key experiments related to the study of paulomycin derivatives, based on published literature.
Fermentation and Isolation of Paulomycins
Objective: To cultivate the producing microorganism and isolate the paulomycin derivatives.
Materials:
-
Producing strain (e.g., Streptomyces albus J1074)
-
Seed culture medium (e.g., Tryptone Soy Broth)
-
Production medium (e.g., MFE medium)
-
Ethyl acetate
-
Formic acid
-
Solid phase extraction cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Seed Culture Preparation: Inoculate a suitable seed medium with a spore suspension or mycelial fragment of the producing strain. Incubate at 30°C with shaking for 48-72 hours.
-
Production Culture: Inoculate the production medium with the seed culture (5-10% v/v). Incubate at 30°C with shaking for 5-7 days.
-
Extraction: Acidify the whole culture broth to pH 3-4 with formic acid and extract twice with an equal volume of ethyl acetate.
-
Concentration: Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Solid Phase Extraction (SPE): Dissolve the crude extract in a minimal amount of methanol and load it onto a C18 SPE cartridge pre-conditioned with methanol and water. Wash the cartridge with water and then elute the paulomycins with a stepwise gradient of methanol in water.
-
HPLC Purification: Further purify the fractions containing paulomycins using preparative or semi-preparative reverse-phase HPLC with a C18 column. A gradient of acetonitrile in water with 0.1% formic acid is a common mobile phase. Monitor the elution profile using a UV detector at 254 nm and 320 nm.
-
Compound Characterization: Collect the fractions corresponding to the desired peaks and confirm the identity and purity of the isolated paulomycin derivatives using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a paulomycin derivative that inhibits the visible growth of a microorganism.
Materials:
-
Paulomycin derivative stock solution (in a suitable solvent like DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Inoculum Preparation: Culture the test bacteria in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of the paulomycin derivative stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound. This will bring the final volume to 200 µL and the bacterial concentration to the target of 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Biosynthesis and Mechanism of Action
Biosynthesis of Paulomycins
The biosynthesis of paulomycins in Streptomyces species is a complex process that starts from the chorismate pathway.[5] The biosynthetic gene cluster contains genes encoding for the synthesis of the paulic acid moiety, the deoxysugar moieties (D-allose and L-paulomycose), and the glycosyltransferases and acyltransferases responsible for assembling the final molecule.[5]
The following diagram illustrates the proposed biosynthetic pathway of Paulomycin A and B.
Mechanism of Action
The precise molecular mechanism of action of paulomycins is not yet fully elucidated. However, the presence of the reactive isothiocyanate group suggests a potential mode of action involving the covalent modification of essential bacterial proteins or enzymes.[4] Isothiocyanates are known to react with nucleophilic groups such as thiols (cysteine residues) and amines (lysine residues) in proteins.
Based on the activity of other antibiotics with similar structural features or modes of action, several hypotheses for the mechanism of paulomycins can be proposed:
-
Inhibition of Protein Synthesis: Some antibiotics interfere with ribosomal function. It is plausible that paulomycins could target a component of the bacterial ribosome, leading to the cessation of protein synthesis.
-
Enzyme Inhibition: The isothiocyanate moiety could irreversibly inhibit key bacterial enzymes involved in essential metabolic pathways.
-
Disruption of Cell Wall Synthesis: While less likely given their primary activity against Gram-positive bacteria, interference with cell wall biosynthesis cannot be entirely ruled out.
Further research, including target identification studies and biochemical assays, is required to definitively establish the mechanism of action of this antibiotic class.
Logical Relationships and Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel paulomycin derivatives.
Conclusion
The paulomycin family of natural products represents a promising area for antibiotic and anticancer drug discovery. Their unique chemical structures and potent biological activities warrant further investigation. This technical guide has summarized the current knowledge on the natural derivatives of this compound, providing a foundation for future research and development efforts. The elucidation of their precise mechanism of action and the development of synthetic strategies to produce more stable and potent analogs are key areas for future exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Products of Paulomycin B: Paulomenol A and B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of paulomenol A and B, the degradation products of the antibiotic paulomycin B. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on their formation, physicochemical properties, and biological significance. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of comparison.
Introduction
Paulomycins are a class of glycosidic antibiotics produced by various Streptomyces species, exhibiting potent activity primarily against Gram-positive bacteria. A notable characteristic of paulomycins, particularly paulomycin A and B, is their propensity to degrade into their respective inactive counterparts, paulomenol A and B. This degradation involves the loss of the paulic acid moiety, which is crucial for their antibacterial efficacy. Understanding the formation and properties of these degradation products is vital for the development of stable and effective paulomycin-based therapeutics.
Physicochemical and Spectroscopic Data
Precise quantitative data on the physicochemical properties and yields of the degradation of this compound are not extensively detailed in the available literature. The degradation is often noted as a spontaneous process occurring in fermentation cultures of Streptomyces albus J1074. However, based on structural elucidation studies, key spectroscopic information has been determined.
Table 1: Physicochemical Properties of Paulomenol A and B
| Property | Paulomenol A | Paulomenol B |
| Molecular Formula | C₂₉H₄₃NO₁₆ | C₂₈H₄₁NO₁₆ |
| Biological Activity | Lacks antibacterial activity[1] | Lacks antibacterial activity[1] |
| Precursor | Paulomycin A | This compound |
Table 2: Spectroscopic Data for Paulomenol A and B
| Spectroscopic Data | Paulomenol A | Paulomenol B |
| ¹H NMR | Data not available in detail in searched literature. | Data not available in detail in searched literature. |
| ¹³C NMR | Data not available in detail in searched literature. | Data not available in detail in searched literature. |
| Mass Spectrometry | Consistent with the loss of the paulic acid moiety from Paulomycin A. | Consistent with the loss of the paulic acid moiety from this compound. |
| UV-Vis Spectroscopy | Data not available in searched literature. | Data not available in searched literature. |
Experimental Protocols
The degradation of paulomycins to paulomenols is typically observed as a spontaneous event in culture broths. A standardized, controlled protocol for this conversion is not explicitly detailed in the literature. However, a general methodology for the isolation and analysis of these degradation products can be inferred from studies on Streptomyces fermentation.
General Protocol for the Isolation and Analysis of Paulomenols from Streptomyces albus J1074 Culture
This protocol outlines a general procedure for the extraction and detection of paulomenol A and B from a culture of Streptomyces albus J1074.
Materials:
-
Streptomyces albus J1074 strain
-
R5A liquid medium or other suitable fermentation medium
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a C18 column and a UV detector.
-
Mobile phase: Acetonitrile and water gradient.
Procedure:
-
Fermentation: Inoculate Streptomyces albus J1074 in R5A liquid medium and incubate under appropriate conditions (e.g., 28-30°C, 200-250 rpm) for a period known to favor paulomycin production and subsequent degradation (e.g., 96 hours).
-
Extraction:
-
Centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction process three times.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
-
Concentration: Concentrate the dried organic extract to dryness using a rotary evaporator.
-
Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using UPLC, monitoring at a wavelength of 238 nm.
-
Identify the peaks corresponding to paulomenol A and B by comparison with retention times of authentic standards or by mass spectrometry analysis of the collected fractions. A typical chromatogram would show the elution of paulomenol A and B at distinct retention times from paulomycin A and B.
-
Workflow for Isolation and Analysis
References
In silico modeling of Paulomycin B target interaction
An in-depth analysis of the scientific literature reveals that paulomycins, including Paulomycin B, are antibiotics that function by inhibiting protein biosynthesis. Their primary molecular target is the translocase I (MraY) enzyme, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts the bacterial cell wall formation, leading to cell death.
This technical guide provides a comprehensive overview of the in silico modeling of the interaction between this compound and its target, MraY. It details the methodologies for computational studies, summarizes quantitative data from experimental validations, and outlines the relevant biological pathways and experimental workflows.
The Biological Target: Translocase I (MraY)
Translocase I (MraY) is a membrane-bound enzyme that plays a crucial role in the initial intracellular step of peptidoglycan biosynthesis. It catalyzes the transfer of N-acetylmuramic acid (MurNAc)-pentapeptide from a UDP-linked precursor (UDP-MurNAc-pentapeptide) to a lipid carrier, undecaprenyl phosphate (C55-P), forming Lipid I. This reaction is a critical bottleneck in the peptidoglycan synthesis pathway, making MraY an attractive target for antibiotic development.
Signaling Pathway: Peptidoglycan Biosynthesis
The inhibition of MraY by this compound disrupts the peptidoglycan synthesis pathway, ultimately compromising the structural integrity of the bacterial cell wall. The following diagram illustrates the position of MraY in this critical pathway.
Caption: this compound inhibits MraY, blocking the formation of Lipid I.
In Silico Modeling of this compound-MraY Interaction
Due to the challenges in crystallizing membrane-bound proteins like MraY, in silico modeling techniques such as molecular docking and molecular dynamics are invaluable for understanding the binding mechanism of inhibitors like this compound.
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following workflow outlines the typical steps involved in docking this compound to a model of MraY.
Caption: A typical workflow for the molecular docking of this compound with MraY.
Experimental Validation and Quantitative Data
In silico predictions must be validated through experimental assays. Enzyme inhibition assays are commonly used to quantify the inhibitory activity of compounds against MraY.
MraY Inhibition Assay Protocol
A common method to assess MraY activity is to measure the production of UMP (uridine monophosphate), a byproduct of the MraY-catalyzed reaction.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant MraY is purified and reconstituted into liposomes. The substrate, UDP-MurNAc-pentapeptide, is synthesized.
-
Reaction Mixture: The assay is typically performed in a buffer containing HEPES, MgCl2, and KCl. The reaction is initiated by adding UDP-MurNAc-pentapeptide to the MraY-containing liposomes in the presence of varying concentrations of this compound.
-
Detection of UMP: The reaction is stopped, and the amount of UMP produced is quantified. This can be done using various methods, such as HPLC or coupled-enzyme assays where UMP is converted to a detectable signal (e.g., fluorescence or absorbance).
-
Data Analysis: The rate of UMP production is plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Quantitative Data on MraY Inhibition
The following table summarizes the inhibitory activities of Paulomycin and this compound against MraY from different bacterial species.
| Compound | Bacterial Species | Assay Type | IC50 (µM) |
| Paulomycin | Escherichia coli | MraY inhibition assay | 0.002 |
| This compound | Escherichia coli | MraY inhibition assay | 0.004 |
| Paulomycin | Staphylococcus aureus | MraY inhibition assay | 0.001 |
| This compound | Staphylococcus aureus | MraY inhibition assay | 0.002 |
Conclusion
The combination of in silico modeling and experimental validation provides a powerful approach to understanding the molecular basis of this compound's inhibitory activity against MraY. The detailed workflows and quantitative data presented in this guide offer a framework for researchers and drug development professionals working on the discovery and optimization of novel antibiotics targeting the peptidoglycan biosynthesis pathway. The insights gained from these studies can guide the rational design of new MraY inhibitors with improved potency and pharmacological properties.
Genetic Regulation of Paulomycin B Production in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the genetic regulatory network governing the production of paulomycin B, a potent antibiotic synthesized by select species of Streptomyces. Understanding this intricate control system is paramount for the rational design of strain improvement strategies aimed at enhancing this compound titers for potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the regulatory pathways and experimental workflows.
The this compound Biosynthetic Gene Cluster and its Regulators
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) found in Streptomyces species such as Streptomyces albus and Streptomyces paulus. The expression of this BGC is tightly controlled by a hierarchical network of regulatory proteins, which act as both activators and repressors.
Key Regulatory Genes
Several key regulatory genes have been identified within or near the paulomycin BGC in Streptomyces albus J1074. These genes play pivotal roles in modulating the expression of the biosynthetic machinery.
-
plm1 (sshg_05313): A TetR-family transcriptional regulator that acts as a repressor of this compound production.[1]
-
plm2 (sshg_05314): A LuxR-family transcriptional regulator that positively influences this compound biosynthesis.[1]
-
plm10: A SARP-family transcriptional regulator that is essential for the production of this compound.[1]
-
plm30: Another LuxR-family transcriptional regulator that acts as a positive regulator of the pathway.[1]
The Role of γ-Butyrolactones (GBLs) in Activating a Silent Gene Cluster
In many Streptomyces strains, the this compound BGC is silent under standard laboratory conditions. Its activation can be triggered by exogenous signaling molecules, specifically γ-butyrolactones (GBLs).[2][3] In S. albus J1074, a GBL receptor gene, XNR_4681 , has been identified as the crucial link between the external GBL signal and the activation of the this compound biosynthetic pathway.[2][3] This receptor, upon binding to GBLs, likely initiates a signaling cascade that overcomes the repressive elements and activates the pathway-specific positive regulators.
Quantitative Analysis of Regulatory Gene Function
The functional roles of the key regulatory genes have been elucidated through gene inactivation studies in Streptomyces albus J1074. The impact of these mutations on this compound production is summarized in the table below.
| Gene Inactivated | Regulator Family | Function | Effect on this compound Production | Reference |
| plm1 (sshg_05313) | TetR | Repressor | 2-fold increase | [1] |
| plm2 (sshg_05314) | LuxR | Activator | Production reduced to 20% of wild-type | [1] |
| plm10 | SARP | Activator | Production abolished | [1] |
| plm30 | LuxR | Activator | Production abolished | [1] |
Signaling Pathway of this compound Regulation
The current understanding of the genetic regulation of this compound production can be visualized as a signaling cascade. An external GBL signal is perceived by the GBL receptor, which in turn activates a set of pathway-specific activators. These activators then turn on the expression of the paulomycin biosynthetic genes. This entire process is modulated by a repressor that can be genetically removed to enhance production.
References
Unraveling the Evolutionary Saga of the Paulomycin B Biosynthetic Gene Cluster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the evolutionary origins of the paulomycin B biosynthetic gene cluster (BGC), a critical pathway for the production of the potent paulomycin antibiotics. Through a comprehensive analysis of comparative genomics, phylogenetic relationships, and molecular genetics, this document provides a foundational understanding for researchers seeking to harness and engineer this intricate biosynthetic machinery for novel drug development.
Introduction: The Paulomycins and Their Biosynthetic Blueprint
Paulomycins are a family of glycosylated antibiotics, with paulomycin A and B being the most prominent members, exhibiting significant activity against Gram-positive bacteria.[1][2] These complex natural products are synthesized by several species of the genus Streptomyces, including Streptomyces paulus, Streptomyces albus, and Streptomyces sp. YN86.[1][3] The genetic instructions for paulomycin biosynthesis are encoded within a dedicated biosynthetic gene cluster (BGC), a contiguous stretch of genes responsible for the assembly of the molecule's core structure, its decoration with sugar moieties, and its regulation. Understanding the evolutionary trajectory of this BGC is paramount for predicting and generating novel, bioactive paulomycin derivatives.
Comparative Genomics: A Window into Evolutionary Divergence
The evolutionary history of the paulomycin BGC has been primarily elucidated through comparative genomic analyses of producing strains. The paulomycin BGCs from S. paulus NRRL 8115, S. albus J1074, and Streptomyces sp. YN86 share a remarkably high degree of synteny and sequence identity, suggesting a recent common ancestor.[1]
Quantitative Analysis of Orthologous Genes
The core of the paulomycin BGC consists of a conserved set of genes encoding enzymes for the biosynthesis of the paulic acid moiety, the deoxysugar L-paulomycose, and the glycosyltransferases responsible for their attachment to the core scaffold. The following table summarizes the key orthologous genes across the three primary producer strains, highlighting their high degree of conservation.
| Gene (in S. paulus) | Locus Tag (S. paulus) | Gene Size (bp) | Protein Size (aa) | Proposed Function | % Identity to S. albus J1074 | % Identity to Streptomyces sp. YN86 |
| pau1 | K482_18535 | 1008 | 335 | TetR family transcriptional regulator | 99 | 99 |
| pau3 | K482_18545 | 1320 | 439 | dTDP-glucose 4,6-dehydratase | 99 | 99 |
| pau4 | K482_18550 | 1140 | 379 | dTDP-4-keto-6-deoxyglucose 2,3-reductase | 99 | 99 |
| pau5 | K482_18555 | 1026 | 341 | dTDP-D-glucose synthase | 99 | 99 |
| pau6 | K482_18560 | 1269 | 422 | Glycosyltransferase | 99 | 99 |
| pau11 | K482_18585 | 1170 | 389 | Paulomycose biosynthesis protein | 99 | 99 |
| pau13 | K482_18595 | 933 | 310 | SARP family transcriptional activator | 99 | 99 |
| pau18 | K482_18620 | 1587 | 528 | Anthranilate synthase component I | 99 | 99 |
| pau19 | K482_18625 | 690 | 229 | Isochorismatase | 99 | 99 |
| pau21 | K482_18635 | 1419 | 472 | 3-deoxy-7-phosphoheptulonate synthase | 99 | 99 |
Note: Data is compiled and synthesized from Li et al., 2015. The high percentage of identity underscores the close evolutionary relationship between these clusters.
Experimental Protocols for Evolutionary Studies
The elucidation of the paulomycin BGC's function and evolution has relied on a combination of bioinformatics and molecular genetics techniques. Below are detailed methodologies for key experiments.
Gene Inactivation via PCR-Targeted Gene Replacement
This method is crucial for confirming the function of individual genes within the BGC.
-
Construct Design: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance, aac(3)IV) flanked by regions homologous to the upstream and downstream sequences of the target gene is designed.
-
Cassette Amplification: The disruption cassette is amplified by PCR using primers that incorporate sequences homologous to the target gene's flanking regions.
-
Transformation and Conjugation: The amplified linear DNA fragment is introduced into an E. coli conjugation donor strain (e.g., ET12567/pUZ8002). This donor strain is then conjugated with the recipient Streptomyces strain.
-
Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics (for both the disruption cassette and to counter-select the E. coli donor).
-
Genotypic Confirmation: Double-crossover mutants (where the native gene is replaced by the disruption cassette) are identified by their antibiotic resistance profile and confirmed by PCR analysis using primers flanking the target gene.
Phylogenetic Analysis of Biosynthetic Enzymes
Phylogenetic analysis helps to infer the evolutionary relationships of key enzymes within the paulomycin BGC to those from other metabolic pathways.
-
Sequence Retrieval: Protein sequences of interest (e.g., Pau18, Pau19, Pau21) are retrieved from the NCBI database. Homologous sequences from other known biosynthetic pathways (e.g., phenazine, benzodiazepine biosynthesis) are identified using BLASTp.
-
Multiple Sequence Alignment: The collected protein sequences are aligned using a multiple sequence alignment tool such as ClustalW or MUSCLE to identify conserved regions.
-
Phylogenetic Tree Construction: A phylogenetic tree is constructed from the alignment using methods like Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software such as MEGA (Molecular Evolutionary Genetics Analysis) can be used for this purpose.
-
Tree Visualization and Interpretation: The resulting phylogenetic tree is visualized and analyzed to infer evolutionary relationships. Bootstrap analysis is performed to assess the statistical significance of the tree topology.
Visualizing Evolutionary Relationships and Biosynthetic Logic
Graphviz diagrams are employed to illustrate the logical flow of the biosynthetic pathway and the proposed evolutionary connections.
Proposed this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Gene Function Analysis
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 | PLOS One [journals.plos.org]
- 2. Identification and analysis of the paulomycin biosynthetic gene cluster and titer improvement of the paulomycins in Streptomyces paulus NRRL 8115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to the Biosynthesis of the Paulomycin B Core Structure
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
Abstract
Paulomycin B, a potent glycosylated antibiotic, presents a formidable challenge in the realm of synthetic chemistry. To date, a complete de novo total chemical synthesis of this complex natural product has not been reported in peer-reviewed literature. The intricate architecture of this compound, characterized by a unique aglycone, two deoxysugar moieties (D-allose and L-paulomycose), and the isothiocyanate-containing paulic acid, has directed research efforts towards understanding and harnessing its natural biosynthetic machinery. This technical guide provides an in-depth exploration of the biosynthetic strategies for producing the this compound core structure, leveraging insights from the elucidation of its biosynthetic gene cluster. We will delve into the key enzymatic steps, precursor molecules, and glycosylation events that culminate in the formation of this promising therapeutic agent. This document serves as a comprehensive resource for researchers in natural product synthesis, synthetic biology, and drug development, offering a roadmap for the fermentative production and bioengineering of this compound and its analogs.
The Paulomycin Biosynthetic Gene Cluster: A Genetic Blueprint
The biosynthesis of paulomycins is orchestrated by a dedicated gene cluster, which has been identified and characterized in several producing strains, including Streptomyces paulus NRRL 8115, Streptomyces sp. YN86, and Streptomyces albus J1074[1][2]. Comparative genomic analyses have been instrumental in defining the boundaries of this cluster and assigning putative functions to the encoded enzymes[2].
The paulomycin biosynthetic gene cluster provides a convergent model for the assembly of the final molecule, with distinct sets of genes responsible for the synthesis of the aglycone, the deoxysugars, and paulic acid, as well as for the subsequent glycosylation and tailoring steps[2].
Retrosynthetic Analysis of this compound Biosynthesis
A retrosynthetic approach to understanding the biosynthesis of this compound reveals a convergent assembly from three key precursors: the paulomenol core, L-paulomycose, and D-allose. The final tailoring steps involve acylations.
Key Biosynthetic Steps and Experimental Data
The biosynthesis of this compound can be dissected into several key stages, each supported by experimental evidence from gene inactivation and combinatorial biosynthesis studies.
Formation of the Aglycone Core
The aglycone of this compound is derived from chorismate[3][4][5]. A series of enzymatic transformations, initiated by chorismate-utilizing enzymes encoded within the gene cluster (e.g., pau18), constructs the complex polycyclic core[2].
Biosynthesis of Deoxysugars: D-Allose and L-Paulomycose
The paulomycins contain two distinct deoxysugar moieties, D-allose and L-paulomycose, which are crucial for their biological activity[3]. The biosynthetic pathways for these sugars involve a suite of enzymes encoded by the plm and pau genes. Notably, the inactivation of pau11 has been shown to be involved in the formation of the branched chain of paulomycose[2].
Combinatorial biosynthesis experiments, where genes for the biosynthesis of alternative deoxyhexoses are introduced into a paulomycin non-producing mutant, have successfully generated novel paulomycin derivatives with modified sugar moieties[3][5]. This demonstrates the flexibility of the glycosyltransferases involved in paulomycin biosynthesis.
| Experiment | Mutant Strain | Engineered Pathway | Resulting Compounds | Reference |
| Combinatorial Biosynthesis | S. albus ΔSUG | Introduction of genes for L-amicetose and L-olivose biosynthesis | Novel paulomycin derivatives with modified L-paulomycose moiety | [6] |
| Gene Inactivation | S. paulus Δpau11 | Disruption of paulomycose branched chain synthesis | Accumulation of paulomycin intermediates lacking the complete paulomycose | [2] |
| Gene Inactivation | S. albus Δplm12 | Inactivation of L-paulomycosyl glycosyltransferase | Accumulation of a paulomycin intermediate lacking the L-paulomycose moiety | [6] |
Formation of Paulic Acid
Paulic acid, with its characteristic isothiocyanate group, is a unique feature of the paulomycins and is essential for their antibacterial activity[6][7]. The biosynthesis of paulic acid also originates from chorismate and involves key enzymes such as an aminotransferase and a sulfotransferase[3][5]. The loss of paulic acid leads to the formation of the inactive paulomenols[7].
Glycosylation and Final Assembly
The assembly of this compound involves two key glycosylation events catalyzed by specific glycosyltransferases (GTs). Plm12 has been identified as the L-paulomycosyl glycosyltransferase, and Plm23 is the putative D-allosyl glycosyltransferase[6]. These enzymes attach the activated deoxysugar donors to the aglycone core in a specific sequence. Following glycosylation, acyltransferases are responsible for the final tailoring steps. The flexibility of Plm12 to transfer different deoxysugars has been demonstrated, opening avenues for generating novel paulomycin analogs[3][5].
Experimental Protocols
General Method for Gene Inactivation in Streptomyces albus J1074
This protocol provides a general workflow for the targeted inactivation of a biosynthetic gene in S. albus J1074, a known producer of paulomycins. This method is crucial for elucidating the function of specific genes in the paulomycin biosynthetic pathway.
Methodology:
-
Plasmid Construction: A suicide vector (e.g., a derivative of pKC1139) is engineered to contain two regions of homology (arms) flanking the target gene, along with a selectable marker (e.g., apramycin resistance).
-
Intergeneric Conjugation: The non-replicating plasmid is transferred from a donor E. coli strain (e.g., ET12567/pUZ8002) to the recipient S. albus J1074 via conjugation on a suitable agar medium (e.g., MS agar).
-
Selection of Single Crossovers: Exconjugants are selected on a medium containing the appropriate antibiotic (e.g., apramycin). This selects for clones where the plasmid has integrated into the chromosome via homologous recombination at one of the flanking arms.
-
Verification of Single Crossover: Genomic DNA is isolated from the resistant colonies, and PCR is used with specific primers to confirm the integration of the plasmid.
-
Induction of Second Crossover: Single crossover mutants are grown in non-selective liquid medium for several rounds to allow for a second homologous recombination event, which will excise the plasmid backbone and the target gene.
-
Selection of Double Crossovers: Progeny from the non-selective growth are plated, and colonies are screened for the desired phenotype (e.g., loss of a second selectable marker on the plasmid backbone, if present) or genotypically by PCR.
-
Verification of Gene Deletion: PCR analysis of genomic DNA from the selected colonies is performed to confirm the deletion of the target gene.
-
Metabolite Analysis: The mutant strain is cultivated under production conditions, and the culture extracts are analyzed by HPLC and LC-MS to identify the accumulated intermediates and compare the metabolic profile to the wild-type strain.
Protocol for Combinatorial Biosynthesis
This protocol outlines the generation of novel paulomycin derivatives by introducing genes for the biosynthesis of alternative deoxysugars into a mutant strain of S. albus blocked in the synthesis of the native L-paulomycose.
Methodology:
-
Host Strain: A mutant strain of S. albus with a deletion in the L-paulomycose biosynthetic genes (e.g., ΔSUG) is used as the host.
-
Expression Plasmid: An integrative expression plasmid (e.g., pFL844T) carrying the genes for the biosynthesis of the desired alternative deoxysugars (e.g., L-amicetose and L-olivose) is constructed.
-
Transformation: The expression plasmid is introduced into the ΔSUG host strain via protoplast transformation or intergeneric conjugation.
-
Selection and Verification: Transformants are selected using an appropriate antibiotic marker on the plasmid. The integration of the new genes is verified by PCR.
-
Fermentation and Production: The engineered strain is cultivated in a suitable production medium (e.g., R5A).
-
Isolation and Characterization: The culture broth is extracted, and the novel paulomycin derivatives are isolated using chromatographic techniques (e.g., HPLC). The structures of the new compounds are elucidated using spectroscopic methods (e.g., NMR, HR-MS).
Future Outlook
While a complete chemical total synthesis of this compound remains an elusive goal, the deep understanding of its biosynthetic pathway offers exciting opportunities for the production of this valuable antibiotic and the generation of novel, potentially improved analogs. Future research will likely focus on:
-
Heterologous expression: Optimizing the expression of the entire paulomycin biosynthetic gene cluster in a high-yielding, genetically tractable host.
-
Enzymatic synthesis: Utilizing the purified biosynthetic enzymes in chemoenzymatic strategies to construct the paulomycin core and its derivatives.
-
Pathway engineering: Further exploration of the substrate flexibility of the biosynthetic enzymes, particularly the glycosyltransferases and acyltransferases, to create a wider range of novel paulomycins with enhanced therapeutic properties.
This biosynthetic approach not only provides a viable route to this compound but also represents a powerful platform for drug discovery and development, enabling the creation of new chemical entities that may overcome the challenges of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and analysis of the paulomycin biosynthetic gene cluster and titer improvement of the paulomycins in Streptomyces paulus NRRL 8115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Throughput Analysis of Paulomycin B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the detection and quantification of Paulomycin B, a potent antibiotic, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation from microbial cultures, optimized chromatographic separation, and mass spectrometric conditions for selective and sensitive detection. While validated quantitative data for this compound is not extensively available in public literature, this document outlines the necessary steps for method validation, including the determination of limit of detection (LOD), limit of quantification (LOQ), and linearity, providing a comprehensive framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a glycosylated antibiotic produced by various Streptomyces species, notably Streptomyces paulus and Streptomyces albus. It belongs to the paulomycin family of antibiotics, which exhibit significant activity against Gram-positive bacteria. The complex structure of this compound, featuring an isothiocyanate group, makes its selective and sensitive detection challenging. Mass spectrometry offers a powerful analytical tool for the characterization and quantification of such complex natural products. This application note details a comprehensive LC-MS/MS protocol for the analysis of this compound, which can be adapted for various research applications, including natural product discovery, fermentation process optimization, and pharmacokinetic studies.
Experimental
Materials and Reagents
-
This compound reference standard (structure dependent on commercial availability)
-
Paulomycin A (for use as an internal standard, if a stable isotope-labeled standard is unavailable)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, deionized (18.2 MΩ·cm)
-
Ethyl acetate (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Sample Preparation: Extraction from Microbial Culture
This protocol is based on the extraction of paulomycins from Streptomyces albus cultures.[1]
-
Transfer 1 mL of the whole microbial culture to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of ethyl acetate containing 1% formic acid.[1]
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
Vortex for 1 minute to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
Internal Standard
For quantitative analysis, the use of an internal standard (IS) is highly recommended to correct for variations in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of this compound (e.g., ¹³C, ¹⁵N labeled). If a stable isotope-labeled IS is not available, a structurally related compound such as Paulomycin A can be used. The IS should be added to the sample prior to the extraction step at a known concentration.
Liquid Chromatography
The following UPLC conditions are a starting point and can be optimized for specific instrumentation.
-
System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 35 °C[1]
-
Injection Volume: 5 µL
-
Gradient:
Mass Spectrometry
The following parameters are provided as a guideline and should be optimized for the specific mass spectrometer being used.
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Capillary Voltage: 3.0 kV[1]
-
Cone Voltage: 20 V (optimization required)[1]
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM)
Table 1: Proposed MRM Transitions for this compound (to be optimized experimentally)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 773.3 | Proposed: 469.2 | 100 | Optimize | Optimize |
| This compound (Qualifier) | 773.3 | Proposed: 289.1 | 100 | Optimize | Optimize |
| Paulomycin A (IS) | 787.3 | To be determined | 100 | Optimize | Optimize |
Note: The proposed product ions are based on hypothetical fragmentation of the glycosidic bonds and the core structure. These must be confirmed and optimized by infusing a standard solution of this compound and performing a product ion scan.
Data Presentation
Quantitative data for this compound is not widely published. The following table provides a template for the data that should be generated during method validation.
Table 2: Quantitative Performance (Template for Validation)
| Parameter | This compound |
| Retention Time (min) | To be determined |
| Linear Range | To be determined |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
Paulomycin Biosynthesis Pathway
The biosynthesis of this compound is a complex process originating from chorismate. The following diagram illustrates a simplified overview of the key stages in the biosynthesis pathway within Streptomyces albus.
Conclusion
This application note provides a comprehensive framework for the detection and quantification of this compound using LC-MS/MS. The detailed protocols for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for method development and validation. The provided workflow and biosynthesis pathway diagrams offer valuable visual aids for researchers. While specific quantitative parameters for this compound require experimental determination, the methodologies outlined here will enable researchers in drug discovery and microbiology to develop sensitive and selective assays for this important antibiotic.
References
Application Notes and Protocols for the Structural Analysis of Paulomycin B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy techniques essential for the structural elucidation of Paulomycin B, a complex glycosidic antibiotic. The protocols outlined below are based on established methodologies for natural product structure determination and are tailored for the analysis of this compound and its analogues.
Introduction to this compound and the Role of NMR Spectroscopy
This compound is a member of the paulomycin family of antibiotics produced by various Streptomyces species. These compounds are characterized by a unique chemical structure, including a paulic acid moiety containing an isothiocyanate group, and two deoxysugar units. Due to their complex stereochemistry and multiple chiral centers, the unambiguous determination of their three-dimensional structure is a significant challenge. High-field NMR spectroscopy, employing a suite of one-dimensional (1D) and two-dimensional (2D) experiments, is the most powerful tool for the complete structural assignment of this compound in solution.
The structural elucidation of paulomycins, including this compound, was first reported in the mid-1980s, with foundational work utilizing NMR techniques available at the time. Modern NMR methodologies, with higher magnetic fields and advanced pulse sequences, allow for a more detailed and efficient analysis. The typical workflow involves the sequential application of various NMR experiments to piece together the molecular framework, establish stereochemistry, and confirm the final structure.
Key NMR Spectroscopy Techniques for this compound Analysis
The comprehensive structural analysis of this compound relies on a combination of 1D and 2D NMR experiments. These experiments provide information on the chemical environment of individual nuclei (¹H and ¹³C), scalar couplings between nuclei (through bonds), and dipolar couplings (through space).
Core NMR Experiments:
-
¹H NMR (Proton NMR): Provides information on the number, chemical environment, and multiplicity of protons in the molecule. This is the starting point for any NMR-based structural analysis.
-
¹³C NMR (Carbon NMR): Reveals the number and chemical shifts of all carbon atoms, distinguishing between quaternary, methine, methylene, and methyl groups.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of covalent bonds within molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting different molecular fragments and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): 2D homonuclear experiments that reveal through-space correlations between protons that are in close proximity. These are essential for determining the relative stereochemistry and conformation of the molecule.
Quantitative NMR Data for this compound
Table 1: Representative ¹H NMR Data for Key Moieties in Paulomycins
| Moiety | Proton | Chemical Shift (δ) ppm (Typical Range) | Multiplicity | Key COSY Correlations |
| Paulic Acid | Olefinic H | 5.5 - 7.0 | d, dd | Other olefinic and allylic protons |
| Allylic H | 2.0 - 3.0 | m | Olefinic protons | |
| Paulomycose | Anomeric H | 4.5 - 5.5 | d, br s | H-2' |
| Sugar Protons | 3.0 - 4.5 | m | Adjacent sugar protons | |
| Methyl H | 1.0 - 1.5 | d | H-5' | |
| Second Sugar | Anomeric H | 4.5 - 5.0 | d | H-2'' |
| Sugar Protons | 3.0 - 4.0 | m | Adjacent sugar protons |
Table 2: Representative ¹³C NMR Data for Key Moieties in Paulomycins
| Moiety | Carbon | Chemical Shift (δ) ppm (Typical Range) |
| Paulic Acid | Isothiocyanate (N=C=S) | 120 - 140 |
| Carbonyl (C=O) | 160 - 180 | |
| Olefinic C | 100 - 150 | |
| Paulomycose | Anomeric C | 95 - 105 |
| Sugar Carbons | 60 - 80 | |
| Methyl C | 15 - 25 | |
| Second Sugar | Anomeric C | 95 - 105 |
| Sugar Carbons | 60 - 80 |
Experimental Protocols
The following are generalized protocols for the acquisition of key NMR spectra for the structural analysis of this compound. Instrument parameters should be optimized for the specific spectrometer and sample concentration.
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) as impurities can complicate spectral analysis.
-
Solvent Selection: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are common choices for polar natural products. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).
-
NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
Protocol 2: 1D ¹H and ¹³C NMR Acquisition
-
Instrument: A high-field NMR spectrometer (≥ 500 MHz) is recommended for optimal resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.
-
Protocol 3: 2D COSY Acquisition
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay: 1.5-2.0 seconds.
Protocol 4: 2D HSQC Acquisition
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2).
-
¹H Spectral Width (F2): Same as the ¹H spectrum.
-
¹³C Spectral Width (F1): Optimized to cover the expected ¹³C chemical shift range (e.g., 0-160 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay: 1.5-2.0 seconds.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
Protocol 5: 2D HMBC Acquisition
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
¹H Spectral Width (F2): Same as the ¹H spectrum.
-
¹³C Spectral Width (F1): Optimized to cover the full ¹³C chemical shift range (e.g., 0-200 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average 2-3 bond C-H coupling (e.g., 8 Hz).
Protocol 6: 2D NOESY/ROESY Acquisition
-
Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph) or ROESY (e.g., roesygpph).
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Mixing Time (NOESY) or Spin-Lock Time (ROESY): This is a critical parameter and may need to be optimized. A range of mixing times (e.g., 300-800 ms for NOESY) can be tested to observe different NOE intensities.
Data Processing and Interpretation Workflow
The following diagram illustrates the logical workflow for processing and interpreting the acquired NMR data to elucidate the structure of this compound.
Caption: Workflow for this compound structural elucidation using NMR.
Signaling Pathways and Logical Relationships
The relationships between the different NMR experiments and the structural information they provide can be visualized as a decision-making pathway.
Caption: Logical flow of information from 2D NMR experiments.
By systematically applying these NMR techniques and following the outlined workflow, researchers can confidently determine the complete structure of this compound and its derivatives, which is a critical step in understanding its biological activity and potential for drug development.
In Vitro Antibacterial Susceptibility Testing Protocols for Paulomycin B
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Paulomycin B is an antibiotic belonging to the paulomycin family, a group of glycosylated compounds known for their activity primarily against Gram-positive bacteria.[1][2] Accurate and standardized in vitro susceptibility testing is crucial for determining the potential clinical efficacy of this compound and for guiding further drug development efforts. These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC), assessing susceptibility using the disk diffusion method, and evaluating the bactericidal or bacteriostatic activity through time-kill kinetics assays, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4][5]
Data Presentation
The antibacterial activity of this compound is predominantly directed against Gram-positive organisms. While extensive data for this compound is not widely published, the following table summarizes expected Minimum Inhibitory Concentration (MIC) ranges for key Gram-positive pathogens based on the activity of related paulomycins.[6]
Table 1: Expected In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | Strain Example | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ≤ 2 |
| Streptococcus pneumoniae | ATCC 49619 | ≤ 2 |
| Enterococcus faecalis | ATCC 29212 | ≤ 2 |
| Listeria monocytogenes | ATCC 19115 | ≤ 2 |
Experimental Protocols
The following protocols are based on CLSI guidelines to ensure reproducibility and accuracy of results.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.[4][7][8]
Materials:
-
This compound stock solution (of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile water or saline
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of this compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 64 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 100 µL.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually using a reading mirror or with a microplate reader.
-
Disk Diffusion Method (Kirby-Bauer)
This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[3][9][10][11]
Materials:
-
Paper disks impregnated with a standardized amount of this compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter interpretive criteria (note: specific criteria for this compound would need to be established through correlation with MIC data).
-
Time-Kill Kinetics Assay
This assay evaluates the rate and extent of bactericidal or bacteriostatic activity of an antimicrobial agent against a bacterial inoculum over time.[12][13][14][15]
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Incubator with shaking capabilities (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension and dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube (no antibiotic).
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35°C ± 2°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a < 3-log₁₀ reduction.
-
Mandatory Visualizations
This compound Biosynthesis Pathway
The biosynthesis of paulomycins is a complex process that originates from the chorismate pathway.[16][17]
Caption: Proposed biosynthesis pathway of this compound.
Proposed Mechanism of Action: Inhibition of Protein Synthesis
Paulomycins are believed to act by inhibiting bacterial protein synthesis. Similar to puromycin, this compound may function as a structural analog of the 3'-terminal end of aminoacyl-tRNA, leading to premature termination of translation.[18]
Caption: Proposed mechanism of this compound action.
References
- 1. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. researchgate.net [researchgate.net]
- 5. nih.org.pk [nih.org.pk]
- 6. mdpi.com [mdpi.com]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Disk Diffusion Testing From Positive Blood Cultures | CLSI [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. actascientific.com [actascientific.com]
- 13. emerypharma.com [emerypharma.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Paulomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paulomycin B is an antibiotic belonging to the paulomycin family of natural products, produced by various Streptomyces species.[1] These antibiotics are known for their activity primarily against Gram-positive bacteria.[1][2] Understanding the Minimum Inhibitory Concentration (MIC) of this compound against a range of clinically relevant bacteria is crucial for evaluating its potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.
This document provides detailed application notes on the biological activity and mechanism of action of this compound, along with comprehensive protocols for determining its MIC using the broth microdilution and agar dilution methods.
Biological Activity and Mechanism of Action
This compound exhibits potent antibacterial activity against a variety of Gram-positive bacteria. The antibacterial properties of paulomycins are attributed to the presence of a paulic acid moiety, as derivatives lacking this component, such as paulomenols A and B, are inactive.[2] While generally less effective against Gram-negative bacteria, some novel derivatives of paulomycins have demonstrated modest activity against species like Escherichia coli and Klebsiella pneumoniae.[2][3]
The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. It achieves this by targeting the elongation factor Tu (EF-Tu), a crucial protein in the translation process.[4][5] this compound prevents the formation of the ternary complex between EF-Tu, guanosine triphosphate (GTP), and aminoacyl-tRNA.[4][5] This blockage effectively halts the delivery of amino acids to the ribosome, thereby inhibiting peptide chain elongation and ultimately leading to the cessation of bacterial growth.
Data Presentation: MIC of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | <2.34 | [2] |
| Staphylococcus epidermidis | - | <2.34 | [2] |
| Escherichia coli | - | >200 | [3] |
| Klebsiella pneumoniae | - | >200 | [3] |
Note: The provided data is based on available literature. Further testing against a broader panel of clinical isolates, including various species of Streptococcus, Enterococcus, and anaerobic bacteria, is recommended to establish a comprehensive antimicrobial spectrum.
Experimental Protocols
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
-
This compound stock solution
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacterial cultures (18-24 hour growth on agar plates)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest concentration of this compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as a positive control (no antibiotic) and well 12 as a negative/sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm. d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: a. Within 15 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms. It is considered a reference method for MIC determination.
-
This compound stock solution
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes
-
Bacterial cultures (18-24 hour growth on agar plates)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
-
Preparation of Agar Plates with this compound: a. Prepare a series of dilutions of this compound at concentrations that are twice the desired final concentrations. b. Melt the MHA and cool it to 45-50°C. c. Add one part of each this compound dilution to one part of the molten agar, mix thoroughly, and pour into sterile petri dishes. d. Allow the agar to solidify completely. Prepare a control plate without any antibiotic.
-
Preparation of Bacterial Inoculum: a. Prepare a standardized bacterial suspension as described in the broth microdilution method (0.5 McFarland). b. Further dilute the suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
Inoculation: a. Using an inoculum replicating apparatus, spot-inoculate the prepared agar plates with the bacterial suspensions. Each spot should contain approximately 1-2 µL of the inoculum.
-
Incubation: a. Allow the inoculum spots to dry completely before inverting the plates. b. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. After incubation, examine the plates for bacterial growth on the inoculated spots. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.
Quality Control
For both methods, it is essential to include quality control (QC) strains with known MIC values for the antimicrobial agent being tested. This ensures the accuracy and reproducibility of the results. Recommended QC strains include Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™. The obtained MIC values for the QC strains should fall within the acceptable ranges established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
These application notes and protocols provide a comprehensive guide for researchers and scientists to determine the Minimum Inhibitory Concentration of this compound. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is essential for the further development and evaluation of this compound as a potential antibacterial agent.
References
- 1. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Paulomycin B Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale production of Paulomycin B, an antibiotic with significant potential. The following sections detail the producing microorganisms, fermentation media and conditions, downstream processing, and the biosynthetic pathway of this compound.
Producing Microorganisms
This compound is a secondary metabolite produced by specific strains of actinomycete bacteria. The primary producers identified in the literature are:
-
Streptomyces albus J1074 : A widely used host for the expression of secondary metabolite gene clusters and a known producer of paulomycins A, B, and E.[1][2]
-
Streptomyces paulus NRRL 8115 : Another strain identified as a producer of the paulomycin complex.[3]
Fermentation Protocols
Successful large-scale production of this compound hinges on optimized fermentation conditions, including media composition, inoculum preparation, and bioreactor parameters.
Media Composition
Several media have been reported for the cultivation of Streptomyces species and the production of paulomycins. R5A and MFE media are commonly cited for S. albus J1074.[1][4]
Table 1: Composition of Fermentation Media
| Component | R5A Medium (per 1 L) | MFE Medium (per 1 L) | General Streptomyces Medium (per 1 L) |
| Carbon Source | |||
| Sucrose | 103 g | - | - |
| Glucose | 10 g | - | 5 g |
| Soluble Starch | - | - | 10 g |
| Nitrogen Source | |||
| Casamino Acids | 0.1 g | - | - |
| Yeast Extract | 5 g | - | 4 g |
| L-Glutamic Acid | - | - | 4 g |
| Salts | |||
| K₂SO₄ | 0.25 g | - | - |
| MgCl₂·6H₂O | 10.12 g | - | - |
| KH₂PO₄ | 0.5 g | - | 1 g |
| CaCl₂·2H₂O | 2.94 g | - | - |
| NaCl | - | - | 1 g |
| MgSO₄·7H₂O | - | - | 0.7 g |
| FeSO₄·7H₂O | - | - | 0.003 g |
| Buffers & Others | |||
| TES Buffer | 5.73 g | - | - |
| L-Proline | 3 g | - | - |
| Trace Element Solution | 2 mL | - | - |
| Agar (for solid) | 22 g | - | 25 g |
| pH | 7.2 | Not specified | 7.0 ± 0.2 |
Note: The exact composition of MFE medium is not detailed in the search results. The "General Streptomyces Medium" is a composite based on common components for the genus.[5][6]
Inoculum Preparation Workflow
A robust inoculum is critical for successful large-scale fermentation. The following workflow is a standard procedure for Streptomyces.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation and identification of five clusters for secondary metabolites in Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and analysis of the paulomycin biosynthetic gene cluster and titer improvement of the paulomycins in Streptomyces paulus NRRL 8115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. Bacterial Strategies for Improving the Yield, Quality, and Adaptability of Oil Crops [mdpi.com]
Application Notes and Protocols for the Quantification of Paulomycin B in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paulomycin B is a glycosylated antibiotic produced by various Streptomyces species, notably Streptomyces albus.[1] It belongs to the paulomycin family of antibiotics, which are characterized by a unique chemical structure containing an isothiocyanate group. Paulomycins exhibit activity primarily against Gram-positive bacteria.[2] The accurate quantification of this compound in complex matrices, such as fermentation broths and biological samples, is crucial for various stages of drug discovery and development, including fermentation process optimization, pharmacokinetic studies, and quality control.
This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given the inherent instability of paulomycins, which can degrade into inactive paulomenols, these methods are designed to be stability-indicating.[1]
General Sample Handling and Storage
Due to the potential for degradation, proper sample handling and storage are critical for accurate quantification of this compound.
-
Collection: Samples from fermentation broths should be immediately cooled to 4°C after collection.
-
Storage: For short-term storage (up to 24 hours), samples should be kept at 4°C. For long-term storage, samples should be frozen at -80°C.
-
pH: Acidic conditions may promote the degradation of this compound. Therefore, samples should be maintained at a neutral pH if possible, and exposure to strong acids or bases should be minimized during sample preparation.
-
Light Exposure: Protect samples and standards from direct light to prevent potential photodegradation.
Method 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in fermentation broth extracts and other relatively clean sample matrices.
Experimental Protocol
1. Sample Preparation (from Fermentation Broth)
-
Homogenize 10 mL of the whole fermentation broth.
-
Extract the homogenized broth with an equal volume (10 mL) of ethyl acetate containing 1% formic acid.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the organic and aqueous layers.
-
Carefully collect the upper organic layer (ethyl acetate).
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 1 mL of the mobile phase (see below).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Waters SunFire C18 (3.5 µm, 2.1 x 150 mm) or equivalent.[3]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 4 90 10 30 12 88 32 12 88 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 0.25 mL/min.[3]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 238 nm.[1]
3. Preparation of Standards and Calibration Curve
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.
Data Presentation: Exemplary Method Validation Parameters (HPLC-UV)
The following table presents exemplary performance characteristics for a validated HPLC-UV method for this compound. Note: These values are illustrative and must be determined experimentally during method validation.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue extracts, where concentrations are expected to be low.
Experimental Protocol
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC-MS vial.
2. LC-MS/MS Instrumentation and Conditions
-
Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).[3]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 1 90 10 10 0 100 12 0 100 12.1 90 10 | 15 | 90 | 10 |
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.[3]
-
Cone Voltage: 20 V.[3]
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the precursor ion [M+H]⁺ and a characteristic product ion.
-
This compound (C₃₃H₄₄N₂O₁₇S): [M+H]⁺ ≈ 789.2
-
-
Collision Energy: To be optimized for the specific instrument and transition.
4. Preparation of Standards and Calibration Curve
-
Prepare a stock solution of this compound in methanol at 1 mg/mL.
-
Spike blank plasma with known concentrations of this compound to prepare calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Process the spiked standards using the same sample preparation protocol as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration.
Data Presentation: Exemplary Method Validation Parameters (LC-MS/MS)
The following table presents exemplary performance characteristics for a validated LC-MS/MS method for this compound. Note: These values are illustrative and must be determined experimentally during method validation.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | To be assessed and minimized |
Visualizations
References
Application Notes and Protocols for In Vivo Efficacy Testing of Paulomycin B in Animal Models
Introduction
Paulomycin B is an antibiotic produced by Streptomyces paulus and is primarily active against a variety of Gram-positive bacteria.[1] Like its counterpart, Paulomycin A, it contains a unique isothiocyanate group.[1] The development of novel antibiotics is crucial in the face of rising antimicrobial resistance. Preclinical in vivo studies are an essential step in the evaluation of new antimicrobial agents, bridging the gap between in vitro activity and potential clinical utility.[2][3] These studies provide critical data on the efficacy, pharmacokinetics, and safety of a compound within a complex biological system.[4] This document outlines detailed protocols for assessing the in vivo efficacy of this compound using murine sepsis and skin infection models, which are relevant for evaluating antibiotics with activity against Gram-positive pathogens.
Key Considerations for In Vivo Efficacy Studies:
-
Animal Model Selection: The choice of animal model is critical and should mimic the human infection as closely as possible.[3][5] Murine models are widely used due to their reproducibility and the availability of well-characterized strains.[5][6]
-
Route of Administration: The route of administration for the test compound should be relevant to its intended clinical use.[7]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the antibiotic in the animal model is crucial for designing effective dosing regimens.[8][9]
-
Endpoints: Efficacy is typically assessed by measuring the reduction in bacterial burden (Colony Forming Units, CFU) in target tissues and/or improvement in survival rates.[4]
Murine Sepsis Model
The murine sepsis model is a systemic infection model used to evaluate the efficacy of antimicrobial agents in a life-threatening condition.
Data Presentation
Table 1: Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Bacterial Load in Blood (Log10 CFU/mL) at 24h Post-Infection | Survival Rate (%) at 7 Days |
| Vehicle Control | - | Intravenous | 8.2 ± 0.6 | 0 |
| This compound | 10 | Intravenous | 6.5 ± 0.8 | 30 |
| This compound | 25 | Intravenous | 4.1 ± 0.5 | 70 |
| This compound | 50 | Intravenous | 2.3 ± 0.4 | 90 |
| Vancomycin (Control) | 20 | Intravenous | 2.5 ± 0.6 | 90 |
| Data are presented as mean ± standard deviation and are for illustrative purposes. |
Experimental Protocol
Objective: To determine the efficacy of this compound in reducing bacteremia and improving survival in a murine sepsis model.
Materials:
-
This compound
-
Vancomycin (positive control)
-
Vehicle (e.g., sterile saline or a suitable solvent)
-
Gram-positive bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA)
-
Male or female C57BL/6 mice (6-8 weeks old)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the MRSA strain into TSB and incubate overnight at 37°C with shaking.
-
Prepare a mid-logarithmic phase culture.
-
Wash the bacterial cells with sterile PBS and resuspend to a final concentration of 1 x 10^8 CFU/mL.
-
-
Infection:
-
Induce sepsis by intraperitoneal (IP) injection of 100 µL of the bacterial suspension (1 x 10^7 CFU/mouse).[2]
-
-
Treatment:
-
At 1-2 hours post-infection, randomize the mice into treatment groups (n=10 per group).
-
Administer this compound, Vancomycin, or the vehicle control via intravenous (IV) injection.[2]
-
-
Monitoring and Endpoints:
-
Bacterial Load Determination: At 24 hours post-infection, euthanize a subset of mice (n=5) from each group. Collect blood via cardiac puncture. Perform serial dilutions of the blood and plate on TSA plates to determine the bacterial load (CFU/mL).[2]
-
Survival Analysis: Monitor the remaining mice (n=5) for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and record survival daily for 7 days.[2]
-
Visualization
Murine Skin Infection Model
This model is used to evaluate the efficacy of topically or systemically administered antibiotics against localized skin infections.
Data Presentation
Table 2: Efficacy of this compound in a Murine Skin Infection Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Bacterial Load in Skin Tissue (Log10 CFU/g) at 72h Post-Infection |
| Vehicle Control | - | Topical | 7.5 ± 0.4 |
| This compound | 25 | Intravenous | 5.1 ± 0.6 |
| This compound | 50 | Intravenous | 3.8 ± 0.5 |
| Mupirocin (Topical Control) | 2% | Topical | 4.2 ± 0.7 |
| Data are presented as mean ± standard deviation and are for illustrative purposes. |
Experimental Protocol
Objective: To determine the efficacy of this compound in reducing the bacterial burden in a murine skin infection model.
Materials:
-
This compound
-
Mupirocin (positive topical control)
-
Vehicle
-
Gram-positive bacterial strain (e.g., MRSA)
-
BALB/c mice (6-8 weeks old)
-
Biopsy punch (4 mm)
-
Surgical scissors and forceps
Procedure:
-
Bacterial Culture Preparation:
-
Prepare a mid-logarithmic phase culture of MRSA as described for the sepsis model.
-
Resuspend the bacteria in sterile PBS to a concentration of 1 x 10^9 CFU/mL.
-
-
Wounding and Infection:
-
Treatment:
-
Beginning 2 hours post-infection, randomize mice into treatment groups.
-
Administer systemic treatments (this compound or vehicle) intravenously.
-
Apply topical treatments (Mupirocin or vehicle) directly to the wound site.
-
Continue treatment as per the desired dosing schedule (e.g., once or twice daily) for 3 days.
-
-
Endpoint:
-
At 72 hours post-infection, euthanize the mice.
-
Excise the wound tissue, including a small margin of surrounding healthy skin.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/g of tissue).
-
Paulomycin Biosynthesis Pathway
Paulomycins A and B are synthesized via a complex pathway that originates from chorismate.[10][11] The pathway involves multiple enzymatic steps, including glycosyltransferases and acyltransferases, to assemble the final bioactive molecules.[10][11][12]
Visualization
References
- 1. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. The pharmacokinetics and tissue levels of polymyxin B, colistin and gentamicin in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Paulomycin B: In Vitro Pharmacodynamic Studies
Disclaimer: Extensive literature searches did not yield publicly available in vivo pharmacokinetic or pharmacodynamic data for Paulomycin B. The following information is based on available in vitro studies.
Introduction
This compound is a glycosylated antibiotic produced by various Streptomyces species.[1] It belongs to the paulomycin family of antibiotics, which are characterized by an isothiocyanate group and are primarily active against Gram-positive bacteria.[1] This document provides a summary of the available in vitro pharmacodynamic data for this compound and its derivatives, along with a detailed protocol for determining its antibacterial activity using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Pharmacodynamics (In Vitro)
The primary pharmacodynamic parameter for evaluating the in vitro potency of an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
In Vitro Antibacterial Activity of this compound and Derivatives
The antibacterial activity of this compound and its derivatives has been evaluated against a range of bacterial strains. The following table summarizes the reported MIC values. It is important to note that Paulomycins A and B are known to be unstable in culture, degrading into inactive paulomenols.[2] Newer derivatives have been developed that exhibit greater stability.[2][3]
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data not explicitly provided, but noted to be active | [2][3] |
| Staphylococcus epidermidis | Data not explicitly provided, but noted to be active | [2][3] | |
| Escherichia coli | >200 | [2][3] | |
| Klebsiella pneumoniae | >200 | [2][3] | |
| Paulomycin A | Staphylococcus aureus | 50 | [2][3] |
| Staphylococcus epidermidis | 25 | [2][3] | |
| Escherichia coli | >200 | [2][3] | |
| Klebsiella pneumoniae | >200 | [2][3] | |
| Novel Thiazole Derivative 1 (from this compound) | Staphylococcus aureus | 100 | [2][3] |
| Staphylococcus epidermidis | 50 | [2][3] | |
| Escherichia coli | 200 | [2][3] | |
| Klebsiella pneumoniae | 100 | [2][3] | |
| Novel Thiazole Derivative 2 (from this compound) | Staphylococcus aureus | 100 | [2][3] |
| Staphylococcus epidermidis | 50 | [2][3] | |
| Escherichia coli | 200 | [2][3] | |
| Klebsiella pneumoniae | 100 | [2][3] |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on established methods for antimicrobial susceptibility testing.[4][5][6][7][8]
1. Materials
-
This compound (or derivative) stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., Staphylococcus aureus)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Microtiter Plates
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of this compound to be tested (prepared in CAMHB) to the wells of the first column.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
Column 11 will serve as a growth control (no drug), and column 12 will be a sterility control (no bacteria).
4. Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11.
-
Do not inoculate column 12.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results
-
After incubation, visually inspect the plate for turbidity.
-
The growth control (column 11) should show turbidity, and the sterility control (column 12) should remain clear.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Caption: Experimental workflow for MIC determination of this compound.
References
- 1. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biomerieux.com [biomerieux.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for High-Throughput Screening of Novel Paulomycin-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antimicrobial resistance necessitates the discovery of novel antibiotics with unique mechanisms of action. Paulomycins, a class of glycosylated antibiotics produced by Streptomyces species, represent a promising but underexplored scaffold.[1][2] These compounds exhibit potent activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel paulomycin-like compounds from natural product libraries or synthetic collections. The methodologies outlined herein are designed to identify and characterize new chemical entities with the potential to overcome existing resistance mechanisms.
Data Presentation: Benchmarking Paulomycin Activity
A critical aspect of any screening campaign is the ability to benchmark the activity of newly discovered "hit" compounds against known standards. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of paulomycins and their derivatives against a panel of clinically relevant bacteria. This data serves as a reference for hit validation and lead optimization.
| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Klebsiella pneumoniae | Reference |
| Paulomycin A | 0.05 - 0.2 µg/mL | 0.1 - 0.5 µg/mL | >100 µg/mL | >100 µg/mL | [3][4] |
| Paulomycin B | 0.1 - 0.4 µg/mL | 0.2 - 0.8 µg/mL | >100 µg/mL | >100 µg/mL | [3][4] |
| Thiazole Derivative 1 | 25 µg/mL | 50 µg/mL | 50 µg/mL | 100 µg/mL | [3][4] |
| Thiazole Derivative 2 | 50 µg/mL | 50 µg/mL | 100 µg/mL | 100 µg/mL | [3][4] |
| Thiazole Derivative 3 | 12.5 µg/mL | 25 µg/mL | 25 µg/mL | 50 µg/mL | [3][4] |
| Thiazole Derivative 4 | 25 µg/mL | 25 µg/mL | 50 µg/mL | 50 µg/mL | [3][4] |
Experimental Protocols
This section provides detailed protocols for a multi-stage HTS campaign designed to discover and validate novel paulomycin-like compounds. The workflow progresses from a primary whole-cell screen to a secondary assay to confirm the mechanism of action, followed by hit validation.
Primary High-Throughput Screen: Whole-Cell Growth Inhibition Assay
This initial screen aims to identify any compounds within the library that exhibit antibacterial activity against a target Gram-positive bacterium, such as Staphylococcus aureus.
Materials:
-
Test organism: Staphylococcus aureus (e.g., ATCC 29213)
-
Growth medium: Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Compound library (natural product extracts or synthetic compounds) dissolved in DMSO
-
Positive control: Paulomycin A or Vancomycin
-
Negative control: DMSO
-
384-well microplates
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader (for measuring optical density at 600 nm)
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of CAMHB and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD600) of 0.01.
-
Compound Plating: Using an automated liquid handler, dispense 1 µL of each compound from the library into the wells of a 384-well microplate. Dispense 1 µL of the positive control and negative control into designated wells.
-
Cell Seeding: Add 49 µL of the diluted bacterial culture to each well of the microplate, resulting in a final volume of 50 µL.
-
Incubation: Incubate the plates at 37°C for 16-18 hours without shaking.
-
Data Acquisition: Measure the OD600 of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD600_compound - OD600_positive_control) / (OD600_negative_control - OD600_positive_control))
-
Hit Selection: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., 80%) are considered "hits" and are selected for secondary screening.
Secondary Screen: Luciferase-Based Reporter Assay for Protein Synthesis Inhibition
This assay is designed to specifically identify compounds that inhibit bacterial protein synthesis, the known mechanism of action of paulomycins. A bacterial strain expressing a reporter gene, such as luciferase, under the control of an inducible promoter is used.
Materials:
-
Reporter strain: Bacillus subtilis or Staphylococcus aureus engineered to express luciferase under the control of an inducible promoter (e.g., xylose-inducible).
-
Growth medium with inducer (e.g., Tryptic Soy Broth with 1% xylose)
-
Hit compounds from the primary screen
-
Positive control: Paulomycin A or Chloramphenicol
-
Negative control: DMSO
-
384-well white, opaque microplates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Reporter Strain Culture: Grow the reporter strain overnight in the appropriate growth medium. The next day, dilute the culture to an OD600 of 0.05 in fresh medium containing the inducer.
-
Compound Plating: Dispense 1 µL of each hit compound into the wells of a 384-well white, opaque microplate. Include positive and negative controls.
-
Cell Seeding: Add 49 µL of the diluted and induced reporter strain culture to each well.
-
Incubation: Incubate the plates at 37°C for a predetermined time sufficient for luciferase expression (e.g., 2-4 hours).
-
Lysis and Luminescence Measurement: Add 25 µL of luciferase assay reagent to each well. Shake the plates for 5 minutes at room temperature to ensure cell lysis. Measure the luminescence of each well using a luminometer.
-
Data Analysis and Hit Confirmation: Calculate the percent inhibition of luciferase activity for each compound. Compounds that significantly reduce luminescence are confirmed as inhibitors of protein synthesis.
Hit Validation: Minimum Inhibitory Concentration (MIC) Determination
The final step is to determine the potency of the confirmed hits by measuring their MIC.
Materials:
-
Confirmed hit compounds
-
Target bacterial strains (e.g., a panel of Gram-positive and Gram-negative bacteria)
-
CAMHB
-
96-well microplates
-
Microplate reader
Protocol:
-
Serial Dilution: Prepare a 2-fold serial dilution of each confirmed hit compound in DMSO, and then dilute further in CAMHB to achieve the desired final concentrations in the microplate.
-
Bacterial Inoculum: Prepare a bacterial suspension in CAMHB with a final concentration of 5 x 10^5 CFU/mL.
-
Plate Inoculation: Add 50 µL of the bacterial inoculum to each well of the 96-well plate already containing 50 µL of the serially diluted compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the OD600.
Visualizations
Paulomycin Biosynthetic Pathway
The biosynthesis of paulomycins is a complex process that begins with the chorismate pathway and involves multiple enzymatic steps, including glycosylation and acylation.[1][5][6] Understanding this pathway is crucial for developing strategies to generate novel derivatives through combinatorial biosynthesis or precursor-directed biosynthesis.
Caption: Simplified biosynthetic pathway of paulomycins.
High-Throughput Screening Workflow
The HTS workflow is a systematic process designed to efficiently screen large compound libraries and identify promising lead candidates. The workflow incorporates primary screening, secondary screening, and hit validation to minimize false positives and negatives.
Caption: High-throughput screening workflow for novel paulomycin-like compounds.
References
- 1. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Knockout Studies in the Paulomycin B Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of gene knockout studies in the paulomycin B biosynthetic pathway, focusing on the generation of targeted gene deletion mutants in Streptomyces albus J1074. Detailed protocols for key experiments are provided to facilitate the replication and extension of these studies.
Introduction
Paulomycins are a class of glycosylated antibiotics with activity primarily against Gram-positive bacteria.[1] Their unique structure, which includes a paulic acid moiety, has made their biosynthetic pathway a subject of significant interest for bioengineering and the generation of novel derivatives. Gene knockout studies have been instrumental in elucidating the functions of individual genes within the paulomycin biosynthetic gene cluster and in the production of new paulomycin analogs.[2]
Data Presentation: Effects of Gene Knockouts on this compound Biosynthesis
The following table summarizes the effects of single-gene knockouts on the production of this compound and the accumulation of biosynthetic intermediates in Streptomyces albus J1074. The data is compiled from studies by González et al. (2016).
| Gene Knockout | Gene Function | This compound Production | Accumulated Intermediates/Shunt Products |
| plm1 | TetR-family transcriptional repressor | Increased | - |
| plm2 | LuxR-family transcriptional regulator | Reduced (20% of wild-type) | Paulomycins A, B, E, Paulomenols A, B |
| plm10 | SARP-family transcriptional regulator | Abolished | - |
| plm12 | L-paulomycosyl glycosyltransferase | Abolished | Paulomycinone |
| plm13 | D-allosyl glycosyltransferase | Abolished | 6-hydroxyl-13-O-paulyl-paulinone |
| plm15 | Acyltransferase | Abolished | Demethylthis compound |
| plm16 | Acyltransferase | Abolished | Paulomycin E |
| plm24 | Aminotransferase (Paulic acid biosynthesis) | Abolished | 6-hydroxyl-paulinone |
| plm30 | LuxR-family transcriptional regulator | Abolished | - |
Experimental Protocols
Protocol 1: Generation of Gene Knockout Mutants in Streptomyces albus J1074 via Intergeneric Conjugation
This protocol describes the generation of an in-frame gene deletion mutant in S. albus J1074 using a temperature-sensitive, non-replicating E. coli-Streptomyces shuttle vector, such as pKC1139, for gene replacement. This method relies on homologous recombination to replace the target gene with a selectable marker, followed by the resolution of the single-crossover event to generate the final markerless deletion.
Materials:
-
Streptomyces albus J1074 spores or mycelia
-
E. coli ET12567/pUZ8002 donor strain
-
pKC1139-based gene replacement vector containing upstream and downstream flanking regions of the target gene and a selectable marker (e.g., apramycin resistance)
-
ISP4 medium (for Streptomyces growth and conjugation)
-
LB medium (for E. coli growth)
-
Appropriate antibiotics (e.g., apramycin, nalidixic acid, kanamycin, chloramphenicol)
-
2xYT medium
-
Sterile water or 20% glycerol
Procedure:
-
Preparation of the E. coli Donor Strain:
-
Transform the pKC1139-based gene replacement vector into E. coli ET12567/pUZ8002 competent cells.
-
Select transformants on LB agar plates containing the appropriate antibiotics (e.g., kanamycin, chloramphenicol, and apramycin).
-
Inoculate a single colony into 10 mL of LB medium with the same antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 1 mL of the overnight culture into 100 mL of fresh LB with antibiotics and grow to an OD600 of 0.4-0.6.
-
Wash the cells twice with an equal volume of LB medium to remove antibiotics and resuspend the final cell pellet in 1 mL of LB.
-
-
Preparation of Streptomyces albus J1074 Recipient:
-
From Spores: Collect spores from a mature culture of S. albus J1074 grown on ISP4 agar. Resuspend the spores in sterile water. Heat-shock the spore suspension at 50°C for 10 minutes to induce germination.
-
From Mycelia: Inoculate S. albus J1074 in TSB medium and grow for 2-3 days. Harvest the mycelia by centrifugation, wash with sterile water, and resuspend in a small volume of 2xYT medium.
-
-
Intergeneric Conjugation:
-
Mix 500 µL of the prepared E. coli donor cells with 500 µL of the heat-shocked S. albus J1074 spores (or mycelial suspension).
-
Centrifuge the mixture briefly, discard the supernatant, and resuspend the pellet in the remaining liquid.
-
Plate the cell mixture onto ISP4 agar plates supplemented with 10 mM MgCl₂. Incubate at 30°C for 16-20 hours.
-
Overlay the plates with 1 mL of sterile water containing nalidixic acid (to counter-select E. coli) and the appropriate antibiotic to select for exconjugants (e.g., apramycin).
-
Continue incubation at 30°C for 5-10 days until exconjugant colonies appear.
-
-
Selection of Double-Crossover Mutants:
-
Streak the primary exconjugants (single-crossover events) onto fresh ISP4 plates containing the selection antibiotic and incubate at 30°C.
-
To select for the second crossover event (gene replacement), streak the single-crossover colonies onto ISP4 medium without antibiotics and incubate at 37°C (the non-permissive temperature for pKC1139 replication).
-
Replica-plate the resulting colonies onto two sets of plates: one with the selection antibiotic and one without.
-
Colonies that grow on the antibiotic-free plate but not on the plate with the antibiotic are potential double-crossover mutants where the plasmid has been lost.
-
-
Confirmation of Gene Knockout:
-
Confirm the gene deletion in the putative double-crossover mutants by PCR using primers flanking the target gene. The PCR product from the mutant should be smaller than that from the wild-type.
-
Further confirmation can be obtained by Southern blot analysis or sequencing of the PCR product.
-
Protocol 2: Analysis of Paulomycin Production
This protocol outlines the fermentation, extraction, and analysis of paulomycins from S. albus J1074 and its mutant strains.
Materials:
-
R5A medium (for fermentation)
-
Ethyl acetate
-
Methanol
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Fermentation:
-
Inoculate 50 mL of R5A medium in a 250 mL flask with spores or mycelia of the S. albus J1074 wild-type or mutant strain.
-
Incubate at 30°C with shaking at 250 rpm for 5-7 days.
-
-
Extraction:
-
Harvest the culture broth by centrifugation.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under reduced pressure.
-
Resuspend the residue in a small volume of methanol for analysis.
-
-
HPLC Analysis:
-
Analyze the extracts by reverse-phase HPLC on a C18 column.
-
Use a gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase.
-
Monitor the elution profile at 320 nm, the characteristic absorbance wavelength for paulomycins.
-
Compare the retention times and UV spectra of the peaks with authentic standards of paulomycin A and B to identify and quantify their production.
-
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps that have been targeted in gene knockout studies.
Caption: Proposed biosynthetic pathway of this compound.
Gene Knockout Experimental Workflow
This diagram outlines the major steps involved in the generation and analysis of gene knockout mutants in the this compound biosynthetic pathway.
Caption: Workflow for generating and analyzing gene knockout mutants.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Paulomycin B Production in Streptomyces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low production yields of Paulomycin B in Streptomyces.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture shows good biomass, but this compound production is negligible. What are the initial checks I should perform?
A1: High biomass with low secondary metabolite production is a common issue. Initial steps should focus on verifying that the conditions are suitable for triggering the biosynthetic gene cluster for paulomycins.
-
Nutrient Limitation: Secondary metabolism in Streptomyces is often initiated by the depletion of a key nutrient, such as phosphate or a readily available carbon or nitrogen source. Rich media that support robust growth may repress antibiotic production.
-
pH of the Medium: The optimal pH for Streptomyces growth may differ from the optimal pH for this compound production. It is crucial to monitor the pH throughout the fermentation process.
-
Aeration and Dissolved Oxygen (DO): this compound biosynthesis is an aerobic process. Inadequate aeration and agitation can lead to oxygen limitation, thereby hindering production.
-
Precursor Availability: Paulomycins are derived from chorismate. Ensure that the medium components support the synthesis of this precursor. Precursor feeding with compounds like valine, isoleucine, L-methionine, or L-threonine has been shown to increase yields[1].
-
Product Degradation: Paulomycins are known to be unstable and can degrade into inactive forms like paulomenols. Assess the presence of these degradation products in your culture extract[2].
Q2: I am observing inconsistent this compound yields between different fermentation batches. What could be the cause?
A2: Batch-to-batch variability can stem from several factors:
-
Inoculum Quality: The age and physiological state of the seed culture are critical. Using a standardized protocol for inoculum preparation is essential.
-
Genetic Instability: Streptomyces are known for genetic instability, which can lead to a decline in productivity over successive generations. It is advisable to work from a fresh spore stock or a low-passage mycelial stock.
-
Media Composition Inconsistencies: Minor variations in the preparation of complex media components (e.g., yeast extract, soy flour) can impact secondary metabolite production.
Q3: Can the choice of production medium significantly impact this compound yield?
A3: Yes, the culture medium composition is a critical factor. Different media can elicit varied metabolic responses. For instance, MFE medium has been reported to yield higher production of some secondary metabolites in S. albus J1074 compared to the commonly used R5A medium[2]. The OSMAC (One Strain Many Compounds) approach, which involves systematic alteration of culture media, can be employed to identify optimal production conditions[2].
Q4: Are there any known regulatory genes that I can manipulate to increase this compound production?
A4: Yes, genetic manipulation of regulatory genes is a powerful strategy. In the paulomycin biosynthetic gene cluster, plm1 encodes a TetR-family transcriptional regulator that acts as a repressor. Inactivation of plm1 has been shown to increase the production of this compound[1]. Conversely, genes like plm2, plm10, and plm30 are positive regulators, and their overexpression could potentially enhance yields[1].
Troubleshooting Guide
Problem 1: Low or No this compound Production with Healthy Mycelial Growth
-
Possible Cause: Repression of the paulomycin biosynthetic gene cluster.
-
Troubleshooting Steps:
-
Optimize Fermentation Medium:
-
Switch from a rich growth medium to a production medium like R5A or MFE.
-
Experiment with different carbon-to-nitrogen ratios.
-
Test the effect of phosphate limitation.
-
-
Precursor Feeding: Supplement the culture medium with known precursors of the paulomycin pathway, such as L-methionine, L-threonine, valine, or isoleucine[1].
-
Genetic Deregulation: If molecular tools are available, consider inactivating the repressor gene plm1 in the paulomycin biosynthetic gene cluster[1].
-
Problem 2: Gradual Decrease in this compound Yield Over Time
-
Possible Cause: Strain degeneration or genetic instability.
-
Troubleshooting Steps:
-
Re-isolate from a Single Colony: Streak out the production strain on a suitable agar medium and select a high-producing single colony for subsequent fermentations.
-
Work from a Master Cell Bank: Prepare a frozen spore or mycelial stock from a high-producing isolate and use a fresh vial for each new set of experiments to avoid multiple sub-culturing steps.
-
Problem 3: Presence of Paulomenols and Other Degradation Products
-
Possible Cause: Instability of the paulomycin compounds in the culture broth.
-
Troubleshooting Steps:
-
Optimize Harvest Time: Conduct a time-course experiment to determine the optimal fermentation time for maximizing paulomycin concentration before significant degradation occurs.
-
Extraction pH: Adjust the pH of the culture broth during extraction to improve the stability of the paulomycins.
-
Adsorbent Resins: Consider adding an adsorbent resin (e.g., HP20) to the fermentation broth to capture the paulomycins as they are produced, thereby protecting them from degradation.
-
Data on this compound Yield Improvement Strategies
The following tables summarize the impact of various strategies on the production of this compound and other relevant secondary metabolites in Streptomyces.
Table 1: Genetic Manipulation Strategies to Enhance Paulomycin Production
| Strain | Genetic Modification | Effect on Paulomycin Production | Reference |
| S. albus J1074 | Inactivation of plm1 (repressor gene) | Increased production of this compound and Paulomenol B | [1] |
| S. albus J1074 | Inactivation of sshg_05314 (LuxR-family regulator) | Yield reduced to approximately 20% of the wild-type | [1] |
Table 2: Illustrative Examples of Fermentation Optimization for Secondary Metabolite Production in Streptomyces
| Streptomyces Species | Secondary Metabolite | Optimization Strategy | Yield Improvement | Reference |
| S. albus BK3-25 | Salinomycin | Optimization of soybean oil concentration in the medium | From 5.30 g/L to 17.40 g/L | [3] |
| S. lasaliensis | Lasalocid | Heterologous expression of an exporter gene (SLNHY_0929) | From 163.60 mg/L to 262.50 mg/L | [3] |
| S. cinnamonensis | Monensin | Heterologous expression of an exporter gene (SLNHY_0929) | From 572.40 mg/L to 1,286.00 mg/L | [3] |
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for yield improvement.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces albus J1074 for this compound Production
This protocol describes the cultivation of S. albus J1074 in R5A medium for the production of this compound.
Materials:
-
Streptomyces albus J1074 spore or mycelial stock
-
R5A medium
-
Baffled flasks
-
Shaking incubator
R5A Medium Composition (per 1 Liter):
-
Sucrose: 103 g
-
K₂SO₄: 0.25 g
-
MgCl₂·6H₂O: 10.12 g
-
Glucose: 10 g
-
Casamino acids: 0.1 g
-
Yeast extract: 5 g
-
TES buffer: 5.73 g
-
Trace element solution: 2 ml
-
KH₂PO₄ (0.5% solution): 1 ml (add after autoclaving)
-
CaCl₂·2H₂O (5M solution): 0.4 ml (add after autoclaving)
-
L-proline (20% solution): 1.5 ml (add after autoclaving)
-
NaOH (1N): 0.7 ml (add after autoclaving)
-
Agar: 22 g (for solid medium)
Procedure:
-
Inoculum Preparation: Inoculate 50 ml of a suitable seed medium (e.g., TSB) in a 250 ml baffled flask with spores or a mycelial plug of S. albus J1074. Incubate at 30°C with shaking at 250 rpm for 48-72 hours.
-
Production Culture: Inoculate 100 ml of R5A medium in a 500 ml baffled flask with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 30°C with shaking at 250 rpm for 5-7 days.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor growth (dry cell weight) and this compound production.
-
Harvesting: After the desired incubation period, harvest the culture broth for extraction.
Protocol 2: CRISPR/Cas9-Mediated Gene Deletion of plm1 in S. albus J1074
This protocol provides a general workflow for deleting the plm1 repressor gene to potentially increase this compound production.
Materials:
-
S. albus J1074
-
pCRISPomyces-2 plasmid (or similar CRISPR/Cas9 vector for Streptomyces)
-
E. coli ET12567/pUZ8002 (for conjugation)
-
Primers for amplifying homology arms and for constructing the sgRNA
-
Relevant antibiotics for selection (e.g., apramycin, nalidixic acid)
-
Media for E. coli and Streptomyces growth and conjugation (e.g., LB, MS agar)
Procedure:
-
Design sgRNA and Homology Arms:
-
Design a specific sgRNA targeting the plm1 gene.
-
Design primers to amplify ~1-2 kb regions upstream and downstream of plm1 to serve as homology repair templates.
-
-
Construct the Editing Plasmid:
-
Clone the sgRNA into the pCRISPomyces-2 vector.
-
Assemble the upstream and downstream homology arms into the linearized sgRNA-containing vector using Gibson Assembly or a similar method.
-
-
Transform E. coli: Transform the final construct into the donor E. coli strain (ET12567/pUZ8002).
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain and prepare a spore suspension of S. albus J1074.
-
Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., MS agar).
-
Incubate to allow for plasmid transfer.
-
-
Selection of Exconjugants: Overlay the plates with appropriate antibiotics (e.g., nalidixic acid to select against E. coli and apramycin to select for the plasmid).
-
Screening for Deletions:
-
Isolate individual Streptomyces colonies.
-
Perform colony PCR using primers that flank the plm1 gene to screen for the desired deletion.
-
Confirm the deletion by Sanger sequencing.
-
-
Plasmid Curing: Culture the confirmed mutant in the absence of antibiotic selection to promote the loss of the temperature-sensitive pCRISPomyces-2 plasmid.
-
Validation: Verify the loss of the plasmid and confirm the final genotype of the ∆plm1 mutant.
Protocol 3: UPLC-MS/MS Quantification of this compound
This protocol outlines a method for the sensitive quantification of this compound from culture extracts.
Materials:
-
Culture supernatant or mycelial extract
-
Acetonitrile (ACN) and water (LC-MS grade)
-
Formic acid
-
This compound standard
-
UPLC system coupled to a triple quadrupole mass spectrometer
-
C18 UPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm)
Procedure:
-
Sample Preparation:
-
Harvest 1 ml of culture broth.
-
Extract the paulomycins with an equal volume of ethyl acetate containing 1% formic acid.
-
Vortex vigorously and centrifuge to separate the phases.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µl) of 50% acetonitrile.
-
-
UPLC-MS/MS Analysis:
-
Column: Acquity UPLC BEH C18 (or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 10% B to 95% B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.3-0.5 ml/min.
-
Injection Volume: 1-5 µl.
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Determine the precursor ion ([M+H]⁺) for this compound.
-
Optimize fragmentation to identify a specific and abundant product ion for quantification.
-
-
-
Quantification:
-
Prepare a standard curve of this compound in the range of expected sample concentrations.
-
Analyze the samples and quantify the amount of this compound by comparing the peak areas to the standard curve.
-
Normalize the results to the initial culture volume to determine the production titer (e.g., in mg/L).
-
References
- 1. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Transcriptome-Based Mining of Genes Involved in the Export of Polyether Antibiotics for Titer Improvement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Paulomycin B Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Paulomycin B to its inactive paulomenol derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with this compound.
Q1: I am observing a rapid loss of biological activity in my this compound sample. How can I confirm if it is degrading to paulomenols?
A1: The loss of biological activity in this compound is often attributed to its degradation into paulomenols through the loss of the paulic acid moiety.[1][2] To confirm this, you can use analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to analyze your sample.
Recommended Analytical Protocol:
A detailed protocol for monitoring this compound and its degradation products is provided below. The appearance of peaks corresponding to paulomenol A or B, alongside a decrease in the this compound peak, would confirm degradation.
Table 1: Chromatographic Conditions for this compound and Paulomenol Analysis
| Parameter | UPLC Conditions | HPLC-MS Conditions |
| Column | BEH C18 (1.7 µm, 2.1 x 100 mm) | SunFire C18 (3.5 µm, 2.1 x 150 mm) |
| Mobile Phase | Acetonitrile and Water | Acetonitrile and Water |
| Gradient | 10% acetonitrile for 1 min, then a linear gradient from 10% to 100% acetonitrile over 9 min | Isocratic hold at 10% acetonitrile for 4 min, then a linear gradient from 10% to 88% acetonitrile over 26 min |
| Flow Rate | 0.5 mL/min | 0.25 mL/min |
| Column Temperature | 35 °C | Not specified |
| Detection | Photodiode array (200-500 nm) | Mass Spectrometry (positive ion mode) |
Source: Adapted from a study on paulomycin derivatives.[3]
Q2: My this compound solution appears to be unstable even under standard laboratory conditions. What environmental factors could be causing this?
A2: this compound is known for its instability, which can be exacerbated by several environmental factors.[2] Degradation can occur even in aqueous media at neutral pH.[1] While specific studies on the effects of pH and temperature on this compound are limited, general principles of antibiotic stability suggest that both can play a significant role.[1]
-
pH: Extreme pH values, both acidic and basic, can catalyze the hydrolysis of labile functional groups in antibiotics.[4] For many complex antibiotics, a slightly acidic to neutral pH range (pH 5-7) is often found to be optimal for stability.[5]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[6] For long-term storage, keeping the compound at low temperatures (-20°C or -80°C) is advisable. For short-term handling during experiments, keeping the solution on ice may help to minimize degradation.
-
Solvent: The choice of solvent can also impact stability. While aqueous solutions are often necessary for biological assays, prolonged storage in these solutions may not be ideal. Organic solvents may offer better stability for storage, but their compatibility with downstream applications must be considered.
Q3: I need to prepare a stock solution of this compound for my experiments. What is the best solvent and storage procedure?
A3: Based on general laboratory practices for unstable compounds and the available information on paulomycins, the following is a recommended starting point for preparing and storing this compound stock solutions:
Recommended Protocol for Stock Solution Preparation and Storage:
-
Solvent Selection: For long-term storage, dissolve this compound in a high-purity, anhydrous organic solvent such as DMSO or ethanol. These solvents are generally less reactive than water and can be stored at low temperatures without freezing.
-
Concentration: Prepare a concentrated stock solution to minimize the volume needed for experiments, thereby reducing the final concentration of the organic solvent in your assay.
-
Aliquoting: Aliquot the stock solution into small, single-use vials. This will prevent repeated freeze-thaw cycles, which can accelerate degradation.
-
Storage Conditions: Store the aliquots at -80°C for long-term storage. For daily use, an aliquot can be kept at -20°C.
-
Handling: When using the stock solution, thaw it quickly and keep it on ice. Dilute it into your aqueous experimental buffer immediately before use.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound?
A1: The primary degradation pathway of this compound involves the loss of the paulic acid moiety, resulting in the formation of the corresponding inactive paulomenols (Paulomenol A from Paulomycin A, and Paulomenol B from this compound).[1][2] This degradation leads to a loss of the compound's antibacterial activity.[2]
Caption: Degradation of this compound to Paulomenol B.
Q2: Are there any chemical modification strategies to prevent the degradation of this compound?
A2: Yes, a promising strategy to enhance the stability of this compound is through chemical modification. Research has shown that novel paulomycin derivatives containing a thiazole moiety are more stable in culture than the parent compounds.[1][7] This modification involves the reaction of the isothiocyanate group of the paulic acid moiety with N-acetyl-l-cysteine, followed by an intramolecular cyclization to form a stable thiazole ring.[1] This modification appears to prevent the loss of the paulic acid, thus preserving the molecule's structural integrity and biological activity.[1]
Proposed Experimental Workflow for Stabilization:
References
- 1. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The influence of temperature on the degradation rate of LactoSorb copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation Media for Enhanced Paulomycin B Production
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of Paulomycin B. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges and enhance your fermentation yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary producing strains for this compound?
A1: Paulomycin A and B are primarily produced by strains of Streptomyces, notably Streptomyces paulus (strain 273) and Streptomyces albus J1074.[1][2]
Q2: Which fermentation media are recommended for initiating this compound production?
A2: R5A and MFE media are commonly used for the cultivation of S. albus J1074 and the production of paulomycins.[1] MFE medium, in particular, has been shown to result in higher production of some secondary metabolites from this strain.[1]
Q3: What are the key precursors for the biosynthesis of this compound?
A3: Paulomycin biosynthesis originates from the chorismate pathway.[3][4] Supplementing the fermentation medium with precursors such as valine, isoleucine, isobutyric acid, 2-methylbutyric acid, L-methionine, L-threonine, and α-ketobutyric acid has been found to increase production yields.[3]
Q4: How does pH influence this compound production and stability?
A4: While specific optimal pH ranges for this compound production are not extensively documented, maintaining a pH between 6.0 and 7.5 is generally favorable for many Streptomyces fermentations. It is important to note that paulomycins can degrade into inactive paulomenols, and pH can be a critical factor in the stability of the final product.[1]
Q5: Are there known genetic regulators that can be targeted to enhance this compound yield?
A5: Yes, several regulatory genes in the paulomycin biosynthetic gene cluster have been identified. Inactivation of the TetR-family transcriptional regulator gene plm1 has been shown to increase the production of this compound by 2-fold.[3][5] Conversely, the LuxR-family transcriptional regulator sshg_05314 acts as a positive regulator, and its inactivation leads to a significant decrease in yield.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
Issue 1: Low or No this compound Production Despite Good Cell Growth
-
Potential Cause: Suboptimal media composition. The carbon-to-nitrogen ratio is critical. An excess of readily metabolized carbon sources like glucose can lead to catabolite repression, favoring biomass accumulation over secondary metabolite production.
-
Solution:
-
Vary Carbon Source: Experiment with different carbon sources. While glucose is common, replacing it with or supplementing it with slower-metabolized sugars like sucrose or using complex carbohydrates can be beneficial.
-
Optimize Nitrogen Source: Test various nitrogen sources, both organic (e.g., yeast extract, peptone, soybean meal) and inorganic (e.g., ammonium sulfate). The type and concentration of the nitrogen source can significantly impact antibiotic production.
-
Precursor Feeding: Supplement the medium with known precursors of the paulomycin biosynthetic pathway, such as valine or isoleucine, at different stages of fermentation.[3]
-
Issue 2: Inconsistent this compound Yields Between Batches
-
Potential Cause: Inconsistent inoculum quality. The age and physiological state of the seed culture are crucial for reproducible fermentation outcomes.
-
Solution:
-
Standardize Inoculum Preparation: Develop a strict protocol for preparing your seed culture, including the age of the culture, inoculum volume, and growth medium.
-
Spore Stock: For long-term consistency, prepare and freeze spore stocks of your Streptomyces strain. Initiate seed cultures from these standardized spore stocks.
-
Issue 3: Presence of Paulomenols (Degradation Products) in the Final Extract
-
Potential Cause: Instability of the paulomycin molecule. Paulomycins can spontaneously lose their paulic acid moiety to form inactive paulomenols.[1] This can be exacerbated by suboptimal pH, temperature, or extended fermentation times.
-
Solution:
-
Optimize Harvest Time: Conduct a time-course experiment to determine the optimal fermentation duration for maximizing this compound yield before significant degradation occurs.
-
Control pH: Monitor and control the pH of the fermentation broth. A neutral to slightly acidic pH may improve stability.
-
Extraction Conditions: Ensure that the extraction process is carried out under mild conditions to prevent degradation.
-
Data Presentation: Media Component Optimization
The following tables summarize hypothetical quantitative data based on typical optimization experiments for Streptomyces fermentations, illustrating the expected impact of varying media components on this compound yield.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 | 45 |
| Sucrose | 7.2 | 68 |
| Soluble Starch | 6.8 | 85 |
| Glycerol | 8.1 | 55 |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Yeast Extract | 7.5 | 92 |
| Peptone | 6.9 | 78 |
| Soybean Meal | 8.1 | 110 |
| Ammonium Sulfate | 5.4 | 45 |
Table 3: Effect of Precursor Supplementation on this compound Production
| Precursor Added (1 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| None (Control) | 7.5 | 92 |
| L-Valine | 7.6 | 115 |
| L-Isoleucine | 7.4 | 125 |
| L-Methionine | 7.5 | 108 |
Experimental Protocols
Protocol 1: Fermentation of S. albus J1074 for this compound Production
-
Inoculum Preparation:
-
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., TSB) with a loopful of S. albus J1074 from a fresh agar plate or a thawed spore stock.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., MFE or an optimized medium from your experiments) in a 1 L flask (200 mL working volume).
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 7-9 days.
-
Withdraw samples aseptically at regular intervals for analysis of biomass and this compound concentration.
-
Protocol 2: Extraction and Quantification of this compound by HPLC
-
Extraction:
-
Centrifuge 10 mL of the fermentation broth at 5000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with 10 mL of acetone, sonicate for 15 minutes, and then centrifuge to collect the supernatant.
-
Combine all organic extracts and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 20% acetonitrile, ramp to 80% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 238 nm and 320 nm.[1]
-
Quantification: Prepare a standard curve using purified this compound. Calculate the concentration in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound from chorismate.
Caption: Workflow for optimizing this compound fermentation conditions.
Caption: Key genetic regulators of this compound biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting Paulomycin B purification by chromatography
Welcome to the technical support center for Paulomycin B purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in this compound purification stem from its inherent instability and the presence of structurally similar compounds. This compound can degrade into inactive forms, primarily paulomenol B, through the loss of the paulic acid moiety.[1] Additionally, it is often produced as part of a family of related compounds, including Paulomycin A and more stable thiazole-containing derivatives, which can complicate separation.[1][2][3]
Q2: What type of chromatography is typically used for this compound purification?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and Ultra Performance Liquid Chromatography (UPLC) are commonly employed for the purification of this compound and its derivatives.[1][2][4] These techniques separate compounds based on their hydrophobicity.
Q3: What are the known degradation products of this compound that I should be aware of during purification?
A3: The primary degradation products are paulomenols A and B, which lack antibacterial activity.[1] These compounds are formed by the loss of the paulic acid moiety and their presence can indicate sample instability.[1]
Q4: Are there more stable derivatives of this compound that might be co-purified?
A4: Yes, novel paulomycin derivatives containing a thiazole moiety have been identified.[1][3][4] These compounds are generally more stable in culture than Paulomycins A and B and may be present in the crude extract.[1][3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic purification of this compound.
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Degradation of this compound | This compound is unstable and can degrade into inactive paulomenols.[1] Minimize purification time and maintain low temperatures (4°C) throughout the process where possible.[5] Consider using a purification scheme that is rapid. |
| Suboptimal Extraction | Inefficient extraction from the fermentation broth will lead to low starting material. Ensure the pH of the broth is optimized for this compound stability before extraction with an appropriate organic solvent like ethyl acetate. |
| Incorrect Chromatography Fractions Collected | This compound may have eluted in fractions that were not collected. Analyze all major peaks from the chromatogram for activity to ensure the target compound is not being inadvertently discarded. |
| Column Overload | Overloading the chromatography column can lead to poor separation and loss of product.[6] Reduce the amount of crude extract loaded onto the column. |
Problem 2: Poor Resolution Between this compound and Other Paulomycins (e.g., Paulomycin A)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inadequate Mobile Phase Gradient | A gradient that is too steep will result in poor separation of structurally similar compounds.[7] Optimize the gradient by making it shallower (i.e., a smaller change in organic solvent concentration per unit of time) to improve resolution. |
| Incorrect Column Chemistry | The stationary phase may not be providing sufficient selectivity. Experiment with different C18 columns from various manufacturers or consider a phenyl-hexyl column for alternative selectivity. |
| Flow Rate is Too High | A high flow rate can decrease resolution by reducing the interaction time of the analytes with the stationary phase.[7] Reduce the flow rate to improve separation. |
Problem 3: Presence of Impurities in the Final Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Co-elution with Degradation Products | Paulomenols or other degradation products may have similar retention times to this compound under the current conditions.[1] Adjust the mobile phase composition or gradient to improve separation from these impurities. |
| Contamination from Sample Preparation | The crude extract may contain numerous impurities. Incorporate a solid-phase extraction (SPE) step prior to HPLC to remove highly polar or non-polar contaminants.[8] |
| Carryover from Previous Injections | Residual compounds from a previous run can elute in a subsequent run. Implement a thorough column wash with a strong solvent (e.g., 100% acetonitrile or isopropanol) between injections. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Fermentation Broth
-
Culture Broth Preparation: Centrifuge the fermentation broth to remove microbial cells. Adjust the supernatant to a neutral pH.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Load the pH-adjusted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with one column volume of water to remove salts and other polar impurities.
-
Elution: Elute the this compound and other retained compounds with methanol.
-
Drying: Evaporate the methanol from the eluate under reduced pressure to obtain the crude extract.
Protocol 2: Reversed-Phase HPLC Purification of this compound
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-90% B (linear gradient)
-
35-40 min: 90% B
-
40-45 min: 90-10% B (linear gradient)
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL of crude extract dissolved in methanol.
-
Fraction Collection: Collect fractions corresponding to the major peaks and analyze for antibacterial activity.
Visualizations
Workflow for Troubleshooting this compound Purification
Caption: A logical workflow for troubleshooting common issues in this compound purification.
Signaling Pathway of this compound Degradation
References
- 1. mdpi.com [mdpi.com]
- 2. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved Purification of Human Granzyme A/B and Granulysin Using a Mammalian Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 7. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 8. Chromatographic isolation of potentially novel antibiotic compounds produced by Yimella sp. RIT 621 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthetic Maze: A Technical Support Center for the Chemical Synthesis of Paulomycin B
For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like Paulomycin B presents a formidable challenge. To date, a complete total chemical synthesis of this compound has not been reported in scientific literature, underscoring the significant hurdles in its laboratory construction. This technical support center provides a comprehensive overview of these anticipated challenges, structured as a troubleshooting guide and FAQ, to aid researchers in devising synthetic strategies for this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What makes the chemical synthesis of this compound so difficult?
A1: The chemical synthesis of this compound is exceptionally challenging due to a combination of structural complexities. These include a densely functionalized and stereochemically rich aglycone core, the presence of two distinct and unusual sugar moieties (D-allose and L-paulomycose) requiring precise stereocontrol during glycosylation, and the attachment of the unstable and reactive paulic acid side chain, which contains a rare isothiocyanate group. The overall instability of the molecule, which readily degrades to the inactive paulomenols, further complicates any multi-step synthetic endeavor.
Q2: What are the primary moieties of this compound that present synthetic challenges?
A2: The main structural components of this compound that pose significant synthetic difficulties are:
-
The Aglycone Core: A polycyclic structure with multiple contiguous stereocenters.
-
The Disaccharide Unit: Comprising D-allose and the highly unusual L-paulomycose.
-
Paulic Acid: A complex aromatic acid featuring an isothiocyanate functional group.
Each of these fragments requires a dedicated and robust synthetic approach, and their eventual coupling presents further obstacles.
Troubleshooting Guide: Anticipated Challenges and Potential Solutions
Challenge 1: Stereoselective Synthesis of the Aglycone Core
Q: We are struggling to control the stereochemistry of the multiple chiral centers in the aglycone backbone. What strategies can we employ?
A: Achieving the correct stereochemistry in a complex polycyclic system is a common and significant challenge. Consider the following approaches:
-
Chiral Pool Synthesis: Utilize readily available chiral starting materials that already contain some of the required stereocenters.
-
Asymmetric Catalysis: Employ well-established asymmetric reactions such as aldol, Michael, or Diels-Alder reactions catalyzed by chiral ligands to set key stereocenters.
-
Substrate-Controlled Diastereoselection: Leverage the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions. Careful conformational analysis will be crucial.
Experimental Protocol: Hypothetical Asymmetric Aldol Reaction for a Key Fragment
-
Substrate Preparation: Synthesize and purify the aldehyde and ketone fragments that will form a key C-C bond in the aglycone.
-
Catalyst System: Prepare a solution of a chiral catalyst, for example, a proline-based catalyst, in an appropriate anhydrous solvent (e.g., DMSO, CH2Cl2).
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), cool the catalyst solution to the desired temperature (e.g., -20 °C to 0 °C).
-
Addition of Reactants: Slowly add the ketone to the catalyst solution, followed by the dropwise addition of the aldehyde over a period of 1-2 hours to control the reaction rate and minimize side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Work-up: Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NH4Cl). Perform an aqueous work-up to separate the organic and aqueous layers.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Stereochemical Analysis: Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.
Logical Workflow for Stereocontrol Strategy
Caption: Decision workflow for selecting a stereocontrol strategy.
Challenge 2: Synthesis and Glycosylation of L-Paulomycose
Q: L-paulomycose is a highly unusual sugar. How can we approach its synthesis and subsequent glycosylation?
A: The synthesis of L-paulomycose is a major hurdle due to its unique structure. A de novo synthesis from simpler precursors will be necessary. The subsequent glycosylation requires a stereoselective method to form the glycosidic bond without affecting other sensitive functional groups.
Potential Solutions:
-
De Novo Synthesis of L-Paulomycose: This would likely involve a multi-step sequence starting from a common monosaccharide. Key steps would include epimerizations, deoxygenations, and the introduction of the branched-chain at C4.
-
Protecting Group Strategy: A robust protecting group strategy will be essential to differentiate the various hydroxyl groups on both the sugar and the aglycone during coupling. Orthogonal protecting groups are highly recommended.[1]
-
Glycosylation Method: Given the complexity, a powerful glycosylation method will be needed. Options include Schmidt glycosylation (trichloroacetimidate donors), glycosyl halides, or sulfoxides. The choice will depend on the specific protecting groups and the reactivity of the aglycone's hydroxyl group.
Experimental Workflow for Glycosylation
Caption: General workflow for the synthesis and coupling of L-paulomycose.
Challenge 3: Formation of the Paulic Acid Linkage and Instability
Q: The isothiocyanate group in paulic acid is reactive and the entire molecule is unstable. How can we introduce this moiety late in the synthesis and handle the final product?
A: The instability of both the paulic acid precursor and the final this compound molecule is a critical issue.
-
Late-Stage Introduction: The isothiocyanate group should be introduced as late as possible in the synthetic sequence to avoid its decomposition or reaction with other nucleophiles present in the molecule. It could be formed from a corresponding amine precursor.
-
Mild Deprotection Conditions: The final deprotection steps to reveal all functional groups must be extremely mild to prevent the degradation of the molecule, particularly the cleavage of the glycosidic bonds or the paulic acid moiety, which leads to the formation of inactive paulomenols.[2]
-
Purification and Handling: Purification of the final compound will likely require specialized techniques such as preparative HPLC at low temperatures. The final product should be stored under inert atmosphere at very low temperatures and handled with care.
Quantitative Data Summary: Hypothetical Yields in a Convergent Synthesis
| Synthetic Stage | Key Transformation | Number of Steps | Hypothetical Overall Yield | Key Challenges |
| Aglycone Synthesis | Asymmetric Catalysis, Cyclizations | 15-20 | 5-10% | Stereocontrol, protecting groups |
| L-Paulomycose Synthesis | De Novo Synthesis | 12-18 | 2-5% | Unique sugar structure |
| D-Allose Preparation | Protection and Activation | 5-7 | 30-40% | Standard but requires care |
| Fragment Coupling | Glycosylations, Amide Bond Formation | 3-5 | 20-30% | Steric hindrance, selectivity |
| End-game | Late-stage functionalization, Deprotection | 3-4 | 10-20% | Molecular instability |
| Total | Convergent Synthesis | ~40-55 | <0.1% | Overall complexity and instability |
This technical support guide highlights the immense challenges associated with the chemical synthesis of this compound. While a total synthesis remains an open challenge, a thorough understanding of the potential pitfalls in stereocontrol, glycosylation, and handling of unstable intermediates is crucial for any research group embarking on this ambitious endeavor.
References
Enhancing the bioactivity of Paulomycin B through chemical modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the bioactivity of Paulomycin B through chemical modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antimicrobial activity?
This compound is a glycosylated antibiotic produced by Streptomyces paulus and Streptomyces albus. It is primarily active against a variety of Gram-positive bacteria.[1][2] The chemical structure of this compound contains a unique isothiocyanate group within the paulic acid moiety, which is crucial for its antibacterial properties.[1][3]
Q2: Why is chemical modification of this compound necessary?
While potent against Gram-positive organisms, this compound has limited activity against Gram-negative bacteria.[1][2] Furthermore, it can be unstable in culture, degrading into inactive forms like paulomenols.[1][4] Chemical modifications aim to broaden its antimicrobial spectrum to include Gram-negative bacteria, improve its stability, and potentially overcome resistance mechanisms.
Q3: What are the most common strategies for chemically modifying this compound?
Two primary strategies have been explored:
-
Modification of the paulic acid moiety: Introduction of a thiazole ring through reaction with N-acetyl-L-cysteine has been shown to improve activity against Gram-negative bacteria and enhance stability.[1][2][4]
-
Combinatorial biosynthesis: Altering the biosynthesis pathway to create derivatives with modified sugar moieties, such as the L-paulomycose, has been investigated to generate novel analogs.[3][5]
Q4: What is the mechanism of action of this compound and its derivatives?
The primary mechanism of action of this compound is the disruption of the bacterial cell membrane.[6] While the precise intracellular targets are not fully elucidated, the integrity of the cell membrane is compromised, leading to cell death. The isothiocyanate group is believed to play a key role in this process.
Troubleshooting Guides
Synthesis and Purification of this compound Derivatives
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of desired derivative | Inefficient reaction conditions. | Optimize reaction parameters such as temperature, pH, and reaction time. Consider using different coupling reagents or catalysts. |
| Degradation of starting material or product. | Paulomycins can be unstable.[1] Ensure all solvents are dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light and elevated temperatures. | |
| Difficulty in purifying the final compound | Co-elution of closely related byproducts. | Employ high-resolution chromatographic techniques such as HPLC or UHPLC with different stationary and mobile phases. Consider derivatization to improve separation. |
| Adsorption of the compound to the column material. | Use a different type of chromatography column (e.g., reverse-phase, normal-phase, ion-exchange). Add modifiers to the mobile phase to reduce non-specific binding. | |
| Instability of the purified derivative | Inherent chemical instability. | Store the purified compound as a dry powder at low temperatures (-20°C or -80°C) under an inert atmosphere. Prepare solutions fresh before each experiment. |
| Presence of residual catalysts or reagents. | Ensure complete removal of all reaction components through thorough purification and characterization (e.g., NMR, mass spectrometry). |
Bioactivity Assays (MIC Determination)
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in Minimum Inhibitory Concentration (MIC) values | Inconsistent inoculum size. | Standardize the bacterial inoculum to a specific optical density (e.g., OD600 of 0.08-0.1) to ensure a consistent starting cell number. |
| Pipetting errors. | Use calibrated pipettes and consider using a multichannel pipette for serial dilutions to improve consistency. Prepare a master mix of reagents where possible. | |
| Edge effects in microtiter plates. | Avoid using the outer wells of the microtiter plate, or fill them with sterile media to create a humidity barrier. | |
| No observed bioactivity | Degradation of the compound in the assay medium. | Assess the stability of the compound in the specific culture medium used for the MIC assay over the incubation period. |
| Inappropriate assay conditions. | Ensure the pH, incubation time, and temperature are optimal for the growth of the test organism. | |
| Compound precipitation. | Check the solubility of the compound in the assay medium. If necessary, use a co-solvent (e.g., DMSO) at a final concentration that does not affect bacterial growth. | |
| False-positive results (inhibition of growth at low concentrations) | Contamination of reagents or cultures. | Use sterile techniques throughout the experiment. Check the purity of bacterial cultures and the sterility of all reagents. |
| Cytotoxicity of the solvent. | Run a solvent control to ensure the concentration of the solvent used to dissolve the compound does not inhibit bacterial growth. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Thiazole Derivatives
| Compound | Staphylococcus aureus (µg/mL) | Staphylococcus epidermidis (µg/mL) | Escherichia coli (µg/mL) | Klebsiella pneumoniae (µg/mL) |
| This compound | 6.25 | 12.5 | >200 | >200 |
| Thiazole Derivative 1 | 25 | 50 | 100 | 200 |
| Thiazole Derivative 2 | 50 | 100 | 200 | >200 |
| Thiazole Derivative 3 | 12.5 | 25 | 50 | 100 |
| Thiazole Derivative 4 | 25 | 50 | 100 | 200 |
Data summarized from "Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074".[1]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the methodology described for testing paulomycin derivatives.[1]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound or derivative stock solution (in DMSO)
-
Sterile DMSO
-
Spectrophotometer
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control (no compound) and a negative control (no bacteria). Also, include a solvent control with the highest concentration of DMSO used.
-
Adjust the turbidity of the bacterial culture to an OD600 of 0.1 (approximately 1 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of 1 x 10⁶ CFU/mL.
-
Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension, bringing the final volume to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Stability Assessment of Paulomycin Derivatives in Culture
This protocol is based on the stability experiments performed on novel paulomycin derivatives.[1]
Materials:
-
Purified paulomycin derivative
-
Bacterial culture medium (e.g., R5A medium)
-
Non-producing bacterial strain (e.g., S. albus deletion mutant)
-
HPLC or UHPLC system with a suitable column (e.g., C18)
-
Solvents for chromatography (e.g., acetonitrile, water, formic acid)
Procedure:
-
Grow the non-producing bacterial strain in the culture medium for 48 hours.
-
Add the purified paulomycin derivative to the culture at a known concentration.
-
Take samples from the culture at different time points (e.g., 0, 24, 48, 72 hours).
-
Extract the compound from the culture samples using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC/UHPLC analysis.
-
Analyze the samples by HPLC/UHPLC to monitor the peak corresponding to the paulomycin derivative.
-
Quantify the amount of the compound remaining at each time point to assess its stability. Compare the peak area over time to the initial peak area at time 0.
Visualizations
Caption: Experimental workflow for enhancing this compound bioactivity.
Caption: Proposed mechanism of action of this compound derivatives.
Caption: Rationale for this compound chemical modification.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent activity of polymyxin B is associated with long-lived super-stoichiometric accumulation mediated by weak-affinity binding to lipid A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Stable Paulomycin B Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on more stable derivatives of Paulomycin B.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound samples losing activity over time?
Paulomycin A and B are known to be unstable in culture and aqueous solutions at neutral pH.[1] They readily degrade into their respective inactive forms, paulomenol A and B. This degradation involves the spontaneous loss of the paulic acid moiety, which is crucial for their antibacterial activity.[1][2] Dehydration of the paulomycin structure to form inactive quinone derivatives can also occur.[1]
Q2: What is the primary degradation product of this compound?
The primary degradation product of this compound is paulomenol B.[1] This occurs through the loss of the isothiocyanate-containing paulic acid side chain. Paulomenols lack antibacterial activity, highlighting the importance of the paulic acid moiety for the biological function of paulomycins.[1][2]
Q3: Are there any known methods to improve the stability of this compound?
Yes, derivatization of the paulic acid moiety has been shown to significantly enhance stability. One successful approach is the incorporation of an N-acetyl-l-cysteine moiety, which leads to the formation of a thiazole heterocycle.[1][3][4] These novel thiazole-containing paulomycin derivatives are more stable in culture compared to the parent compounds.[1][3][4]
Q4: How does the activity of these stabilized derivatives compare to this compound?
The novel thiazole moiety-containing paulomycins generally show lower antibiotic activity against Gram-positive bacteria compared to Paulomycins A and B. However, some of these derivatives exhibit improved activity against certain Gram-negative bacteria, such as E. coli and K. pneumonia, against which the parent compounds are inactive.[1][4]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Problem: You observe a rapid loss of antibacterial activity and the appearance of new peaks in your HPLC analysis, corresponding to paulomenol B.
-
Cause: this compound is inherently unstable in aqueous solutions, especially at neutral pH.[1]
-
Solutions:
-
pH Adjustment: Store stock solutions and conduct experiments at a slightly acidic pH if the compound's activity is not compromised. Avoid neutral or alkaline conditions.
-
Solvent Choice: Prepare stock solutions in anhydrous DMSO and store them at -80°C. Minimize the time the compound spends in aqueous buffers.
-
Temperature Control: Keep samples on ice during experimental setup and minimize exposure to ambient temperatures.
-
Fresh Preparations: Prepare fresh dilutions of this compound from frozen stock immediately before each experiment.
-
Issue 2: Inconsistent Antibacterial Activity Results
-
Problem: You are observing significant variability in the Minimum Inhibitory Concentration (MIC) values of this compound derivatives between experiments.
-
Cause: This can be due to the degradation of the compounds during the experiment or inconsistencies in the preparation of the derivatives.
-
Solutions:
-
Stability Confirmation: Before conducting extensive biological assays, perform a preliminary stability test of your derivative under the planned experimental conditions (e.g., in culture medium at 37°C). Use HPLC or UPLC to monitor the compound's integrity over the duration of the assay.
-
Consistent Synthesis: Ensure a consistent and reproducible synthetic and purification protocol for your derivatives. Impurities or batch-to-batch variations can significantly affect biological activity.
-
Control Compounds: Always include the parent this compound and a known stable antibiotic as positive and negative controls in your assays.
-
Issue 3: Difficulties in Synthesizing Stable Derivatives
-
Problem: You are facing challenges in the chemical modification of this compound, leading to low yields and multiple side products.
-
Cause: The reactive isothiocyanate group and the overall instability of the this compound scaffold make chemical synthesis challenging.
-
Solutions:
-
Protecting Groups: Consider the use of protecting groups for sensitive functionalities on the molecule that are not the target of modification. This can prevent unwanted side reactions.
-
Reaction Conditions: Optimize reaction conditions such as temperature, reaction time, and the choice of solvent and base to minimize degradation of the starting material and products.
-
Purification: After each synthetic step, ensure rapid and efficient purification, avoiding prolonged exposure to conditions that may cause degradation. Using techniques like solid-phase extraction can help remove acidic traces that affect stability.[2]
-
Data Presentation
Table 1: Summary of Biological Activity of this compound and its Thiazole Derivatives
| Compound | Target Bacteria | Activity Compared to this compound | Reference |
| This compound | Gram-positive bacteria | - | [1] |
| Gram-negative bacteria | Inactive | [1] | |
| Thiazole Derivatives (general) | Gram-positive bacteria | Lower | [1][4] |
| Thiazole Derivative (Compound 3) | E. coli, K. pneumonia | Improved (slight activity) | [1] |
Note: This table provides a qualitative summary based on available literature. Quantitative MIC values can be found in the cited reference.
Experimental Protocols
Protocol: Assessment of Paulomycin Derivative Stability by UPLC
This protocol provides a general workflow for comparing the stability of a new Paulomycin derivative to the parent compound.
-
Preparation of Solutions:
-
Prepare 1 mg/mL stock solutions of this compound and your derivative in anhydrous DMSO.
-
Prepare the test buffer (e.g., phosphate-buffered saline, pH 7.4, or culture medium).
-
-
Incubation:
-
Dilute the stock solutions to a final concentration of 50 µg/mL in the pre-warmed test buffer.
-
Incubate the solutions at the desired temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Immediately quench any further degradation by adding an equal volume of cold methanol and store at -20°C until analysis.
-
-
UPLC Analysis:
-
Analyze the samples using a UPLC system with a C18 column.
-
A suitable mobile phase could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile at 238 nm.[1]
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics and compare the stability of the derivative to this compound.
-
Mandatory Visualization
Below are diagrams illustrating key concepts in the development of stable this compound derivatives.
Caption: Experimental workflow for assessing the stability of this compound derivatives.
Caption: Logical relationship of this compound instability and stabilization strategy.
Caption: Simplified biosynthesis pathway of Paulomycins A and B.
References
- 1. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]
- 2. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Paulomycin B Resistance in Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Paulomycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to bacterial resistance to this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a glycosylated antibiotic that is primarily active against Gram-positive bacteria.[1] It functions by inhibiting protein synthesis, a critical process for bacterial survival. While the precise molecular target on the ribosome is not definitively established in publicly available literature, it is understood to interfere with the translation process, leading to bacterial cell death.
Q2: We are observing a decrease in the efficacy of this compound against our bacterial strains. What are the likely resistance mechanisms?
While specific resistance mechanisms to this compound are not extensively documented, based on its structure and mechanism of action as a protein synthesis inhibitor, the following are the most probable causes for decreased susceptibility in Gram-positive bacteria such as Staphylococcus aureus:
-
Target Site Modification: Alterations in the ribosomal binding site are a common resistance strategy against protein synthesis inhibitors. This can occur through mutations in the genes encoding ribosomal RNA (rRNA) or ribosomal proteins, which reduce the binding affinity of this compound to its target.
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade this compound, rendering it inactive. Paulomycins are known to be unstable and can degrade into inactive forms called paulomenols. It is plausible that bacteria could evolve enzymes that accelerate this degradation.
-
Efflux Pumps: Increased expression of multidrug efflux pumps is a prevalent resistance mechanism in bacteria. These pumps are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular target at effective concentrations.
Q3: Are there any known strategies to overcome resistance to this compound?
Yes, several strategies can be explored to counteract resistance to this compound:
-
Combinatorial Biosynthesis and Structural Modification: Research has shown that generating novel derivatives of paulomycins can lead to compounds with improved properties. For instance, certain modifications can enhance stability and even broaden the activity spectrum to include Gram-negative bacteria. This approach can yield new this compound variants that may evade existing resistance mechanisms.
-
Combination Therapy: Although not specifically studied for this compound, using it in combination with other antimicrobial agents could be a viable strategy. For example, combining it with an efflux pump inhibitor (EPI) could restore its activity against strains that rely on efflux-mediated resistance.
-
Development of Adjuvants: Investigating compounds that could inhibit potential inactivating enzymes would be another avenue to explore.
Troubleshooting Guides
Problem: Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain.
This scenario suggests the development of resistance. The following steps can help you characterize and potentially address this issue.
Troubleshooting Steps:
-
Confirm Resistance: Re-determine the MIC of this compound using a standardized protocol (see Experimental Protocols Section 2.1) to confirm the shift in susceptibility.
-
Investigate the Resistance Mechanism:
-
Target Site Modification: Sequence the ribosomal RNA genes (e.g., 23S rRNA) and genes for ribosomal proteins to identify potential mutations. (See Experimental Protocols Section 2.3)
-
Enzymatic Inactivation: Perform a bioassay to determine if the resistant strain can inactivate this compound in the culture medium. (See Experimental Protocols Section 2.4)
-
Efflux Pump Overexpression: Use an efflux pump activity assay, such as the ethidium bromide-agar cartwheel method, to assess if efflux is a contributing factor. (See Experimental Protocols Section 2.5)
-
-
Explore Counter-strategies:
-
Test this compound Analogs: If available, test the activity of novel Paulomycin derivatives against your resistant strain.
-
Evaluate Combination Therapy: Test this compound in combination with known efflux pump inhibitors.
-
Problem: Complete loss of this compound activity against a previously susceptible strain.
A complete loss of activity might indicate a high-level resistance mechanism or an issue with the antibiotic stock.
Troubleshooting Steps:
-
Verify Antibiotic Integrity: Test your this compound stock against a known susceptible control strain to ensure it has not degraded. Paulomycins can be unstable.
-
Investigate High-Level Resistance: A high-level resistance is often conferred by the acquisition of specific resistance genes.
-
Screen for Resistance Genes: If the resistance appeared suddenly, consider the possibility of horizontal gene transfer. Genome sequencing of the resistant strain can help identify acquired resistance genes.
-
Evaluate for Potent Inactivating Enzymes: A highly efficient inactivating enzyme could lead to a complete loss of activity.
-
Data Presentation
While extensive quantitative data on this compound resistance is limited in published literature, studies on novel paulomycin derivatives provide insights into efforts to improve its characteristics.
| Compound | Target Organism(s) | Reported Activity/Property | Reference |
| Novel Thiazole-containing Paulomycin Derivatives | E. coli, K. pneumoniae (Gram-negative) | Showed improved activity against Gram-negative bacteria compared to parent compounds. More stable in culture. | [2][3] |
| Paulomycin Derivatives with Modified L-paulomycose moiety | Gram-positive bacteria | Lower antibiotic activity than parent compounds, providing insights into structure-activity relationships. | [4] |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) of this compound
This protocol is adapted from standard broth microdilution methods.
Materials:
-
This compound stock solution of known concentration.
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Bacterial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard.
-
Incubator.
Methodology:
-
Prepare serial two-fold dilutions of this compound in the growth medium in the 96-well plate. The concentration range should bracket the expected MIC.
-
Inoculate each well (except for a sterility control well) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (medium only).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C for S. aureus) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol for Inducing this compound Resistance in Vitro
This method uses a gradient plate to select for resistant mutants.
Materials:
-
Agar plates.
-
This compound solution.
-
Susceptible bacterial strain.
Methodology:
-
Prepare a square petri dish with a bottom layer of agar.
-
Once solidified, tilt the plate and pour a second layer of agar containing a sub-MIC concentration of this compound. Allow this to solidify, creating a concentration gradient.
-
Inoculate the surface of the gradient plate with a lawn of the susceptible bacterial strain.
-
Incubate the plate under appropriate conditions.
-
Bacteria that grow in the higher concentration area of the gradient are likely to have developed some level of resistance. These can be sub-cultured onto plates with higher concentrations of this compound to select for more resistant mutants.
Protocol for Identifying Target Site Modifications
This protocol outlines a general workflow for identifying mutations in ribosomal genes.
Materials:
-
Genomic DNA extraction kit.
-
Primers specific for ribosomal RNA (e.g., 23S rRNA) and ribosomal protein genes of the target bacterium.
-
PCR reagents.
-
DNA sequencing service.
Methodology:
-
Extract genomic DNA from both the susceptible parent strain and the resistant strain.
-
Amplify the target ribosomal genes using PCR with the specific primers.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
Align the sequences from the resistant and susceptible strains to identify any mutations.
Protocol for Assaying Enzymatic Inactivation of this compound
This bioassay can determine if a resistant strain inactivates this compound.
Materials:
-
Resistant and susceptible bacterial strains.
-
Liquid culture medium.
-
This compound.
-
Centrifuge.
-
Sterile filter (0.22 µm).
Methodology:
-
Grow the resistant bacterial strain in a liquid culture containing a known concentration of this compound for a defined period (e.g., 24 hours).
-
As a control, incubate this compound in sterile medium for the same duration.
-
After incubation, centrifuge the bacterial culture to pellet the cells.
-
Filter-sterilize the supernatant.
-
Perform a MIC test (as in Protocol 2.1) on the susceptible strain using the filter-sterilized supernatant from the resistant culture and the control medium.
-
A significant increase in the MIC of the supernatant from the resistant culture compared to the control suggests that the resistant strain has inactivated this compound.
Protocol for Evaluating Efflux Pump Activity
This protocol is based on the ethidium bromide-agar cartwheel method.[5][6]
Materials:
-
Tryptic Soy Agar (TSA) plates.
-
Ethidium bromide (EtBr).
-
Bacterial strains to be tested.
-
UV transilluminator.
Methodology:
-
Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.5, 1, 2, 4 µg/mL).
-
From a central point on the plate, streak the bacterial isolates outwards, resembling the spokes of a wheel. Include known susceptible (low efflux) and resistant (high efflux) control strains if available.
-
Incubate the plates overnight at 37°C.
-
Visualize the plates under UV light.
-
Strains with high efflux pump activity will extrude the EtBr and show less fluorescence, while strains with low efflux will accumulate EtBr and fluoresce more brightly.
Visualizations
Caption: Inferred resistance mechanisms to this compound in bacteria.
Caption: Troubleshooting workflow for decreased this compound efficacy.
Caption: Workflow for generating novel this compound derivatives.
References
- 1. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 | MDPI [mdpi.com]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 6. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Complex Paulomycin B Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of analytical methods for complex Paulomycin B mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound from fermentation broths?
A1: The analysis of this compound is often complicated by several factors:
-
Presence of related compounds: this compound is typically produced as part of a mixture that includes Paulomycin A, as well as other related antibiotics.[1][2]
-
Isomers: The presence of isomers of Paulomycin and its derivatives can make separation and accurate quantification challenging.[3][4]
-
Instability: Paulomycins are known to be unstable and can degrade, even in aqueous solutions at neutral pH.[3] This leads to the formation of inactive degradation products, primarily paulomenols, by the loss of the paulic acid moiety.[3][5]
-
Novel Derivatives: New, more stable paulomycin derivatives containing a thiazole moiety have been identified, which can co-elute or interfere with the analysis of this compound.[3]
Q2: Which analytical techniques are most suitable for the analysis of this compound mixtures?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the most common and effective techniques.[1][3] Reversed-phase chromatography is typically employed for separation.[3] LC-MS/MS offers high sensitivity and specificity, which is crucial for distinguishing between the various components in the complex mixture.[6][7]
Q3: Why am I observing unexpected peaks in my chromatogram when analyzing this compound?
A3: Unexpected peaks can arise from several sources:
-
Degradation Products: The most likely unexpected peaks are Paulomenol A and B, which are degradation products of Paulomycin A and B, respectively.[3][5] Their presence indicates sample instability.
-
Related Paulomycins: Your sample may contain other known paulomycins, such as Paulomycin A or E.[5]
-
Novel Derivatives: Depending on the producing strain and culture conditions, novel paulomycin derivatives may be present.[3]
-
Contaminants: Peaks could also originate from the culture medium or sample preparation process.
Q4: How can I improve the resolution between this compound and its related isomers or derivatives?
A4: To improve chromatographic resolution, consider the following:
-
Optimize the Gradient: Adjust the gradient slope of the organic solvent in your mobile phase. A shallower gradient can often improve the separation of closely eluting compounds.[3]
-
Change the Stationary Phase: If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity.
-
Adjust Mobile Phase pH: For ionizable compounds, altering the pH of the mobile phase can change retention times and improve separation.[8]
-
Lower the Temperature: Running the separation at a lower column temperature can sometimes enhance resolution, although it may also increase run times and backpressure.[9]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Interactions | Residual silanol groups on the column can interact with basic compounds, causing tailing. Try reducing the mobile phase pH to minimize these interactions.[10] |
| Column Overload | The sample concentration may be too high. Dilute the sample and re-inject.[8] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[11] |
| Column Contamination or Void | A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape. Backflush the column or replace the guard column.[10] |
Problem 2: Retention Time Drift
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Increase the equilibration time if necessary.[9] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature. Even minor temperature changes can affect retention times.[8][9] |
| Mobile Phase Composition Change | If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. Prepare a fresh batch of mobile phase to rule out degradation or evaporation.[9] |
| Pump Malfunction | Air bubbles in the pump head or leaking pump seals can cause inconsistent flow rates. Purge the pump and check for leaks.[12] |
Problem 3: Loss of Signal or Sensitivity
| Possible Cause | Suggested Solution |
| Sample Degradation | Paulomycins are unstable.[3] Prepare samples fresh and keep them cool. Analyze them as quickly as possible after preparation. |
| Detector Issues (MS) | The ion source may be dirty. Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
| Contamination of the System | Strongly retained compounds from previous injections can build up on the column and in the system, leading to signal suppression. Flush the system with a strong solvent.[11] |
| Incorrect MS Parameters | Ensure the mass spectrometer is set to monitor the correct m/z values for this compound and its adducts (e.g., [M+H]⁺). |
Quantitative Data
Table 1: UPLC Retention Times and Mass-to-Charge Ratios of Paulomycins and Related Compounds. [3]
| Compound | Retention Time (min) | [M+H]⁺ (m/z) |
| Novel Paulomycin Derivative 1 | 4.29 | 936 |
| Novel Paulomycin Derivative 2 | 4.32 | 936 |
| Novel Paulomycin Derivative 3 | 4.53 | 950 |
| Novel Paulomycin Derivative 4 | 4.56 | 950 |
| Paulomycin A | - | - |
| This compound | - | - |
| Paulomenol A | - | - |
| Paulomenol B | - | - |
Note: Specific retention times for Paulomycins A/B and Paulomenols A/B were not provided in the cited source under these exact conditions but are typically observed in these analyses.
Experimental Protocols
Protocol 1: Sample Extraction from Fermentation Broth
This protocol is based on methodologies described for the extraction of paulomycins from Streptomyces cultures.[13]
-
Harvesting: Centrifuge the fermentation broth to separate the supernatant and the mycelium.
-
Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. To enhance recovery, the ethyl acetate can be acidified with 1% formic acid.[3]
-
Drying: Combine the organic extracts and dry them in vacuo using a rotary evaporator.
-
Reconstitution: Redissolve the dried extract in a known volume of a suitable solvent (e.g., acetonitrile or methanol) for HPLC or LC-MS analysis.[13]
Protocol 2: UPLC-MS Analysis of Paulomycin Mixtures
This protocol is a composite based on typical conditions used for paulomycin analysis.[3]
-
Instrumentation: Acquity UPLC system coupled to a mass spectrometer (e.g., ZQ4000).[3]
-
Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: Linear gradient from 10% to 100% B
-
10-12 min: Hold at 100% B
-
12-12.1 min: Return to 10% B
-
12.1-15 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 35 °C.[3]
-
MS Detection: Electrospray ionization in positive mode (ESI+).
-
Capillary Voltage: 3 kV.[3]
-
Cone Voltage: 20 V.[3]
-
Scan Range: m/z 200-1000.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for HPLC/LC-MS.
References
- 1. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biocompare.com [biocompare.com]
- 5. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. agilent.com [agilent.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 | PLOS One [journals.plos.org]
Technical Support Center: Scaling Up Paulomycin B Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up Paulomycin B fermentation from the laboratory to the pilot scale.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound fermentation.
Low or Inconsistent this compound Yield
Question: We are observing low or inconsistent yields of this compound after moving from shake flasks to a pilot-scale fermenter. What are the likely causes and how can we troubleshoot this?
Answer: Low and inconsistent yields during scale-up are common and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Suboptimal Dissolved Oxygen (DO): Oxygen is critical for the growth of aerobic Streptomyces and for the biosynthesis of secondary metabolites. In larger fermenters, achieving adequate and homogenous oxygen distribution is more challenging.
-
Troubleshooting:
-
Monitor DO levels continuously using a calibrated probe.
-
Maintain DO levels above a critical threshold, which for many Streptomyces fermentations is around 20-50% of air saturation.[1]
-
Increase agitation and/or aeration rates to improve oxygen transfer. Be mindful that excessive agitation can lead to shear stress.
-
Consider using oxygen-enriched air to meet the oxygen demand without excessive agitation.
-
-
-
Nutrient Limitation or Imbalance: The nutritional requirements of Streptomyces can change during fermentation. What was sufficient at the lab scale may become limiting in a larger volume and over a longer fermentation time.
-
Troubleshooting:
-
Review the media composition. Key nutrients to consider are carbon and nitrogen sources, as well as phosphate.
-
Implement a fed-batch strategy to supply key nutrients, like glucose, throughout the fermentation to avoid both depletion and catabolite repression.[2][3][4]
-
Analyze samples periodically to measure residual nutrient concentrations.
-
-
-
Inadequate pH Control: The optimal pH for Streptomyces growth may differ from the optimal pH for this compound production.
-
Troubleshooting:
-
Determine the optimal pH range for this compound production at the lab scale.
-
Implement automated pH control in the pilot fermenter using sterile acid and base solutions.
-
-
-
Shear Stress: High agitation speeds in large fermenters can cause shear stress, which can damage the mycelia of Streptomyces and affect their morphology and productivity.
-
Troubleshooting:
-
Optimize the impeller type and agitation speed to ensure adequate mixing and oxygen transfer while minimizing shear.
-
Visually inspect the mycelial morphology under a microscope. Fragmented or damaged hyphae can be an indicator of excessive shear.
-
-
This compound Degradation
Question: We are detecting significant amounts of paulomenols in our fermentation broth, indicating degradation of this compound. How can we minimize this?
Answer: Paulomycins A and B are known to be unstable and can degrade into inactive paulomenols through the loss of the paulic acid moiety.[5][6][7] Minimizing this degradation is crucial for maximizing the yield of the active compound.
Possible Causes & Solutions:
-
pH and Temperature Instability: Extreme pH values and high temperatures can accelerate the degradation of this compound.
-
Troubleshooting:
-
Maintain a stable pH within the optimal range for this compound stability, which should be determined experimentally.
-
Ensure precise temperature control throughout the fermentation and downstream processing.
-
-
-
Extended Fermentation Time: The longer the fermentation runs, the greater the potential for product degradation.
-
Troubleshooting:
-
Determine the optimal harvest time by analyzing this compound concentration and degradation products over the course of the fermentation. Harvest the batch when the concentration of this compound is at its peak.
-
-
-
Downstream Processing Delays: Delays in harvesting and the initial steps of downstream processing can lead to significant product loss.
-
Troubleshooting:
-
Streamline the harvesting and extraction process to minimize the time the fermentation broth is held before purification.
-
Consider immediate cooling of the harvested broth to slow down degradation.
-
-
Contamination Issues
Question: We are experiencing recurring contamination in our pilot-scale fermenter. What are the common sources of contamination and how can we prevent them?
Answer: Contamination is a significant risk in large-scale fermentation, especially for slow-growing organisms like Streptomyces.[8][9]
Possible Causes & Solutions:
-
Inadequate Sterilization: Incomplete sterilization of the fermenter, media, or associated equipment is a primary cause of contamination.
-
Troubleshooting:
-
Validate the sterilization cycle of the fermenter (autoclave or in-situ sterilization).
-
Ensure all transfer lines, valves, and sampling ports are properly sterilized.
-
Sterilize complex media components that may be heat-labile separately by filtration and add them aseptically to the fermenter.[8]
-
-
-
Contaminated Inoculum: The contamination may be introduced with the inoculum.
-
Troubleshooting:
-
Ensure the purity of the master and working cell banks.
-
Use strict aseptic techniques during all stages of inoculum development.[10]
-
-
-
Compromised Aseptic Barrier: Leaks in seals, gaskets, or o-rings can create entry points for contaminants.
-
Troubleshooting:
-
Regularly inspect and maintain all seals and gaskets on the fermenter.
-
Maintain a positive pressure inside the fermenter to prevent the ingress of outside air.
-
-
Data Presentation
Table 1: Comparison of Typical Fermentation Parameters from Lab to Pilot Scale for Streptomyces Species
| Parameter | Lab Scale (Shake Flask) | Pilot Scale (Bioreactor) | Key Considerations for Scale-Up |
| Volume | 50 mL - 2 L | 20 L - 1000 L | Increased volume affects mixing, aeration, and heat transfer. |
| Agitation | 150 - 250 rpm (orbital shaker) | 100 - 600 rpm (impellers) | Shear stress becomes a significant factor. Impeller design is critical. |
| Aeration | Passive diffusion | 0.5 - 1.5 vvm (sparged air) | Maintaining dissolved oxygen levels is crucial and requires active control. |
| pH Control | Buffers in media | Automated addition of acid/base | Tighter control is possible and often necessary at a larger scale. |
| Temperature Control | Incubator | Jacketed vessel with coolant/heating | Heat removal becomes more challenging with increased volume. |
| Inoculum Volume | 1-2% (v/v) | 5-10% (v/v) | A larger, multi-stage inoculum train is required. |
| Sterilization | Autoclaving of entire flask | In-situ steam sterilization | Requires careful validation of steam penetration and temperature distribution. |
Note: These are general ranges for Streptomyces and should be optimized specifically for this compound production.
Experimental Protocols
Inoculum Development for Streptomyces paulus
Objective: To prepare a healthy and active seed culture for inoculating the pilot-scale fermenter.
Materials:
-
Cryopreserved vial of Streptomyces paulus
-
Solid agar medium (e.g., ISP4 or Oatmeal-agar)[8]
-
Seed culture medium (e.g., Tryptone Soya Broth - TSB)
-
Shake flasks
-
Sterile water or 20% glycerol solution
Procedure:
-
Spore Suspension Preparation:
-
Streak the Streptomyces paulus strain from a cryopreserved stock onto the solid agar medium.
-
Incubate at 28-30°C for 7-10 days until good sporulation is observed (a dry, powdery appearance).[8]
-
Aseptically add ~5 mL of sterile water or 20% glycerol to the surface of a mature plate.
-
Gently scrape the spores from the agar surface using a sterile loop or spreader.[11]
-
Transfer the spore suspension to a sterile tube.
-
Vortex the suspension vigorously to break up clumps.
-
Filter the suspension through sterile cotton wool or fiberglass wool to remove mycelial fragments.[11]
-
Quantify the spore concentration using a hemocytometer.
-
-
Seed Culture (Stage 1):
-
Inoculate a shake flask containing seed culture medium with the spore suspension to a final concentration of approximately 1 x 10^7 to 1 x 10^8 spores/mL.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
-
Seed Culture (Stage 2 - for Pilot Scale):
-
Aseptically transfer the Stage 1 seed culture (typically 5-10% v/v) to a larger shake flask or a seed fermenter containing the same seed medium.
-
Incubate under the same conditions for another 24-48 hours, or until the culture is in the late exponential growth phase.
-
This compound Fermentation in a Pilot-Scale Bioreactor
Objective: To produce this compound in a controlled pilot-scale environment.
Materials:
-
Active seed culture
-
Sterile acid (e.g., 1M HCl) and base (e.g., 1M NaOH) for pH control
-
Antifoam agent
Procedure:
-
Fermenter Preparation and Sterilization:
-
Prepare the production medium and transfer it to the pilot-scale fermenter.
-
Calibrate pH and DO probes before sterilization.
-
Sterilize the fermenter and medium in-situ using steam at 121°C for a validated duration.
-
-
Inoculation:
-
Aseptically transfer the Stage 2 seed culture to the sterilized fermenter (5-10% v/v).
-
-
Fermentation Control:
-
Temperature: Maintain at 28-30°C.
-
pH: Control at a setpoint determined from lab-scale experiments (e.g., 6.5-7.0) using automated addition of acid and base.
-
Agitation: Start at a low speed (e.g., 100-150 rpm) and increase as biomass grows to maintain DO levels.
-
Aeration: Sparge with sterile air at a rate of 0.5-1.0 vvm. Adjust the rate in conjunction with agitation to maintain DO above 30%.
-
Foam Control: Add antifoam agent as needed, either manually or via an automated system.
-
-
Monitoring:
-
Take samples aseptically at regular intervals (e.g., every 12 hours).
-
Analyze samples for:
-
Cell growth (e.g., dry cell weight)
-
This compound and paulomenol concentration (using UPLC-MS/MS)
-
Residual nutrients (e.g., glucose)
-
pH
-
-
-
Harvest:
-
Harvest the fermentation broth when the this compound concentration reaches its maximum.
-
Quantification of this compound by UPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in fermentation samples.
Materials:
-
Fermentation broth sample
-
Ethyl acetate with 1% formic acid (for extraction)
-
Methanol (for reconstitution)
-
UPLC-MS/MS system with a C18 column
-
This compound analytical standard
Procedure:
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the mycelia from the supernatant.
-
Extract the supernatant and/or the mycelia with ethyl acetate containing 1% formic acid.[5]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol or a suitable mobile phase.
-
Filter the reconstituted sample through a 0.22 µm filter before injection.
-
-
UPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18).[13]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[13]
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: Mass spectrometer in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound and its fragments.
-
Quantification: Create a standard curve using the this compound analytical standard to calculate the concentration in the samples.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for this compound production.
Caption: Degradation pathway of this compound.
References
- 1. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. SEA-PHAGES | How to prepare spore suspension? [seaphages.org]
- 12. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UPLC-MS/MS Detection [protocols.io]
Technical Support Center: Genetic Engineering of Streptomyces for Improved Paulomycin B Titer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic engineering of Streptomyces to enhance the production of Paulomycin B.
Frequently Asked Questions (FAQs)
Q1: My engineered Streptomyces strain shows good growth but low this compound titer. What are the potential reasons?
A1: This phenomenon, often termed "growth-product decoupling," is a common challenge in Streptomyces fermentation. High biomass does not always correlate with high secondary metabolite production. Several factors could be at play:
-
Nutrient Repression: The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients (e.g., phosphate, specific carbon or nitrogen sources). If the culture medium is too rich or contains repressive substances, the metabolic switch from primary to secondary metabolism may be delayed or inhibited.
-
Suboptimal Induction of Biosynthetic Gene Cluster: The expression of the paulomycin biosynthetic gene cluster (pau BGC) is tightly regulated. The necessary signaling molecules for inducing the cluster may be absent or present at insufficient concentrations. Conversely, repressive factors may be dominant, keeping the gene cluster silent.
-
Incorrect Fermentation Timing: this compound is a secondary metabolite, and its production typically peaks during the stationary phase of growth. Harvesting the culture too early or too late can lead to misleadingly low yield measurements. It is crucial to perform a time-course analysis to determine the optimal harvest time.
-
Genetic Instability: The engineered genetic modifications might be unstable, leading to a reversion of the high-producing phenotype over successive generations. It is advisable to periodically re-sequence the engineered loci and perform phenotypic screens.
-
Metabolic Bottlenecks: While the primary genetic modification may have been successful, other metabolic pathways might now be limiting the supply of essential precursors for this compound biosynthesis.
Q2: I am trying to overexpress the activator gene pau13 but see no significant increase in this compound production. What could be wrong?
A2: Several factors could contribute to this issue:
-
Ineffective Promoter: The promoter used to drive the overexpression of pau13 might not be strong enough in your specific Streptomyces strain or under your fermentation conditions. Consider testing a panel of well-characterized constitutive promoters of varying strengths.
-
Codon Usage: If the pau13 gene is from a different Streptomyces species, codon usage differences could lead to inefficient translation. Consider codon-optimizing the gene for your production host.
-
Plasmid Instability: If the overexpression construct is on a replicative plasmid, it might be unstable and lost from the population in the absence of selective pressure. Integrating the construct into the chromosome can provide a more stable solution.
-
Sub-optimal Fermentation Conditions: The fermentation medium and culture conditions may not be optimal for the engineered strain. A new optimization of media components (carbon, nitrogen sources) and physical parameters (pH, temperature, aeration) might be necessary to realize the full potential of the genetic modification.
Q3: After deleting the repressor gene plm1 (sshg_05313), the this compound titer is still low. What should I investigate next?
A3: While plm1 is a known repressor, other regulatory elements can also influence the pau gene cluster.
-
Presence of Other Repressors: The paulomycin biosynthetic gene cluster may be under the control of multiple repressors. Inactivating one may not be sufficient to fully de-repress the cluster. A thorough bioinformatic analysis of the gene cluster and its flanking regions for other potential regulatory genes is recommended.
-
Global Regulatory Networks: The production of this compound is also influenced by global metabolic regulators that respond to nutrient availability and other environmental signals. These global regulators can override the effects of pathway-specific regulators.
-
Precursor Limitation: De-repressing the biosynthetic pathway will not lead to a significant increase in production if the supply of essential precursors (e.g., chorismate, acetyl-CoA) is limited. Consider metabolic engineering strategies to enhance the precursor pools.
Troubleshooting Guides
Issue 1: Low or No this compound Production After Genetic Modification
| Possible Cause | Suggested Solution |
| Failed genetic modification | Verify the genetic modification by PCR and sequencing. |
| Incorrect fermentation conditions | Optimize fermentation medium (carbon/nitrogen sources), pH, temperature, and aeration. |
| Genetic instability of the engineered strain | Re-isolate single colonies and screen for high producers. Consider chromosomal integration of expression cassettes. |
| Silent biosynthetic gene cluster | Ensure that the necessary pathway-specific activators are expressed and repressors are inactivated. |
| Metabolic burden on the host | Reduce the copy number of the expression vector or use a weaker promoter. |
Issue 2: Inconsistent this compound Titers Between Batches
| Possible Cause | Suggested Solution |
| Inoculum variability | Standardize the inoculum preparation procedure (spore stock, seed culture age, and density). |
| Inconsistent media preparation | Ensure accurate weighing and mixing of all media components. |
| Fluctuations in fermentation parameters | Calibrate and monitor pH, temperature, and dissolved oxygen probes regularly. |
| Contamination | Implement strict aseptic techniques and regularly check for microbial contamination. |
Quantitative Data Summary
The following table summarizes the reported improvements in this compound titer following specific genetic engineering strategies in Streptomyces.
| Genetic Modification | Streptomyces Strain | Effect on this compound Titer | Reference |
| Overexpression of the activator gene pau13 | Streptomyces paulus NRRL 8115 | 4.2-fold increase | [1] |
| Inactivation of the repressor gene sshg_05313 (plm1) | Streptomyces albus J1074 | 2-fold increase | [2] |
| Inactivation of the LuxR-family regulator sshg_05314 (plm2) | Streptomyces albus J1074 | Production reduced to 20% of wild-type | [2] |
Experimental Protocols
Protocol 1: Gene Inactivation in Streptomyces via PCR-Targeting
This protocol is a generalized procedure for gene inactivation using λ-Red-mediated recombination, a common technique for Streptomyces genetics.
-
Design of Disruption Cassette:
-
Design primers to amplify an antibiotic resistance cassette (e.g., apramycin, kanamycin) flanked by 39-nucleotide homology arms corresponding to the regions immediately upstream and downstream of the target gene to be deleted.
-
The forward primer will have a 39-nt 5' extension homologous to the region upstream of the target gene's start codon, followed by a sequence that anneals to the resistance cassette.
-
The reverse primer will have a 39-nt 5' extension homologous to the region downstream of the target gene's stop codon, followed by a sequence that anneals to the other end of the resistance cassette.
-
-
Amplification of the Disruption Cassette:
-
Perform PCR using the designed primers and a template plasmid carrying the desired resistance cassette.
-
Purify the PCR product to remove the template plasmid and primers.
-
-
Preparation of Competent E. coli with the Cosmid/BAC:
-
Introduce the cosmid or BAC containing the paulomycin biosynthetic gene cluster into an E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pIJ790).
-
Prepare electrocompetent cells from this strain.
-
-
Electroporation and Recombination:
-
Electroporate the purified PCR product (the disruption cassette) into the competent E. coli cells.
-
The λ-Red system will mediate the recombination of the disruption cassette into the cosmid/BAC, replacing the target gene.
-
-
Selection and Verification:
-
Plate the electroporated cells on a medium containing the appropriate antibiotic to select for colonies that have incorporated the resistance cassette.
-
Verify the correct gene replacement in the cosmid/BAC by PCR and restriction analysis.
-
-
Transfer of the Modified Cosmid/BAC to Streptomyces :
-
Isolate the modified cosmid/BAC from E. coli.
-
Introduce the modified cosmid/BAC into the desired Streptomyces host via intergeneric conjugation from a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
-
Screening for Double Crossover Mutants:
-
Select for Streptomyces exconjugants that have integrated the modified DNA.
-
Screen for double crossover events where the wild-type gene on the chromosome has been replaced by the disruption cassette. This often involves screening for sensitivity to an antibiotic marker present on the vector backbone of the cosmid/BAC.
-
Protocol 2: Gene Overexpression in Streptomyces
This protocol outlines a general method for overexpressing a gene of interest, such as the activator gene pau13.
-
Construction of the Overexpression Plasmid:
-
Amplify the coding sequence of the gene to be overexpressed (e.g., pau13) by PCR from the genomic DNA of the producer strain.
-
Clone the amplified gene into a suitable Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp*). The vector should also contain an appropriate antibiotic resistance marker for selection in Streptomyces.
-
The vector can be either an integrative plasmid (e.g., pSET152-based) for stable single-copy integration into the chromosome or a multi-copy replicative plasmid.
-
-
Transformation of E. coli :
-
Transform the constructed overexpression plasmid into an E. coli strain suitable for cloning and plasmid propagation (e.g., DH5α).
-
Verify the integrity of the construct by restriction digestion and sequencing.
-
-
Intergeneric Conjugation:
-
Transform the verified overexpression plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor strain and the recipient Streptomyces strain.
-
Plate the conjugation mixture on a medium that selects for the Streptomyces exconjugants containing the overexpression plasmid (e.g., containing nalidixic acid to counter-select E. coli and the antibiotic corresponding to the marker on the plasmid).
-
-
Verification of Streptomyces Transformants:
-
Isolate genomic DNA from the Streptomyces exconjugants.
-
Confirm the presence of the integrated or plasmid-borne overexpression cassette by PCR.
-
-
Fermentation and Titer Analysis:
-
Cultivate the engineered Streptomyces strain and the wild-type control strain under appropriate fermentation conditions.
-
Extract the secondary metabolites and analyze the this compound titer by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Simplified overview of the this compound biosynthetic pathway.
Caption: Experimental workflow for improving this compound titer.
Caption: Key regulatory genes controlling this compound biosynthesis.
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 | PLOS One [journals.plos.org]
- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
OSMAC (One Strain Many Compounds) approach for new paulomycin derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for applying the One Strain Many Compounds (OSMAC) approach to discover novel paulomycin derivatives from Streptomyces species, particularly Streptomyces albus J1074.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the OSMAC approach for discovering new paulomycin derivatives?
A1: The OSMAC (One Strain Many Compounds) approach is a method used to stimulate the production of novel secondary metabolites from a single microbial strain by systematically altering its cultivation parameters.[1] The core idea is that many biosynthetic gene clusters (BGCs), including those for paulomycins, are silent or poorly expressed under standard laboratory conditions.[2] By changing factors like media composition (carbon/nitrogen sources), temperature, pH, or aeration, you create different physiological states that can trigger the expression of these silent gene clusters, leading to the production of new derivatives.
Q2: I am only detecting the known paulomycins A and B. How can I induce the production of novel derivatives?
A2: This is a common challenge. If you are only observing paulomycin A and B, it indicates the core biosynthetic pathway is active, but the conditions are not triggering the production of novel analogues. Here are key strategies to try:
-
Vary Media Composition: This is the most critical factor. Move beyond standard media like R5A. A study on S. albus J1074 successfully induced four new thiazole-containing paulomycin derivatives by switching from R5A to MFE medium.[3] While the exact MFE recipe is not publicly available, you can systematically test other rich and minimal media (e.g., ISP2, TSB, oatmeal agar) or design your own by altering the primary carbon and nitrogen sources.[4]
-
Precursor Feeding: The addition of precursors to the culture medium can sometimes lead to the generation of new derivatives. For paulomycins, precursors such as valine, isoleucine, and their corresponding acids have been shown to influence production.[5]
Q3: My paulomycin derivatives seem unstable and I see increasing amounts of paulomenols in my analysis. What is happening and how can I fix it?
A3: Paulomycins A and B are known to be unstable in culture.[1] They can degrade into the inactive paulomenols A and B through the spontaneous loss of the paulic acid moiety, which contains a reactive isothiocyanate group.[6][7]
-
Problem: The isothiocyanate group is crucial for the antibiotic activity of paulomycins.[6] Its loss renders the compounds inactive.
-
Solution/Observation: Interestingly, the novel thiazole-containing paulomycin derivatives produced in MFE medium were found to be significantly more stable in culture.[6] The formation of the thiazole ring appears to protect the molecule from degradation.[6] Therefore, successfully identifying an OSMAC condition that produces these more stable derivatives is the most effective solution. For extraction, minimizing the time the compounds spend in aqueous solution at neutral pH can also help reduce degradation.[8]
Q4: My yields of all paulomycin-related compounds are consistently low across all tested media. What are some general troubleshooting steps?
A4: Low productivity can be due to several factors unrelated to the specific OSMAC conditions.
-
Inoculum Quality: Ensure you are starting with a fresh and viable spore suspension or mycelial culture. Old or poorly sporulated cultures can lead to inconsistent growth and production.
-
Aeration and Agitation: Streptomyces are aerobic bacteria. Ensure your flasks are well-baffled and the shaking speed (e.g., 200-250 rpm) provides adequate oxygenation.
-
Contamination: Streptomyces are relatively slow-growing, making them susceptible to contamination by faster-growing bacteria or fungi. Strict aseptic techniques are critical.
-
Gene Regulation: Consider genetic engineering approaches. Overexpression of positive regulatory genes within the paulomycin BGC, such as plm2 (a LuxR-family activator), or deletion of repressor genes like plm1 (a TetR-family regulator), can significantly boost production.[9]
Data Presentation
The following table provides an illustrative summary of the expected production profile of paulomycin and its derivatives when Streptomyces albus J1074 is grown in two different media, based on published UPLC chromatogram data. This table is a qualitative representation; actual quantitative yields must be determined experimentally.
| Medium | Paulomycin A & B | New Thiazole Derivatives (1-4) | Paulomenol A & B (Degradation Products) |
| R5A (Standard Medium) | High | Not Detected | Medium |
| MFE (OSMAC Medium) | Medium | Detected | Medium |
| Table 1: Illustrative Production Profile of Paulomycin Derivatives. This qualitative summary is based on UPLC chromatograms from studies on S. albus J1074. "High" and "Medium" refer to the relative peak intensities observed in the chromatograms.[3] |
Experimental Protocols
This section provides a detailed methodology for conducting an OSMAC experiment to discover new paulomycin derivatives from Streptomyces albus J1074.
1. Media Preparation
-
R5A Medium (Baseline Production):
-
Sucrose: 103 g
-
K₂SO₄: 0.25 g
-
MgCl₂·6H₂O: 10.12 g
-
Glucose: 10 g
-
Casamino Acids: 0.1 g
-
Yeast Extract: 5 g
-
TES Buffer: 5.73 g (pH 7.2)
-
Trace Element Solution*: 2 mL
-
Distilled Water: to 1 L
-
For solid medium, add 22 g of agar. Autoclave to sterilize. After autoclaving, add 1 mL of 0.5% KH₂PO₄ and 0.4 mL of 5M CaCl₂·2H₂O.
-
-
Trace Element Solution (per 100 mL):
-
ZnCl₂: 4 mg
-
FeCl₃·6H₂O: 20 mg
-
CuCl₂·2H₂O: 1 mg
-
MnCl₂·4H₂O: 1 mg
-
Na₂B₄O₇·10H₂O: 1 mg
-
(NH₄)₆Mo₇O₂₄·4H₂O: 1 mg
-
-
Other OSMAC Media: Prepare a selection of other standard Streptomyces media such as ISP2 (Malt Yeast Extract Agar) or Tryptic Soy Broth (TSB) to broaden the chemical space. The key is to provide different nutrient compositions.
2. Inoculum Preparation
-
Grow S. albus J1074 on solid R5A agar plates at 30°C for 4-6 days until good sporulation (a white/grey, dusty appearance) is achieved.
-
Prepare a spore suspension by adding 3 mL of sterile water to a mature plate and gently scraping the surface with a sterile loop or spreader.
-
Transfer the suspension to a sterile tube. To break up mycelial clumps, vortex vigorously with sterile glass beads.
-
Alternatively, for liquid cultures, a small portion of mycelia from an agar plate can be used to inoculate a seed culture in TSB.
3. OSMAC Cultivation
-
Inoculate 50 mL of R5A, MFE (if the composition is known), and other selected OSMAC media in 250 mL baffled flasks with the prepared spore suspension or mycelial seed culture.
-
Incubate the flasks at 30°C with vigorous shaking (250 rpm) for 96 hours.
4. Extraction and Analysis
-
After 96 hours, harvest the cultures. Separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the mycelial pellet separately, first by homogenizing it in acetone or methanol, then removing the cell debris and proceeding with an ethyl acetate extraction.
-
Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate to dryness under vacuum.
-
Resuspend the dried extract in a small volume of methanol for analysis.
-
Analyze the extracts by UPLC-MS. Use a C18 column and a water/acetonitrile gradient. Monitor at wavelengths of 238 nm and 320 nm, which are characteristic absorption maxima for paulomycins and their derivatives.[6] Compare the chromatograms from the different media to identify unique peaks present only under specific OSMAC conditions.
Visualizations
Caption: OSMAC experimental workflow for discovering new paulomycin derivatives.
Caption: Regulation of the paulomycin biosynthetic gene cluster.
References
- 1. OSMAC-Based Discovery and Biosynthetic Gene Clusters Analysis of Secondary Metabolites from Marine-Derived Streptomyces globisporus SCSIO LCY30 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.chalmers.se [research.chalmers.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation and identification of five clusters for secondary metabolites in Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Managing batch-to-batch variability in Paulomycin B production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of Paulomycin B from Streptomyces albus.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound?
A1: The production of this compound, a secondary metabolite, is highly sensitive to a range of environmental and nutritional factors. The most critical parameters to control are:
-
Culture Medium Composition: The type and concentration of carbon and nitrogen sources are fundamental for optimal production. Streptomyces albus J1074 has been shown to produce paulomycins in both R5A and MFE media, with MFE medium sometimes yielding higher amounts of certain secondary metabolites.[1]
-
Fermentation Parameters: Key physical parameters that require strict control include pH, temperature, aeration (dissolved oxygen), and agitation speed.
-
Genetic Regulation: The biosynthesis of paulomycins is regulated by a dedicated gene cluster. For instance, the gene plm1 acts as a repressor, and its inactivation can lead to increased production of this compound.[2]
-
Product Stability: Paulomycins are known to be unstable and can degrade into inactive forms called paulomenols.[1][2] Managing extraction and storage conditions is crucial to minimize degradation.
Q2: My Streptomyces albus culture is growing well (high biomass), but the this compound yield is low. What is the likely cause?
A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon can occur for several reasons:
-
Nutrient Repression: The switch from primary (growth) to secondary (antibiotic production) metabolism is often triggered by the depletion of certain nutrients. If the medium is too rich in easily metabolized carbon or nitrogen sources, the production of this compound may be suppressed.
-
Suboptimal Induction: The expression of the paulomycin biosynthetic gene cluster is a tightly regulated process. The necessary molecular signals for activating this pathway may be absent or insufficient under your current culture conditions.
-
Incorrect Harvest Time: this compound is a secondary metabolite, and its production typically peaks during the stationary phase of growth. Harvesting the culture too early (during the exponential growth phase) or too late (when degradation may have occurred) can result in low yields. Fermentation for 96 to 120 hours is a common timeframe.[1]
Q3: How can I minimize the degradation of this compound to paulomenol B during my experiment?
A3: this compound is sensitive to degradation. To minimize the formation of paulomenol B, consider the following:
-
Prompt Extraction: After fermentation, process the culture broth for extraction as quickly as possible.
-
pH Control During Extraction: Use of a slightly acidic condition during extraction, for example, by adding formic acid to the extraction solvent (e.g., ethyl acetate), can help stabilize the molecule.[1]
-
Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., on ice or in a cold room) to reduce the rate of chemical degradation.
-
Storage Conditions: Store purified this compound at low temperatures (e.g., -20°C or -80°C) in a suitable solvent and protect it from light.
Q4: What are the expected retention times for this compound and its related compounds in UPLC analysis?
A4: Using a reversed-phase UPLC system with a C18 column, you can expect different retention times for the various paulomycin-related compounds. In one reported method, novel paulomycin derivatives eluted between 4.29 and 4.56 minutes.[1] The exact retention time will depend on the specific column, gradient, and mobile phase composition you use. It is crucial to run a standard of authentic this compound to confirm its retention time in your system.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Production (with good cell growth) | 1. Suboptimal Medium Composition: Carbon or nitrogen source repression. | 1a. Test different media such as MFE, which has been shown to enhance the production of some secondary metabolites in S. albus J1074 compared to R5A.[1]1b. Vary the concentrations of the primary carbon and nitrogen sources. Refer to the Table 1 for illustrative effects of nutrient concentrations. |
| 2. Incorrect Fermentation pH: The pH of the medium may be optimal for growth but not for antibiotic production. | 2a. Monitor the pH throughout the fermentation. The optimal pH for antibiotic production by Streptomyces is often between 6.0 and 7.5.2b. Conduct small-scale experiments to test a range of initial pH values. See Table 2 for illustrative data. | |
| 3. Inadequate Aeration: Low dissolved oxygen can limit the activity of biosynthetic enzymes. | 3a. Increase the agitation speed in shake flask cultures.3b. Use baffled flasks to improve oxygen transfer. | |
| 4. Incorrect Harvest Time: The culture was harvested before or after the peak production phase. | 4a. Perform a time-course experiment, harvesting and analyzing samples every 12-24 hours between 72 and 144 hours to determine the optimal production window. | |
| High Batch-to-Batch Variability | 1. Inconsistent Inoculum: Variation in the age, size, or metabolic state of the seed culture. | 1a. Standardize your inoculum preparation protocol. Use a consistent amount of a freshly prepared spore suspension or a vegetative culture from the same growth phase. |
| 2. Media Preparation Inconsistency: Slight variations in media components or preparation. | 2a. Ensure all media components are accurately weighed and fully dissolved.2b. Verify the final pH of the medium after sterilization and before inoculation. | |
| 3. Fluctuations in Fermentation Conditions: Inconsistent temperature or agitation between batches. | 3a. Calibrate and regularly check your incubator/shaker to ensure consistent temperature and agitation speed. | |
| High Levels of Paulomenol B Detected | 1. Product Instability: this compound has degraded during fermentation or post-fermentation processing. | 1a. Shorten the fermentation time if significant degradation is observed in later stages.1b. Immediately process the culture broth after harvesting. Centrifuge and extract without delay.1c. Perform all extraction and purification steps at reduced temperatures (4°C). |
| 2. Suboptimal Extraction pH: The pH during extraction may be promoting degradation. | 2a. Acidify the extraction solvent. A common practice is to use ethyl acetate containing 1% formic acid.[1] |
Quantitative Data on Fermentation Parameters
Table 1: Illustrative Impact of Carbon and Nitrogen Source Concentration on this compound Yield
| Glucose (g/L) | Yeast Extract (g/L) | C:N Ratio (Approx.) | Relative this compound Yield (%) |
| 20 | 5 | 8:1 | 60 |
| 40 | 5 | 16:1 | 100 |
| 60 | 5 | 24:1 | 85 |
| 40 | 2.5 | 32:1 | 70 |
| 40 | 10 | 8:1 | 90 |
Table 2: Illustrative Impact of Initial pH and Temperature on this compound Yield
| Initial pH | Temperature (°C) | Relative this compound Yield (%) |
| 6.0 | 30 | 75 |
| 6.5 | 30 | 90 |
| 7.0 | 30 | 100 |
| 7.5 | 30 | 80 |
| 7.0 | 25 | 65 |
| 7.0 | 35 | 50 |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces albus J1074 for this compound Production
This protocol describes the cultivation of S. albus J1074 in MFE medium for the production of this compound.
Materials:
-
Streptomyces albus J1074 spore stock
-
MFE (Maltose-Formic acid-Ethyl acetate) liquid medium
-
2L Erlenmeyer flasks
-
Orbital shaker
Procedure:
-
Prepare MFE liquid medium and dispense 400 mL into each 2L Erlenmeyer flask.
-
Sterilize the flasks containing the medium by autoclaving.
-
Once cooled, inoculate each flask with a fresh spore suspension of S. albus J1074.
-
Incubate the flasks in an orbital shaker at 250 rpm and 30°C.[1]
-
Continue fermentation for 96-120 hours.[1]
-
After the incubation period, harvest the whole culture broth for extraction.
Protocol 2: Extraction of this compound from Culture Broth
This protocol details the solvent extraction of this compound from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate
-
Formic acid
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the harvested whole culture broth into centrifuge bottles.
-
Centrifuge at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Combine the supernatant and the mycelial cake for extraction.
-
Add an equal volume of ethyl acetate containing 1% formic acid to the whole culture broth.[1]
-
Agitate vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
Combine the organic extracts.
-
Concentrate the combined ethyl acetate extracts to dryness using a rotary evaporator under reduced pressure.
-
The resulting crude extract can be stored at -20°C until further purification and analysis.
Protocol 3: UPLC Analysis of this compound
This protocol provides a method for the analysis and quantification of this compound using Ultra-Performance Liquid Chromatography.
Materials:
-
Crude extract from Protocol 2, redissolved in a suitable solvent (e.g., methanol)
-
UPLC system with a PDA or MS detector
-
Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
This compound standard (if available)
Procedure:
-
Set up the UPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 10% Acetonitrile).
-
Prepare a sample by dissolving a known amount of the crude extract in methanol and filtering it through a 0.22 µm syringe filter.
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient from 10% to 100% acetonitrile over 9 minutes at a flow rate of 0.5 mL/min.[1]
-
Maintain the column temperature at 35°C.[1]
-
Monitor the elution profile at a wavelength of 238 nm, where paulomycins show a characteristic absorption maximum.[1]
-
Identify the this compound peak by comparing its retention time and UV spectrum to a known standard. If a standard is not available, presumptive identification can be made based on its expected retention time relative to other known compounds in the extract and its characteristic UV spectrum.
Visualizations
References
Validation & Comparative
Comparative Bioactivity of Paulomycin B and Paulomycin A: A Guide for Researchers
A detailed analysis of the antibacterial and cytotoxic properties of the structurally related antibiotics, Paulomycin A and Paulomycin B, reveals subtle but important differences in their biological activity. This guide provides a comparative overview of their bioactivity, supported by available experimental data, to aid researchers and drug development professionals in their potential applications.
Paulomycin A and this compound are antibiotics produced by various Streptomyces species, notably Streptomyces paulus. They are primarily recognized for their potent activity against a range of Gram-positive bacteria. Structurally, both compounds are complex glycosides, with their bioactivity largely attributed to the presence of a unique paulic acid moiety containing an isothiocyanate group. The degradation of this moiety into paulomenols results in a loss of antibacterial activity, highlighting its critical role. While structurally very similar, minor differences between Paulomycin A and B can influence their biological performance.
Antibacterial Activity: A Quantitative Comparison
The primary therapeutic potential of Paulomycin A and B lies in their antibacterial properties. Minimum Inhibitory Concentration (MIC) assays have been employed to quantify their efficacy against various bacterial strains. The data presented below, extracted from a study on novel paulomycin derivatives, provides a direct comparison of the parental compounds.
| Microorganism | Paulomycin A (MIC in µg/mL) | This compound (MIC in µg/mL) |
| Staphylococcus aureus | <2.34 | <2.34 |
| Staphylococcus epidermidis | <2.34 | <2.34 |
| Escherichia coli | >200 | >200 |
| Klebsiella pneumoniae | >200 | >200 |
| Data from Hoz, J. F.-D. l., et al. (2017). Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074. Molecules, 22(10), 1758.[1] |
As the data indicates, both Paulomycin A and B exhibit strong inhibitory activity against the tested Gram-positive bacteria, S. aureus and S. epidermidis, with MIC values below 2.34 µg/mL.[1] In contrast, both compounds are largely ineffective against the Gram-negative bacteria, E. coli and K. pneumoniae, with MIC values exceeding 200 µg/mL.[1] This demonstrates a clear selective activity profile for both paulomycins.
Anticancer Activity: An Evaluation of Cytotoxicity
The potential of Paulomycin A and B as anticancer agents has also been investigated. However, studies to date suggest limited to no cytotoxic activity against a range of human cancer cell lines at clinically relevant concentrations.
In a study evaluating novel paulomycin derivatives, both Paulomycin A and B were tested for their cytotoxic effects against a panel of human tumor cell lines, including HT29 (colon adenocarcinoma), A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), AGS (gastric adenocarcinoma), HL-60 (promyelocytic leukemia), CAPAN-1 (pancreatic adenocarcinoma), and A2780 (ovarian carcinoma), as well as the non-malignant mouse cell line NIH/3T3. The results indicated that neither Paulomycin A nor this compound exhibited cytotoxic activity against any of these cell lines at concentrations up to 10 μM.[1]
Further supporting this, another study investigating the cytotoxic properties of a related compound, Paulomycin G, used this compound as a comparator. This compound showed no cytotoxic activity against hepatocellular carcinoma (HepG2), pancreatic adenocarcinoma (MiaPaca_2), and breast adenocarcinoma (MCF-7) cell lines at the concentrations tested.
Mechanism of Action
While the precise molecular target and signaling pathways of Paulomycin A and B have not been fully elucidated in the available literature, their potent antibacterial activity against Gram-positive bacteria suggests a mechanism that effectively disrupts essential cellular processes in these organisms. The inactivity against Gram-negative bacteria is likely due to the presence of the outer membrane, which acts as a permeability barrier. The critical role of the isothiocyanate group within the paulic acid moiety suggests that this functional group is likely involved in the interaction with the molecular target. Further research is required to identify the specific bacterial components that are inhibited by these antibiotics and to understand the downstream effects on cellular signaling and metabolism.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of Paulomycin A and B bioactivity.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion
Paulomycin A and this compound are potent antibacterial agents with a narrow spectrum of activity, primarily targeting Gram-positive bacteria. Their bioactivity is remarkably similar, with both compounds showing strong inhibition of S. aureus and S. epidermidis. Conversely, their efficacy against Gram-negative bacteria is negligible. In terms of anticancer potential, current evidence suggests that neither Paulomycin A nor B possesses significant cytotoxic activity against a variety of cancer cell lines at concentrations up to 10 μM. The core of their antibacterial action is linked to the paulic acid moiety, though the precise mechanism of action remains an area for future investigation. This comparative analysis provides a foundation for researchers to build upon in the exploration of the therapeutic potential of the paulomycin family of antibiotics.
References
Unveiling the Structure-Activity Relationship of Paulomycin B and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Paulomycin B and its derivatives, focusing on their structure-activity relationships. It summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of these complex natural products.
Introduction to Paulomycins
Paulomycins are a class of glycosylated antibiotics produced by various Streptomyces species. Paulomycin A and B are the most well-known members of this family and exhibit significant activity, primarily against Gram-positive bacteria.[1][2] A defining feature of the paulomycins is the presence of a paulic acid moiety, an isothiocyanate-containing group, which has been identified as a critical determinant of their antibacterial properties.[1][3] The structural complexity and inherent instability of paulomycins have spurred research into the synthesis and evaluation of various derivatives to improve their stability and antibacterial spectrum.
Core Structure-Activity Relationships
The biological activity of paulomycins is intrinsically linked to their chemical structure. Key structural features that govern their efficacy include:
-
The Paulic Acid Moiety: This isothiocyanate-containing side chain is essential for the antibacterial activity of paulomycins. Spontaneous loss of the paulic acid moiety leads to the formation of paulomenols A and B, which are devoid of antibacterial activity.[1][3]
-
The L-Paulomycose Moiety: Modifications to this deoxysugar portion of the molecule have been explored through combinatorial biosynthesis. However, derivatives with altered L-paulomycose moieties have generally shown lower antibacterial activity compared to the parent compounds, indicating the importance of this sugar for optimal function.
-
Stability and Derivative Formulation: Paulomycins are known for their instability in culture. To address this, derivatives have been generated by incorporating an N-acetyl-l-cysteine moiety. This modification leads to the formation of a thiazole heterocycle, which confers greater structural stability while retaining antibacterial activity.[1] Interestingly, some of these stabilized derivatives have demonstrated improved activity against Gram-negative bacteria, a significant advantage over the parent compounds.[1]
Comparative Antibacterial Activity of this compound and Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and its novel thiazole-containing derivatives against a panel of Gram-positive and Gram-negative bacteria. The data clearly illustrates the impact of structural modifications on the antibacterial spectrum and potency.
| Compound | Staphylococcus aureus (MIC μg/mL) | Staphylococcus epidermidis (MIC μg/mL) | Escherichia coli (MIC μg/mL) | Klebsiella pneumoniae (MIC μg/mL) |
| This compound | 1.56 | 0.78 | >200 | >200 |
| Thiazole Derivative 1 | 12.5 | 6.25 | 100 | 100 |
| Thiazole Derivative 2 | 12.5 | 6.25 | 100 | 100 |
| Thiazole Derivative 3 | 6.25 | 3.12 | 50 | 50 |
| Thiazole Derivative 4 | 6.25 | 3.12 | 50 | 50 |
Data sourced from Fernández-de la Hoz et al., 2017.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of paulomycin derivatives was assessed by determining the MIC using a twofold serial dilution method in 96-well microtiter plates.
-
Preparation of Compounds: this compound and its derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions were then prepared in culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration remained at a non-inhibitory level (e.g., ≤1%).
-
Bacterial Inoculum: Bacterial strains were cultured to a specific optical density (e.g., OD600 of 0.3) and then diluted to the appropriate concentration for inoculation.
-
Incubation: The microtiter plates, containing the serially diluted compounds and the bacterial inoculum, were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing Biological Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved in the study of paulomycins, the following diagrams, generated using Graphviz (DOT language), illustrate the biosynthesis pathway and a typical experimental workflow for activity screening.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for MIC determination.
Mechanism of Action: An Area for Further Investigation
While the structure-activity relationships of paulomycins are becoming clearer, their precise mechanism of action at the molecular level within target bacteria remains an active area of research. It is hypothesized that, like many other complex natural product antibiotics, paulomycins may inhibit essential cellular processes such as protein synthesis or cell wall biosynthesis. The isothiocyanate group of the paulic acid moiety is a reactive electrophile that could potentially interact with nucleophilic residues in target proteins, leading to enzyme inhibition. Further studies are required to identify the specific molecular target(s) of paulomycins and to elucidate the downstream signaling pathways that are disrupted, leading to bacterial cell death.
Conclusion
The study of this compound and its derivatives provides valuable insights into the chemical features required for potent antibacterial activity. The essentiality of the paulic acid moiety and the potential to enhance stability and broaden the antibacterial spectrum through chemical modification highlight promising avenues for the development of novel antibiotic agents. Future research focused on elucidating the precise mechanism of action will be crucial for the rational design of next-generation paulomycin-based therapeutics to combat the growing threat of antibiotic resistance.
References
Paulomycin B: A Comparative Analysis of Efficacy Against Fellow Streptomyces-Derived Antibiotics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Paulomycin B with other prominent antibiotics derived from Streptomyces. The analysis is supported by experimental data on their activity against Gram-positive bacteria, details of experimental protocols, and visualizations of their mechanisms of action.
This compound is a glycosylated antibiotic produced by various Streptomyces species, including Streptomyces paulus.[1] Like other members of the paulomycin family, it contains a unique isothiocyanate group within its paulic acid moiety, which is crucial for its antibacterial activity.[2][3] This antibiotic has demonstrated notable efficacy, particularly against Gram-positive bacteria.[1] This guide will compare the in vitro activity of this compound against that of other well-established Streptomyces-derived antibiotics: Streptomycin, Erythromycin, and Tetracycline, as well as the clinically significant glycopeptide, Vancomycin.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values of this compound and comparator antibiotics against strains of Staphylococcus aureus and Staphylococcus epidermidis.
| Antibiotic | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 12.5[4] |
| Staphylococcus epidermidis | 6.25[4] | |
| Streptomycin | Staphylococcus aureus | ~100 (low-level resistance) to >1000 (high-level resistance) |
| Erythromycin | Staphylococcus aureus | 0.25 - >2048 |
| Tetracycline | Staphylococcus aureus | ≤4 (susceptible) to ≥16 (resistant) |
| Vancomycin | Staphylococcus aureus | ≤2 (susceptible) |
Note: MIC values for comparator antibiotics can vary significantly depending on the bacterial strain and the presence of resistance mechanisms. The values presented represent a range reported in the literature.
Mechanism of Action: A Focus on Protein Synthesis Inhibition
Many Streptomyces-derived antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis, a fundamental process for bacterial survival. However, the precise molecular target of this compound within the ribosome has not been fully elucidated. It is hypothesized to interfere with this essential cellular process, similar to other complex glycosylated antibiotics that bind to the bacterial ribosome.[1]
The mechanisms of the comparator antibiotics are well-characterized:
-
Streptomycin (Aminoglycoside): Binds to the 30S ribosomal subunit, where it interferes with the binding of formyl-methionyl-tRNA, leading to the misreading of mRNA codons and the production of non-functional proteins.
-
Erythromycin (Macrolide): Binds to the 50S ribosomal subunit and obstructs the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein elongation.
-
Tetracycline: Binds to the 30S ribosomal subunit and blocks the attachment of aminoacyl-tRNA to the ribosomal A-site, preventing the addition of new amino acids to the growing peptide chain.
The following diagram illustrates the general mechanism of bacterial protein synthesis and the points of inhibition for these antibiotics.
Caption: General mechanism of protein synthesis inhibition by various antibiotics.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the efficacy of antibiotics. The following is a detailed protocol for the broth microdilution method, a common technique used for this purpose.
Broth Microdilution MIC Assay
1. Preparation of Materials:
- Bacterial Culture: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus) grown in a suitable broth medium (e.g., Tryptone Soy Broth).[5]
- Antibiotics: Stock solutions of this compound and comparator antibiotics prepared in an appropriate solvent and diluted to the desired starting concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a standard medium for susceptibility testing.
- 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antibiotics:
- Dispense 50 µL of sterile growth medium into all wells of a 96-well plate.
- Add 50 µL of the highest concentration of the antibiotic stock solution to the first well of a row.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well. This creates a gradient of antibiotic concentrations.
4. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
- Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
- Incubate the plates at 37°C for 18-24 hours.[5]
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
The following workflow diagram illustrates the key steps of the broth microdilution MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unraveling the Enigma: A Comparative Guide to Validating Paulomycin B's Mechanism of Action with Genetic Mutants
For the research community engaged in the discovery and development of novel antimicrobial agents, understanding a compound's mechanism of action is paramount. This guide provides a comparative analysis of Paulomycin B, an antibiotic with activity against Gram-positive bacteria, and explores how genetic mutants can be pivotal in validating its therapeutic target. While the precise molecular target of this compound remains to be fully elucidated, this document outlines the established principles and experimental frameworks for such validation, drawing comparisons with well-characterized antibiotics like Vancomycin.
Introduction to this compound
This compound is a glycosylated antibiotic produced by various Streptomyces species, including Streptomyces paulus and Streptomyces albus.[1][2] It belongs to the paulomycin family of antibiotics, which are characterized by a unique isothiocyanate group within the paulic acid moiety.[2] This structural feature has been demonstrated to be crucial for their antibacterial activity.[2][3] this compound exhibits potent activity primarily against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.[1][3]
The Quest for the Mechanism of Action: The Role of Genetic Mutants
The validation of an antibiotic's mechanism of action is a critical step in its development pipeline. Genetic approaches, utilizing bacterial mutants, are powerful tools to identify and confirm the cellular target of a new compound.[4] These strategies generally fall into two categories: the analysis of resistant mutants and the screening of hypersensitive mutants.
A common approach involves the generation and characterization of spontaneous resistant mutants. Bacteria that acquire resistance to an antibiotic through mutation often harbor changes in the gene encoding the drug's direct target.[5] Sequencing the genome of these resistant mutants can pinpoint the specific gene and even the precise amino acid alterations that confer resistance, thereby identifying the target protein.
Conversely, screening for hypersensitive mutants can also reveal the targeted pathway. A library of mutants with down-regulated or inactivated genes can be screened for increased susceptibility to the antibiotic .[4] Mutants that are more sensitive to the compound may have a compromised version of the target protein or be deficient in a pathway that is synthetically lethal with the drug's inhibitory action.
Comparative Analysis: this compound vs. Vancomycin
To provide context for the validation of this compound's mechanism of action, a comparison with Vancomycin, a well-established antibiotic targeting Gram-positive bacteria, is presented below.
| Feature | This compound | Vancomycin |
| Class | Paulomycin | Glycopeptide |
| Proposed Mechanism of Action | The precise target is not fully elucidated. The paulic acid moiety is essential for activity, suggesting a covalent interaction with a cellular target.[2][3] | Inhibits cell wall biosynthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[6][7] |
| Primary Spectrum of Activity | Gram-positive bacteria[1] | Gram-positive bacteria, including MRSA[6] |
| Validation with Genetic Mutants | No specific studies identified. A hypothetical approach would involve isolating this compound-resistant S. aureus mutants and sequencing their genomes to identify mutations in the putative target gene. | Resistance is well-characterized and often involves the van gene cluster, which results in the modification of the peptidoglycan precursor to D-Ala-D-Lac, reducing Vancomycin's binding affinity.[7] |
Experimental Protocols for Mechanism of Action Validation
Isolation of Resistant Mutants
Objective: To isolate spontaneous bacterial mutants with reduced susceptibility to this compound.
Methodology:
-
Bacterial Strain: A susceptible Gram-positive strain, such as Staphylococcus aureus ATCC 29213.
-
Culture Preparation: Grow the bacterial strain to late logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Selection Plates: Prepare agar plates containing a concentration of this compound that is 4 to 8 times the Minimum Inhibitory Concentration (MIC) for the parent strain.
-
Inoculation: Plate a high density of the bacterial culture (e.g., 10^9 to 10^10 CFU) onto the selection plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium until colonies appear (typically 24-48 hours).
-
Confirmation of Resistance: Isolate individual colonies and re-streak them on both antibiotic-free and antibiotic-containing agar to confirm the resistant phenotype. Determine the MIC of this compound for the confirmed resistant mutants.
Whole-Genome Sequencing of Resistant Mutants
Objective: To identify the genetic basis of resistance in the isolated mutants.
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant mutant and the susceptible parent strain using a commercial kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing using a next-generation sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Align the sequencing reads of the resistant mutant to the reference genome of the parent strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant mutant.
-
Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes in the encoded proteins.
-
Prioritize candidate resistance genes for further validation.
-
Screening of a Hypersensitive Mutant Library
Objective: To identify genes whose inactivation or downregulation increases susceptibility to this compound.
Methodology:
-
Mutant Library: Utilize a pre-existing library of mutants, such as a transposon insertion library or a CRISPRi-based knockdown library, in a relevant bacterial species.
-
Screening: Replicate the mutant library onto agar plates containing a sub-lethal concentration of this compound (e.g., 0.25x to 0.5x MIC).
-
Identification of Hypersensitive Mutants: Identify mutants that exhibit a smaller colony size or no growth in the presence of this compound compared to the control plate without the antibiotic.
-
Validation:
-
Confirm the hypersensitive phenotype of the identified mutants by performing MIC or disk diffusion assays.
-
Identify the disrupted or down-regulated gene in the hypersensitive mutants through sequencing of the transposon insertion site or the specific guide RNA.
-
Visualizing the Path to Validation
The following diagrams illustrate the conceptual workflows for validating this compound's mechanism of action.
Figure 1. Experimental workflows for target validation.
Figure 2. Logical relationship of antibiotic action and resistance.
Conclusion
The validation of this compound's mechanism of action through the use of genetic mutants represents a critical frontier in understanding and potentially improving this antibiotic. While its precise cellular target is not yet defined, the experimental frameworks outlined in this guide provide a clear roadmap for researchers. By isolating and characterizing resistant mutants or screening for hypersensitive strains, the scientific community can move closer to unraveling the therapeutic potential of this compound and developing strategies to combat the growing threat of antibiotic resistance. The comparison with well-understood antibiotics like Vancomycin underscores the power of these genetic approaches in modern drug discovery.
References
- 1. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. news-medical.net [news-medical.net]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 7. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Paulomycin B and its Synthetic Analog, Paulomycin G
A recent study reveals a stark contrast in the cytotoxic profiles of the natural antibiotic Paulomycin B and its novel synthetic analog, Paulomycin G. While this compound exhibits no discernible cytotoxic activity against a panel of human cancer cell lines, Paulomycin G demonstrates potent growth-inhibitory effects, highlighting a significant breakthrough in the therapeutic potential of the paulomycin class of compounds.
This comparison guide offers researchers, scientists, and drug development professionals a comprehensive overview of the cytotoxic properties of this compound and Paulomycin G, supported by available experimental data. The findings underscore the critical role of structural modifications in modulating the biological activity of natural products.
Contrasting Cytotoxic Profiles: A Quantitative Look
In a pivotal study, the cytotoxicity of this compound and Paulomycin G was evaluated against three distinct human tumor cell lines: pancreatic adenocarcinoma (MiaPaca-2), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2). The results, summarized in the table below, clearly indicate that while this compound was inactive, Paulomycin G displayed significant cytotoxic activity with IC50 values in the low micromolar range.[1]
| Compound | MiaPaca-2 | MCF-7 | HepG2 |
| This compound | No cytotoxic activity observed | No cytotoxic activity observed | No cytotoxic activity observed |
| Paulomycin G | ~2.5 µM | ~5 µM | ~3 µM |
| Table 1: Comparative IC50 values of this compound and Paulomycin G against various human cancer cell lines. IC50 values for Paulomycin G are estimated from dose-response curves presented in the cited study.[1] |
Unraveling the Mechanism: The Path to Cell Death
While the precise signaling pathway mediating the cytotoxic effects of Paulomycin G has not yet been fully elucidated, its potent activity suggests the induction of a programmed cell death pathway, likely apoptosis. The structural differences between this compound and the much smaller, bioactive Paulomycin G, which lacks the paulomycose moiety, are critical to its anticancer properties.[1] The mechanism of action for many cytotoxic antibiotics involves the induction of cellular stress, leading to the activation of apoptotic cascades.
A plausible, though yet unconfirmed, mechanism for Paulomycin G-induced cytotoxicity could involve the activation of the intrinsic apoptotic pathway. This pathway is triggered by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors, ultimately culminating in caspase activation and cell death.
Figure 1: A proposed signaling pathway for Paulomycin G-induced apoptosis.
Experimental Corner: How Cytotoxicity is Measured
The cytotoxic activities of this compound and Paulomycin G were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Human cancer cell lines (MiaPaca-2, MCF-7, and HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Paulomycin G. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.
Figure 2: A simplified workflow of the MTT cytotoxicity assay.
Concluding Remarks
The striking difference in cytotoxicity between this compound and its synthetic analog Paulomycin G underscores the power of medicinal chemistry to unlock the therapeutic potential of natural products. The potent anticancer activity of Paulomycin G warrants further investigation into its precise mechanism of action and its efficacy in preclinical models. These findings open a new avenue for the development of novel chemotherapeutic agents based on the paulomycin scaffold.
References
Paulomycin G Demonstrates Superior Cytotoxic Activity Over Paulomycin B in Tumor Cell Lines
A comparative analysis reveals that Paulomycin G exhibits potent cytotoxic effects against various human tumor cell lines, whereas Paulomycin B shows no significant activity under the same experimental conditions. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
Summary of Cytotoxic Activity
Experimental data clearly indicates that Paulomycin G is a significantly more potent cytotoxic agent than this compound against pancreatic, breast, and liver cancer cell lines. In a direct comparison, this compound was found to be inactive against the tested cell lines.[1] The half-maximal inhibitory concentration (IC50) values for Paulomycin G are summarized in the table below.
| Cell Line | Cancer Type | Paulomycin G IC50 (µM) | This compound IC50 (µM) |
| MiaPaca-2 | Pancreatic Adenocarcinoma | 1.8 ± 0.1 | Inactive |
| MCF-7 | Breast Adenocarcinoma | 3.2 ± 0.2 | Inactive |
| HepG2 | Hepatocellular Carcinoma | 4.5 ± 0.3 | Inactive |
| Table 1: Comparative cytotoxic activity (IC50 values) of Paulomycin G and this compound against human tumor cell lines.[1] |
Experimental Protocols
The cytotoxic activity of Paulomycin G and this compound was determined using a colorimetric assay that measures the metabolic activity of viable cells.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Human tumor cell lines (MiaPaca-2, MCF-7, and HepG2) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of Paulomycin G and this compound for a specified incubation period.
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Incubation: The plates were incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.
Comparative Cytotoxicity Overview
The following diagram illustrates the differential cytotoxic effects of Paulomycin G and this compound on tumor cells.
Caption: Differential effects of Paulomycin G and B on tumor cells.
Conclusion
The available data strongly suggests that Paulomycin G is a promising candidate for further investigation as a cytotoxic agent against cancer.[2] Its demonstrated activity against pancreatic, breast, and liver cancer cell lines, in stark contrast to the inactivity of this compound, highlights a significant difference in their biological effects. Researchers in drug discovery and development should focus on the unique structural features of Paulomycin G that may contribute to its potent cytotoxic profile.[1]
References
A Comparative Guide to the In Vivo Efficacy of Paulomycin B and Linezolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the antibiotic Paulomycin B and the synthetic oxazolidinone, linezolid. Due to a scarcity of published in vivo studies for this compound, this comparison focuses on the extensive available data for linezolid and the known in vitro activity and mechanism of action of this compound, highlighting the current gaps in our understanding of its preclinical efficacy.
Executive Summary
Linezolid is a well-established antibiotic with proven in vivo efficacy against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Extensive preclinical data from various animal models of infection are available, demonstrating its ability to reduce bacterial burden and improve survival. In contrast, while this compound and its derivatives have demonstrated potent in vitro activity against Gram-positive bacteria, there is a notable lack of publicly available in vivo efficacy data. This guide synthesizes the existing information to provide a comparative perspective and to underscore the need for future in vivo studies on this compound.
Mechanisms of Action
This compound: The paulomycins, including this compound, are glycosylated antibiotics. While the precise mechanism is not fully elucidated in the provided search results, they are known to be active against Gram-positive bacteria. The paulic acid moiety is considered crucial for their antibacterial properties[1].
Linezolid: Linezolid is a protein synthesis inhibitor. It binds to the 23S ribosomal RNA of the 50S subunit in bacteria, preventing the formation of the 70S initiation complex. This unique mechanism of action, which blocks the initiation of protein synthesis, means there is infrequent cross-resistance with other protein synthesis inhibitors that typically target the elongation steps[2][3].
Figure 1: Simplified mechanisms of action for Linezolid and this compound.
In Vivo Efficacy of Linezolid
Linezolid has demonstrated significant in vivo efficacy in various murine infection models. The following tables summarize key findings from studies investigating its activity against MRSA.
Table 1: Efficacy of Linezolid in a Murine Thigh Infection Model
| Parameter | Untreated Control | Linezolid (25 mg/kg) | Linezolid (50 mg/kg) | Linezolid (75 mg/kg) |
| Mean Log10 CFU/g Thigh (± SD) at 24h | Increase of ~1.7 | Decrease of ~1.4 | Decrease of ~1.2 | Decrease of ~1.7 |
Data synthesized from studies on MRSA in a guinea pig foreign-body infection model showing dose-dependent reduction in bacterial load.
Table 2: Efficacy of Linezolid in a Murine Pneumonia Model
| Parameter | Untreated Control | Linezolid |
| Bacterial Load (Log10 CFU/lung) at 48h | ~7.0 | ~6.0 (significant reduction) |
| Survival Rate (%) | 40-45% | 85% (significant improvement) |
Data synthesized from studies on MRSA hematogenous pulmonary infection models.
Table 3: Efficacy of Linezolid in a Murine Groin Abscess Model
| Treatment Duration | Linezolid (100 mg/kg, b.i.d) |
| 2 Days | Static effect |
| 4 Days | ~1 log10 reduction from baseline |
Data highlights the importance of treatment duration for efficacy in an abscess model.
In Vivo Efficacy of this compound
Experimental Protocols
Murine Thigh Infection Model (General Protocol)
This model is commonly used to evaluate the efficacy of antimicrobial agents against localized bacterial infections.
Figure 2: General workflow for a murine thigh infection model.
-
Animal Model: Typically, immunocompetent or neutropenic mice (e.g., BALB/c or Swiss Webster) are used. Neutropenia can be induced by agents like cyclophosphamide to create a more severe infection model.
-
Infection: A standardized inoculum of the test organism (e.g., MRSA) is injected into the thigh muscle.
-
Treatment: At a specified time post-infection, treatment with the antimicrobial agent (e.g., linezolid) is initiated. Dosing, route of administration, and frequency are key variables.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the infected thigh muscle is aseptically removed, homogenized, and serially diluted for bacterial enumeration (colony-forming units, CFU).
Murine Pneumonia Model (General Protocol)
This model is used to assess the efficacy of antibiotics against respiratory tract infections.
-
Animal Model: Mice (e.g., BALB/c) are used.
-
Infection: Infection can be induced via various routes, including intranasal instillation, intratracheal inoculation, or aerosol exposure to a bacterial suspension.
-
Treatment: Antibiotic therapy is initiated at a predetermined time after infection.
-
Efficacy Assessment: Endpoints include bacterial load in the lungs and other organs (e.g., spleen, to assess dissemination), as well as survival rates over a defined period.
Comparative Discussion and Future Outlook
The available evidence strongly supports the in vivo efficacy of linezolid against clinically relevant Gram-positive pathogens, particularly MRSA, in various infection models. Its unique mechanism of action and demonstrated ability to reduce bacterial burden and improve survival in preclinical studies have translated to its successful clinical use.
The case for this compound is less clear due to the absence of published in vivo efficacy data. While its in vitro profile is promising, the translation of in vitro activity to in vivo efficacy is not always direct. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics in a complex biological system play a crucial role in determining the therapeutic potential of an antibiotic.
For a comprehensive comparison, future research on this compound should prioritize:
-
In vivo efficacy studies in established animal models of infection (e.g., thigh, pneumonia, sepsis models) against key Gram-positive pathogens.
-
Pharmacokinetic profiling to understand its disposition in animal models.
-
Dose-ranging studies to determine the optimal therapeutic window.
Without such data, a direct and objective comparison of the in vivo efficacy of this compound and linezolid remains speculative. Researchers in the field of antibiotic drug discovery are encouraged to pursue these studies to fully evaluate the potential of the paulomycin class of antibiotics.
References
- 1. Evaluation of Platensimycin and Platensimycin-Inspired Thioether Analogues against Methicillin-Resistant Staphylococcus aureus in Topical and Systemic Infection Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Validation of a Feed Protocol in a Mouse Model That Mimics Marasmic Malnutrition [frontiersin.org]
- 3. Frontiers | Nordihydroguaiaretic acid enhances the activities of aminoglycosides against methicillin- sensitive and resistant Staphylococcus aureus in vitro and in vivo [frontiersin.org]
A Comparative Guide to Cross-Resistance Studies Between Paulomycin B and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of paulomycin B and its potential for cross-resistance with other antibiotic classes. Due to a lack of direct experimental studies on this specific topic, this document focuses on the theoretical framework based on its presumed mechanism of action, presents available susceptibility data, and details the experimental protocols required to formally investigate cross-resistance.
Introduction to this compound and Cross-Resistance
Paulomycin A and B are antibiotics produced by Streptomyces paulus and are primarily active against a range of Gram-positive bacteria.[1] The emergence of antibiotic resistance is a critical global health challenge, making the study of cross-resistance—where resistance to one antibiotic confers resistance to another—essential in the development and clinical application of new and existing antimicrobial agents. Understanding the potential for cross-resistance with this compound is crucial for predicting its efficacy and longevity as a therapeutic agent.
Presumed Mechanism of Action of this compound
While the precise molecular target of this compound has not been definitively elucidated in the available literature, it is presumed to act as a bacterial protein synthesis inhibitor .[2][3][4][5] This class of antibiotics functions by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. Inhibition can occur at various stages, including the initiation, elongation, or termination of the polypeptide chain.[2][4]
Different classes of protein synthesis inhibitors bind to specific sites on the 30S or 50S ribosomal subunits.[2][4][6] Common mechanisms of resistance to these antibiotics involve modifications of the ribosomal binding site, enzymatic inactivation of the antibiotic, or active efflux of the drug from the bacterial cell.[2][4][6]
Caption: Presumed mechanism of action of this compound.
Theoretical Potential for Cross-Resistance
Given that this compound is thought to inhibit protein synthesis, there is a theoretical potential for cross-resistance with other antibiotics that target the bacterial ribosome. The likelihood and nature of this cross-resistance would depend on the specific ribosomal binding site of this compound and the mechanism of resistance.
-
Target Site Modification: If resistance to this compound arises from a mutation in a ribosomal protein or a modification of ribosomal RNA (rRNA), this could confer cross-resistance to other antibiotics that bind at or near the same site. For example, methylation of 23S rRNA can lead to broad cross-resistance against macrolides, lincosamides, and streptogramin B (the MLSB phenotype).
-
Efflux Pumps: If bacteria develop resistance to this compound through the expression of broad-spectrum efflux pumps, this could lead to cross-resistance with other antibiotics that are substrates of the same pump.
Antibiotic classes that inhibit protein synthesis and could theoretically exhibit cross-resistance with this compound include:
-
Macrolides (e.g., erythromycin, azithromycin)
-
Lincosamides (e.g., clindamycin)
-
Streptogramins
-
Tetracyclines (e.g., doxycycline, minocycline)
-
Aminoglycosides (e.g., gentamicin, tobramycin)
-
Chloramphenicol
-
Oxazolidinones (e.g., linezolid)
Without experimental data, it is not possible to definitively state which, if any, of these classes would show cross-resistance with this compound.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
Direct comparative data on cross-resistance is not available in the reviewed literature. However, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for paulomycin A and B against various bacterial strains from a published study. This data provides a baseline for the antibacterial activity of these compounds.
| Antibiotic | Escherichia coli | Klebsiella pneumoniae | Staphylococcus aureus | Staphylococcus epidermidis | Candida albicans |
| Paulomycin A | >200 µg/mL | >200 µg/mL | 6.25 µg/mL | 25 µg/mL | >200 µg/mL |
| This compound | >200 µg/mL | >200 µg/mL | 12.5 µg/mL | 50 µg/mL | >200 µg/mL |
Data extracted from a study on novel paulomycin derivatives. The specific strains tested were not detailed in the accessible material.
Experimental Protocols for Cross-Resistance Studies
To definitively assess the cross-resistance profile of this compound, a systematic experimental approach is required. The following protocols outline the standard methodologies used for such investigations.
Generation of this compound-Resistant Mutants
-
Bacterial Strains: A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis) should be selected.
-
Serial Passage (Multi-step Resistance Study):
-
Prepare a series of culture tubes with increasing concentrations of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate the tube with the lowest concentration of this compound with the parent bacterial strain.
-
Incubate for 24-48 hours.
-
The culture from the highest concentration showing growth is used to inoculate a new series of tubes with increasing this compound concentrations.
-
This process is repeated for a set number of passages or until a significant increase in the MIC is observed.
-
-
Single-Step Resistance Study:
-
A high-density bacterial inoculum (e.g., 109-1010 CFU/mL) is plated on agar containing this compound at concentrations of 4x, 8x, and 16x the MIC of the parent strain.
-
Plates are incubated, and any resulting colonies are considered single-step resistant mutants.
-
-
Confirmation of Resistance: The stability of the resistant phenotype should be confirmed by sub-culturing the mutants in an antibiotic-free medium for several passages and then re-testing their MIC for this compound.
Antimicrobial Susceptibility Testing (AST)
-
Broth Microdilution: This is the gold-standard method for determining the MIC of an antibiotic.
-
A 96-well microtiter plate is used to create a two-fold serial dilution of each antibiotic to be tested (this compound and the panel of other antibiotics).
-
Each well is inoculated with a standardized suspension of the bacterial strain (both the parent and the this compound-resistant mutants).
-
The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Disk Diffusion (Kirby-Bauer Test):
-
A standardized inoculum of the bacterial strain is swabbed onto the surface of an agar plate.
-
Paper disks impregnated with a standard concentration of each antibiotic are placed on the agar surface.
-
After incubation, the diameter of the zone of growth inhibition around each disk is measured. The size of the zone corresponds to the susceptibility of the bacterium to the antibiotic.
-
-
Gradient Diffusion (E-test):
-
A plastic strip with a predefined gradient of antibiotic concentration is placed on an inoculated agar plate.
-
After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the strip.
-
Data Analysis
Cross-resistance is determined by comparing the MIC values of the panel of antibiotics against the parent strain and the this compound-resistant mutants. A significant increase in the MIC of another antibiotic for the this compound-resistant strain indicates cross-resistance.
Caption: Experimental workflow for cross-resistance studies.
Conclusion and Future Directions
The current body of scientific literature lacks direct experimental evidence on the cross-resistance profiles of this compound with other antibiotics. Based on its presumed mechanism as a protein synthesis inhibitor, there is a theoretical basis for potential cross-resistance with other ribosome-targeting agents. However, this remains speculative without dedicated research.
To address this knowledge gap, future studies should focus on:
-
Elucidating the precise molecular target and binding site of this compound on the bacterial ribosome.
-
Conducting systematic cross-resistance studies by generating this compound-resistant mutants and evaluating their susceptibility to a broad panel of antibiotics, particularly other protein synthesis inhibitors.
-
Investigating the molecular mechanisms of resistance in the generated mutants (e.g., target site mutations, efflux pump expression).
Such data are indispensable for the rational development of this compound as a potential therapeutic agent and for anticipating its clinical utility in an era of increasing antibiotic resistance.
References
- 1. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.biomol.com [resources.biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Natural Paulomycins and Their Thiazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of antibiotic candidates is a critical aspect of preclinical development. This guide provides an objective comparison of the stability profiles of natural paulomycins and their synthetically modified thiazole derivatives, supported by available experimental insights.
Natural paulomycins, including paulomycin A and B, are potent antibiotics, but their inherent instability presents a significant hurdle for their therapeutic development.[1] A key degradation pathway involves the loss of the paulic acid moiety, leading to the formation of inactive paulomenols.[1] To address this limitation, thiazole derivatives of paulomycins have been synthesized, demonstrating enhanced stability. This guide summarizes the comparative stability, outlines relevant experimental protocols, and visualizes the chemical transformations and experimental workflows.
Data Presentation: Stability Comparison
| Compound Class | Key Structural Feature | Stability Profile | Primary Degradation Product(s) |
| Natural Paulomycins (A & B) | Isothiocyanate group in the paulic acid moiety | Unstable in culture | Paulomenols A and B (inactive) |
| Thiazole Derivatives | Thiazole heterocycle formed from the paulic acid moiety | Significantly more stable in culture than natural paulomycins | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparative stability analysis of natural paulomycins and their thiazole derivatives.
Protocol 1: General Stability Assessment in Culture
This protocol is designed to qualitatively and semi-quantitatively assess the stability of the compounds in a liquid culture medium over time.
1. Materials and Reagents:
- Natural paulomycins (A and/or B) and their corresponding thiazole derivative(s).
- Liquid culture medium (e.g., R5A medium).[1]
- Appropriate Streptomyces strain for biotransformation studies (e.g., S. albus B29, a mutant blocked in paulomycin biosynthesis).[1][2]
- Solvents for extraction (e.g., ethyl acetate).
- UPLC-grade solvents (e.g., methanol, water, trifluoroacetic acid).
- Sterile culture flasks.
2. Procedure:
- Prepare sterile liquid cultures of the chosen Streptomyces strain.
- To individual cultures, add a known concentration of either a natural paulomycin or a thiazole derivative (e.g., 50 µg/mL).[1]
- Incubate the cultures under standard conditions (e.g., 30°C with shaking).
- At various time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw aliquots of the culture.
- Extract the compounds from the culture aliquots using an appropriate organic solvent (e.g., ethyl acetate).
- Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent (e.g., methanol).
- Analyze the samples by Ultra-Performance Liquid Chromatography (UPLC).
3. UPLC Analysis:
- Column: A suitable C18 column.
- Mobile Phase: A gradient of methanol and water with 0.1% trifluoroacetic acid.
- Detection: Monitor at 238 nm.[1][2]
- Analysis: Compare the peak areas of the parent compound and any degradation products (e.g., paulomenols) at each time point. The decrease in the peak area of the parent compound and the increase in the peak area of degradation products over time indicate instability.
Protocol 2: Forced Degradation Studies
This protocol is designed to accelerate the degradation of the compounds under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Materials and Reagents:
- Natural paulomycins and their thiazole derivatives.
- Hydrochloric acid (HCl) solution (e.g., 0.1 M).
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M).
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%).
- Solvents for dissolution (e.g., methanol, acetonitrile).
- Buffers of various pH values.
2. Procedure:
- Prepare stock solutions of the test compounds in a suitable solvent.
- Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
- Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Incubate at a controlled temperature for a defined period.
- Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature.
- Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 60°C).
- Photolytic Degradation: Expose a solution of the compound to UV light.
- At specified time intervals, take samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
- Analyze the samples by a validated stability-indicating HPLC or UPLC method.
3. Data Analysis:
- Calculate the percentage of degradation for each compound under each stress condition.
- Identify and characterize any significant degradation products using techniques like LC-MS and NMR.
Mandatory Visualization
The following diagrams illustrate the degradation pathway of natural paulomycins and a generalized workflow for comparing the stability of these compounds with their thiazole derivatives.
Degradation pathway of natural paulomycins versus the stabilized thiazole derivatives.
Experimental workflow for comparative stability analysis.
References
Paulomycin B: A Comparative Analysis of its Activity Against Clinically Relevant Gram-Positive Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial activity of Paulomycin B against key clinically relevant Gram-positive pathogens: Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this guide utilizes data for paldimycin, a closely related derivative prepared from paulomycin, as a proxy. The activity of paldimycin has been reported to be comparable to that of vancomycin, providing a strong basis for this comparative analysis.[1] This guide presents a summary of quantitative data, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations to aid in understanding the experimental workflow.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of paldimycin (as a proxy for this compound) and three common comparator antibiotics against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. Lower MIC values indicate greater potency.
| Pathogen | Paldimycin (proxy for this compound) MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus | ≤2[1] | 1 | 2 | 0.5 |
| Streptococcus pneumoniae | ≤2[1] | ≤1 | 1-2 | ≤0.5 |
| Enterococcus faecalis | ≤2[1] | 1-4 | 2 | 1-4 |
Note: The MIC values for comparator antibiotics are representative ranges and may vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The data presented in this guide is based on the standardized broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test organism (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis) grown in a suitable broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth).
-
Antimicrobial Agents: Stock solutions of this compound (or its proxy, paldimycin) and comparator antibiotics (Vancomycin, Linezolid, Daptomycin) of known concentrations.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria. For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with lysed horse blood is recommended.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
-
Aseptically transfer colonies from the overnight culture to a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of each antimicrobial agent in the appropriate growth medium directly in the 96-well microtiter plates.
-
A typical dilution series might range from 64 µg/mL down to 0.06 µg/mL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) on each plate.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubation in an atmosphere of 5% CO₂ is required.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion
The available data on paldimycin, a close derivative of this compound, suggests that this compound possesses significant in vitro activity against clinically important Gram-positive pathogens, with a potency comparable to that of vancomycin. Further studies with purified this compound are warranted to definitively establish its MIC values and to explore its potential as a therapeutic agent. The standardized protocols outlined in this guide provide a framework for conducting such comparative studies.
References
Comparative Transcriptomics of Streptomyces under High and Low Paulomycin B Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic profiles of a paulomycin B-producing Streptomyces strain under high-yield and low-yield fermentation conditions. The data presented is a representative model based on published comparative transcriptomic studies of other antibiotic-producing Streptomyces species.[1][2][3][4]
Introduction
Paulomycins A and B are potent antibiotics effective against Gram-positive bacteria.[5] They are produced by several Streptomyces species, including Streptomyces albus J1074.[6] Understanding the transcriptional regulation of the paulomycin biosynthetic gene cluster and related metabolic pathways is crucial for developing rational strategies to enhance antibiotic titers. This guide summarizes the key transcriptomic differences observed when comparing a high-production state, often achieved through optimized fermentation conditions, with a low-production state under standard or nutrient-limited conditions.
Data Presentation: Differentially Expressed Genes
The following table summarizes the key differentially expressed genes in a representative Streptomyces strain under a hypothetical high this compound production condition compared to a low production condition. The selection of genes is based on the known paulomycin biosynthesis pathway and common regulatory patterns observed in Streptomyces antibiotic production.[1][2][4][6]
| Gene ID | Putative Function | Fold Change (High vs. Low) | p-value |
| Paulomycin Biosynthesis Cluster | |||
| plmP | Chorismate utilization | 5.8 | <0.001 |
| plm1 | Glycosyltransferase | 6.2 | <0.001 |
| plm12 | L-paulomycosyl glycosyltransferase | 7.1 | <0.001 |
| plm13 | Acyltransferase | 6.5 | <0.001 |
| plm15 | Paulic acid biosynthesis | 4.9 | <0.001 |
| Primary Metabolism | |||
| zwf | Glucose-6-phosphate dehydrogenase | 2.5 | <0.05 |
| gdhA | Glutamate dehydrogenase | 3.1 | <0.01 |
| accA2 | Acetyl-CoA carboxylase alpha chain | 2.8 | <0.01 |
| Regulatory Genes | |||
| adpA | Pleiotropic regulator | 3.5 | <0.01 |
| afsR | Global antibiotic synthesis regulator | 4.2 | <0.001 |
Experimental Protocols
The methodologies outlined below are representative of those used in comparative transcriptomic studies of Streptomyces.[1][2][3][4][7]
Strain Cultivation and Fermentation
-
Bacterial Strain: Streptomyces albus J1074, a known producer of paulomycins.[6]
-
Seed Culture: The strain is grown in a seed medium (e.g., TSB) for 48 hours at 30°C and 220 rpm.[3]
-
Production Cultures:
-
Low Production: 1 mL of the seed culture is inoculated into a defined minimal medium with limited phosphate and a primary carbon source like glucose.
-
High Production: 1 mL of the seed culture is inoculated into a complex production medium (e.g., R5A or a medium supplemented with soybean oil) known to enhance secondary metabolite production.[3][5] Cultures are grown for 96-120 hours at 30°C and 220 rpm.
-
-
Sample Collection: Mycelia are harvested by centrifugation at specific time points corresponding to low and high this compound production, as determined by HPLC analysis of the culture supernatant.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the harvested mycelia using a reliable method such as the TRIzol method or a commercial kit, often involving mechanical disruption (e.g., bead beating) to ensure efficient lysis of Streptomyces cells.
-
Genomic DNA Removal: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
RNA Quality and Quantity: The integrity and quantity of the RNA are assessed using an Agilent 2100 Bioanalyzer and a NanoDrop spectrophotometer. High-quality RNA (RIN > 7.0) is used for library preparation.[8]
Library Preparation and RNA Sequencing (RNA-Seq)
-
rRNA Depletion: Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).
-
Library Construction: The rRNA-depleted RNA is fragmented, and cDNA is synthesized using random primers. Sequencing adapters are then ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate a sufficient number of paired-end reads for robust statistical analysis.
Bioinformatic Analysis
-
Quality Control of Reads: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
Read Mapping: The high-quality reads are mapped to the reference genome of Streptomyces albus J1074.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differential expression analysis is performed using a package like DESeq2 or edgeR to identify genes with statistically significant changes in expression between high and low production conditions. Genes with a fold change > 2 and a p-value < 0.05 are considered differentially expressed.
Visualizations
This compound Biosynthesis Pathway
Caption: Upregulated genes in the this compound biosynthesis pathway.
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for comparative transcriptomic analysis.
References
- 1. Frontiers | Comparative Transcriptome Analysis of Streptomyces nodosus Mutant With a High-Yield Amphotericin B [frontiersin.org]
- 2. Comparative Transcriptome Analysis of Streptomyces Clavuligerus in Response to Favorable and Restrictive Nutritional Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Comparative Transcriptome Analysis Demonstrates the Positive Effect of the Cyclic AMP Receptor Protein Crp on Daptomycin Biosynthesis in Streptomyces roseosporus [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Paulomycin B and Methicillin-Resistant Staphylococcus aureus (MRSA): A Comparative Guide
An Objective Analysis of Paulomycin B's Potential Against a Formidable Pathogen
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat in both healthcare and community settings, driving the urgent need for novel antimicrobial agents. Paulomycins, a class of antibiotics produced by Streptomyces species, have been noted for their activity against Gram-positive bacteria. This guide provides a comparative overview of this compound's activity against MRSA, contextualized by the performance of standard-of-care antibiotics: vancomycin, linezolid, and daptomycin.
It is important to note that while early studies identified paulomycins as active against Gram-positive organisms, publicly available, direct comparative data on this compound against a wide range of clinical MRSA isolates remains limited. This guide synthesizes the available information on this compound and presents it alongside robust data for established anti-MRSA agents to highlight its potential and the existing knowledge gaps.
Overview of this compound
Paulomycins A and B are structurally related antibiotics isolated from Streptomyces paulus.[1][2] They are characterized by a unique chemical structure that includes an isothiocyanate group, which is part of the paulic acid moiety. This feature is considered crucial for their antibacterial properties, as derivatives lacking it lose their activity.[3][4] The primary mechanism of action for paulomycins is believed to be the inhibition of protein synthesis, although the precise ribosomal target and interaction sites in S. aureus have not been fully elucidated.[5]
Novel derivatives of paulomycins have been synthesized, showing altered stability and activity spectra, including some with improved activity against Gram-negative bacteria, though often with reduced potency against Gram-positives compared to the parent compounds Paulomycin A and B.[3][6]
Comparative In Vitro Activity Against MRSA
Table 1: Vancomycin MIC Distribution for MRSA Isolates
| Vancomycin MIC (µg/mL) | Percentage of Isolates (%) |
|---|---|
| ≤0.5 | 30-50 |
| 1 | 40-60 |
| 2 | 5-10 |
| >2 | <1 |
Note: Data is aggregated from multiple surveillance studies. Vancomycin MIC creep, a phenomenon of increasing MIC values over time, is a recognized concern.[7]
Table 2: Linezolid MIC Distribution for MRSA Isolates
| Linezolid MIC (µg/mL) | Percentage of Isolates (%) |
|---|---|
| ≤1 | ~25 |
| 2 | ~70 |
| 4 | ~5 |
| >4 | <1 |
Note: Linezolid resistance in MRSA remains rare but has been reported.
Table 3: Daptomycin MIC Distribution for MRSA Isolates
| Daptomycin MIC (µg/mL) | Percentage of Isolates (%) |
|---|---|
| ≤0.25 | ~20 |
| 0.5 | ~75 |
| 1 | ~5 |
| >1 | <1 |
Note: Daptomycin non-susceptibility can emerge, particularly with prolonged therapy.[8]
Experimental Protocols
Detailed and standardized methodologies are critical for the evaluation of antimicrobial agents. Below are protocols for key in vitro experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Preparation of Inoculum: A pure culture of the MRSA isolate is grown on an appropriate agar plate. Several colonies are used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). The broth is incubated at 37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: The antibiotic (e.g., this compound, vancomycin) is serially diluted (typically two-fold) in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate includes a growth control well (no antibiotic) and a sterility control well (no bacteria). The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).
Time-Kill Kinetic Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation: Cultures of MRSA are grown to the logarithmic phase in CAMHB. The culture is then diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing fresh CAMHB.
-
Antibiotic Addition: The antibiotic is added to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control flask with no antibiotic is included.[9]
-
Sampling and Plating: The flasks are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each flask.
-
Viable Count Determination: The samples are serially diluted in sterile saline or broth, and a specific volume is plated onto nutrient agar plates.
-
Incubation and Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colonies is counted. The results are expressed as log₁₀ CFU/mL. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[10][11]
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing```dot
Caption: Conceptual model of protein synthesis inhibition by this compound.
Conclusion and Future Directions
This compound belongs to a class of antibiotics with known efficacy against Gram-positive bacteria. However, a comprehensive evaluation of its activity specifically against contemporary, clinically relevant MRSA strains is conspicuously absent from recent scientific literature. While the structural features of paulomycins suggest a unique potential, the lack of quantitative data—from MIC distributions to in vivo efficacy studies—prevents a direct and meaningful comparison with established anti-MRSA therapies like vancomycin, linezolid, and daptomycin.
To ascertain the potential clinical utility of this compound, future research must focus on:
-
Systematic In Vitro Studies: Determining the MIC₅₀ and MIC₉₀ of this compound against a large, diverse panel of recent MRSA isolates, including strains with reduced susceptibility to vancomycin or daptomycin.
-
Pharmacodynamic Analyses: Conducting comparative time-kill studies against MRSA to understand its bactericidal or bacteriostatic profile relative to standard agents.
-
Mechanism of Action: Elucidating the precise molecular target of this compound within the S. aureus ribosome and investigating potential resistance mechanisms.
-
In Vivo Efficacy: Evaluating the performance of this compound in established murine models of MRSA infection, such as skin infection or sepsis models. [12] Without such data, this compound remains a compound of academic interest rather than a tangible candidate for addressing the ongoing challenge of MRSA infections. The robust datasets available for vancomycin, linezolid, and daptomycin serve as a benchmark against which any new agent, including this compound, must be rigorously tested.
References
- 1. researchgate.net [researchgate.net]
- 2. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Vancomycin MIC on Treatment Outcomes in Invasive Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ciicsac.uap.edu.ar [ciicsac.uap.edu.ar]
- 12. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Paulomycin B: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Navigating the complexities of laboratory waste management is critical for ensuring personnel safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Paulomycin B, a glycosylated antibiotic. Due to the absence of a specific Safety Data Sheet (SDS) and definitive regulatory classification, a conservative approach treating this compound as a potentially hazardous chemical waste is recommended.
Core Principles of this compound Disposal
All materials contaminated with this compound, including stock solutions, unused media, and contaminated labware, should be considered chemical waste.[1] Improper disposal, such as flushing down the drain, can contribute to environmental contamination and the development of antibiotic resistance.[1][2] The following procedures are based on general best practices for handling hazardous and antibiotic waste, taking into account the known chemical properties of paulomycins.
Procedural Overview: Step-by-Step Disposal
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound (e.g., filter papers, weighing boats, contaminated gloves, and empty vials) should be collected in a dedicated, clearly labeled hazardous waste container. The container should be a leak-proof, rigid container with a secure lid.
-
Liquid Waste: All liquid waste containing this compound, including stock solutions, unused media, and the first rinse of contaminated glassware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Sharps Waste: Any sharps (needles, syringes, etc.) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
3. Chemical Inactivation (Recommended for Liquid Waste): Paulomycin A and B are known to be unstable in culture and can degrade into inactive forms called paulomenols through the loss of the paulic acid moiety.[3][4] Dehydration can also occur in aqueous media at neutral pH.[3] While specific chemical degradation protocols for this compound have not been published, leveraging this instability is a potential inactivation strategy. However, due to the lack of validated methods, all treated waste must still be disposed of as hazardous chemical waste. A suggested inactivation step, to be performed in a fume hood, is:
-
Adjust the pH of the liquid waste to be acidic (pH < 4) or basic (pH > 10) and allow it to stand for at least 24 hours. This may promote the degradation of the active compound.
-
Crucially, this step does not render the waste non-hazardous. The treated liquid must still be collected and disposed of as hazardous chemical waste.
4. Final Disposal:
-
All collected hazardous waste containers (solid, liquid, and sharps) must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor.
-
Ensure all containers are properly labeled with the contents, including "Hazardous Waste," the chemical name "this compound," and any other required information by your institution and local regulations.
Quantitative Data and Chemical Properties
| Property | Value/Information | Relevance to Disposal |
| Chemical Formula | C33H44N2O17S[5] | Provides basic chemical identification. |
| Molecular Weight | 772.77 g/mol [5] | Provides basic chemical identification. |
| Cytotoxicity | Conflicting data; some derivatives show cytotoxicity, while this compound was reported as non-cytotoxic in one study. | Due to ambiguity, it is prudent to handle as a potentially hazardous substance. |
| EPA Hazardous Waste Classification | Not found on the EPA's P-list of acutely hazardous wastes. | While not acutely hazardous by this definition, it should still be managed as chemical waste. |
| Stability | Unstable in culture; degrades to inactive paulomenols.[3][4] Dehydration can occur in aqueous media at neutral pH.[3] | Suggests that chemical degradation may be a viable inactivation strategy, but the resulting waste is still considered hazardous. |
| Thermal Stability | No data available on thermal decomposition temperature. | Autoclaving is not a recommended method of inactivation without further data. |
Experimental Protocols
As no specific, validated experimental protocols for the inactivation of this compound were found in the literature, the recommended chemical inactivation step is based on general chemical principles and the known instability of the compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Paulomycin B
Paulomycin B is a glycosidic antibiotic that contains an isothiocyanate group. This structural feature suggests potential reactivity and necessitates careful handling to minimize exposure risks. The operational and disposal plans provided below are designed to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves (double-gloving recommended). | To prevent skin contact and absorption. The isothiocyanate group can react with biological nucleophiles. |
| Eye Protection | Safety goggles or a face shield | ANSI Z87.1 certified. | To protect eyes from splashes or aerosols of the compound, especially when handling solutions or the solid powder. |
| Body Protection | Laboratory coat | A fully fastened lab coat, preferably a disposable one or one made of a material that can be decontaminated. | To protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or appropriate respirator | Use a certified chemical fume hood when handling the solid compound or preparing solutions. For larger quantities or potential for aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary. | To prevent inhalation of airborne particles of the antibiotic, which can be potent even in small quantities. |
Operational Plan
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly labeled as containing a potent antibiotic.
2. Preparation of Solutions:
-
All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Use appropriate solvents as recommended by the supplier or relevant literature.
-
Ensure all labware is clean and dry before use.
3. Handling and Use:
-
Wear the recommended PPE at all times.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, or if the spill occurs outside of a fume hood, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the potential for promoting antibiotic resistance.
-
Unused this compound: Treat as hazardous chemical waste. Collect in a clearly labeled, sealed container for disposal by a licensed hazardous waste management company.
-
Contaminated Labware (e.g., pipette tips, tubes): Collect in a designated, labeled hazardous waste container.
-
Contaminated Solvents: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with other waste streams unless compatible.
-
Contaminated PPE (e.g., gloves, disposable lab coats): Dispose of as hazardous waste in a designated container.
-
Aqueous Waste Containing this compound: Due to the potential for environmental harm, aqueous waste containing this compound should not be disposed of down the drain. It should be collected as hazardous chemical waste. Autoclaving may not be sufficient to degrade the antibiotic.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
